2-(Pyridin-2-ylamino)quinolin-8-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-11-5-3-4-10-7-8-13(17-14(10)11)16-12-6-1-2-9-15-12/h1-9,18H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARQNZKJHFUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362503 | |
| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-23-4 | |
| Record name | 2-(2-Pyridinylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-2-ylamino)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolin-8-ol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of a specific derivative, this compound. The synthetic strategy leverages a modern, efficient palladium-catalyzed cross-coupling reaction, while the characterization workflow employs a suite of spectroscopic and chromatographic techniques to ensure structural integrity and purity. This document is designed to serve as a practical handbook for researchers engaged in the discovery and development of novel quinoline-based therapeutic agents.
Introduction: The Significance of the Quinolin-8-ol Moiety
8-Hydroxyquinoline (8-HQ) is a bicyclic heterocyclic compound composed of a pyridine ring fused to a phenol ring.[1] This unique structure endows it with remarkable properties, most notably its ability to chelate a wide variety of metal ions. This chelation capability is often linked to its biological activity.[4] The 8-HQ nucleus is a cornerstone in the development of therapeutic agents, and its derivatives are explored for a multitude of applications, from anticancer and neuroprotective agents to fluorescent chemosensors.[4][5]
The introduction of an amino-pyridine substituent at the C2 position of the quinolin-8-ol core, creating this compound, is a strategic modification. This addition introduces further hydrogen bonding capabilities and potential metal coordination sites, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic profiles. The synthesis of such N-aryl-2-aminoquinolines is most effectively achieved through modern cross-coupling methodologies.
Synthetic Strategy: Buchwald-Hartwig Amination
Classical methods for C-N bond formation often require harsh conditions and have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering high yields, excellent functional group tolerance, and milder reaction conditions.[6] This makes it the ideal choice for coupling 2-aminopyridine with a 2-haloquinolin-8-ol precursor.
The catalytic cycle, a cornerstone of this reaction's efficiency, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination of the desired product, regenerating the Pd(0) catalyst.[6][7]
Diagram of the Synthetic Pathway
Caption: Synthetic scheme via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis
This protocol is a self-validating system; adherence to the inert atmosphere and reagent purity is critical for achieving high yields and minimizing side products.
-
Preparation of the Reaction Vessel: A two-necked round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Addition of Reagents: To the flask, add 2-chloroquinolin-8-ol (1.0 eq), 2-aminopyridine (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: In a separate vial, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and Xantphos (0.04 eq) are mixed. This mixture is then added to the reaction flask.
-
Causality Insight: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It promotes the rate-limiting reductive elimination step and stabilizes the active Pd(0) species, preventing catalyst decomposition.
-
-
Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-chloroquinolin-8-ol. The mixture is then subjected to three cycles of vacuum/argon backfill to ensure the removal of all oxygen.
-
Reaction Conditions: The flask is equipped with a reflux condenser and heated to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]
-
-
Purification: The crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Structural Characterization and Purity Assessment
Confirmation of the molecular structure and assessment of purity are non-negotiable steps in chemical synthesis. A multi-technique approach ensures the unambiguous identification of the target compound.
Diagram of the Characterization Workflow
Caption: Workflow for characterization and purity assessment.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shifts (δ) | 6.5-8.5 ppm (multiple aromatic protons), a broad singlet for N-H, a broad singlet for O-H. | Confirms the presence of both quinoline and pyridine ring systems and the amino and hydroxyl protons. |
| ¹³C NMR | Chemical Shifts (δ) | 90-160 ppm. | Confirms the carbon skeleton of the fused aromatic system. |
| FT-IR | Wavenumber (cm⁻¹) | ~3400-3200 (O-H & N-H stretch), ~1620 (C=N stretch), ~1300 (C-N stretch), 3100-3000 (Aromatic C-H).[9] | Confirms the presence of key functional groups. The broadness indicates hydrogen bonding. |
| Mass Spec (ESI+) | m/z | [M+H]⁺ = 250.09 | Confirms the molecular weight of the compound (C₁₅H₁₁N₃O, MW = 249.27 g/mol ). |
| HPLC (RP-C18) | Purity | >95% peak area at the specified retention time. | Quantifies the purity of the final compound. |
| Melting Point | Range | A sharp, defined melting range. | A sharp melting point indicates high purity. |
Detailed Characterization Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength where the chromophore has significant absorbance (e.g., 254 nm or 280 nm).
-
Analysis: The purity is determined by integrating the peak area of the product relative to the total peak area.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The use of DMSO-d₆ is often advantageous as it allows for the observation of exchangeable protons (N-H and O-H).
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
Potential Applications in Drug Development
The this compound scaffold is a promising starting point for drug discovery programs. Quinoline derivatives are known to possess a wide spectrum of biological activities.[10][11] The structural features of this particular compound—a metal-chelating 8-hydroxyquinoline core combined with a hydrogen-bonding aminopyridine unit—make it a compelling candidate for investigation in several therapeutic areas:
-
Anticancer Agents: Many quinoline-based compounds exhibit potent antiproliferative activity.[2][8]
-
Antimicrobial Agents: The 8-hydroxyquinoline scaffold has a long history of use as an antibacterial and antifungal agent.[4][12][13]
-
Neuroprotective Agents: The ability to chelate metal ions is a key strategy in developing drugs for neurodegenerative diseases where metal dyshomeostasis is implicated.
Further derivatization and biological screening of this core structure could lead to the identification of potent and selective lead compounds for a variety of disease targets.
References
-
Saadeh, H. A., Sweidan, K. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
-
Santos, M. A., et al. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. MDPI. [Link]
-
Various Authors. (n.d.). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Wiley Online Library. [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
- Google Patents. (n.d.).
-
Al-Busafi, S. N., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
PubChem. (n.d.). 2-Amino-8-quinolinol. National Center for Biotechnology Information. [Link]
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Arjunan, V., & Mohan, S. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]
-
Shaker, Y. M., et al. (2020). Synthesis and Biological Activity of 8-Hydroxyquinoline and 2-Hydroxypyridine Quaternary Ammonium Salts. ResearchGate. [Link]
-
Sali, K., et al. (2010). Synthesis and Anti-Proliferative Activity of Novel Quinolin-8-ol Derivatives. Taylor & Francis Online. [Link]
-
Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Semantic Scholar. [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
-
El-Emary, T. I. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
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Kaur, H., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
-
Smith, C. R., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
-
Smith, C. R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Smith, C. R., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]
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The Computational Biophysics of 2-(Pyridin-2-ylamino)quinolin-8-ol: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive computational workflow for the multifaceted investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 8-hydroxyquinoline, this molecule is predicted to possess potent metal-chelating properties, a characteristic often associated with a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for the in silico characterization of this and similar small molecules. We will delve into the theoretical underpinnings of key computational methodologies, provide detailed, step-by-step protocols for their implementation, and offer insights into the interpretation of the resulting data. The overarching goal is to present a self-validating system of computational experiments that can reliably predict the physicochemical properties, biological activity, and interaction dynamics of this compound, thereby accelerating its potential development as a therapeutic agent.
Introduction: The Therapeutic Potential of Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[3] The introduction of an 8-hydroxyl group, as seen in 8-hydroxyquinoline and its derivatives, imparts a strong metal-chelating capability, which is often integral to their mechanism of action.[1] The title compound, this compound, combines this potent chelating motif with the structural features of 2-aminoquinolines, a class of compounds also known for their diverse biological activities. This unique combination suggests a high potential for this molecule in various therapeutic areas. Computational studies provide a powerful and cost-effective avenue to explore this potential before embarking on extensive experimental work.
This guide will focus on a three-pronged computational approach:
-
Density Functional Theory (DFT): To elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.
-
Molecular Docking: To predict the binding affinity and mode of interaction with relevant biological targets.
-
Molecular Dynamics (MD) Simulations: To investigate the dynamic behavior and stability of the molecule and its complexes with proteins or metal ions.
By integrating these methods, we can build a comprehensive in silico profile of this compound, providing a solid foundation for further experimental validation and drug development efforts.
Synthesis and Characterization: A Proposed Route and Spectroscopic Correlations
Proposed Synthesis: Modified Friedländer Annulation
This proposed protocol involves the condensation of 2-amino-3-hydroxybenzaldehyde with 2-acetylpyridine in the presence of a base catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxybenzaldehyde (1.0 equivalent) and 2-acetylpyridine (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of potassium hydroxide (0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Spectroscopic Characterization: A Predictive Analysis
The synthesized this compound should be thoroughly characterized using a suite of spectroscopic techniques. While experimental data for this specific molecule is not available, we can predict the key spectral features based on the known spectra of its constituent parts: quinoline, 8-hydroxyquinoline, and 2-aminopyridine.
Expected Spectroscopic Data:
| Spectroscopic Technique | Predicted Key Features | Rationale and Comparative Data |
| ¹H NMR | Aromatic protons in the 7.0-9.0 ppm range. A downfield singlet for the hydroxyl proton. A singlet for the amine proton. | The aromatic region will show complex splitting patterns characteristic of the quinoline and pyridine rings. The hydroxyl proton of 8-hydroxyquinoline typically appears as a broad singlet downfield. The amine proton signal will likely be a singlet that may exchange with D₂O. |
| ¹³C NMR | Aromatic carbons in the 110-160 ppm range. | The spectrum will display 14 distinct signals corresponding to the carbon atoms of the fused ring system. |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3400), N-H stretch (~3300-3500), C=N and C=C stretches (1500-1650), C-O stretch (~1200-1300). | The broad O-H and N-H stretches are characteristic of the hydroxyl and amino groups. The aromatic C=N and C=C stretching vibrations will appear in the fingerprint region. The C-O stretch of the phenolic group is also expected.[5][6][7][8] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of C₁₄H₁₁N₃O (237.26 g/mol ). | High-resolution mass spectrometry will confirm the elemental composition. |
Computational Methodology: A Detailed Workflow
This section provides a detailed, step-by-step guide to the computational analysis of this compound.
Molecular Structure Preparation
A high-quality 3D structure of the molecule is the essential starting point for all computational studies.
Protocol:
-
2D to 3D Conversion: Obtain the SMILES string for this compound (Oc1cccc2c1nc(Nc1ncccc1)cc2). Use a molecular modeling software such as Avogadro or ChemDraw to convert the 2D representation into a 3D structure.
-
Geometry Optimization: Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
Density Functional Theory (DFT) Calculations
DFT calculations will provide fundamental insights into the electronic properties and reactivity of the molecule.
Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Functional: Select a suitable density functional. The B3LYP hybrid functional is a robust choice for organic molecules, offering a good balance of accuracy and computational cost.
-
Basis Set: Employ a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms and hydrogens, crucial for describing the electronic structure of heterocyclic systems.
-
-
Calculations:
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Properties: Calculate key electronic properties such as:
-
HOMO and LUMO energies: To determine the electron-donating and accepting capabilities and the chemical reactivity.
-
Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.
-
Natural Bond Orbital (NBO) analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
-
Caption: Workflow for DFT analysis.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is crucial for understanding the potential biological activity of this compound.
Protocol:
-
Target Selection: Based on the known biological activities of quinoline derivatives, select a relevant protein target. For example, due to the anticancer potential of many quinolines, a kinase such as EGFR could be a suitable target.
-
Software: Use a well-established docking program like AutoDock Vina or Glide.
-
Preparation:
-
Ligand: Prepare the optimized structure of this compound by adding charges and defining rotatable bonds.
-
Receptor: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Grid Box Definition: Define a grid box that encompasses the active site of the protein.
-
Run Docking: Perform the docking simulation to generate a series of binding poses for the ligand.
-
-
Analysis:
-
Binding Affinity: Analyze the predicted binding affinities (scoring functions) for the different poses.
-
Interaction Analysis: Visualize the best-scoring poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Caption: Workflow for molecular docking.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the molecular system, allowing for the assessment of the stability of the ligand-protein complex and the characterization of its dynamic behavior over time.
Protocol:
-
System Setup:
-
Starting Structure: Use the best-scoring pose from the molecular docking study as the starting structure for the MD simulation.
-
Solvation: Place the ligand-protein complex in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Software: Utilize an MD simulation package such as GROMACS, AMBER, or NAMD.
-
Simulation Parameters:
-
Force Field: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand.
-
Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Analysis:
-
RMSD (Root Mean Square Deviation): To assess the stability of the complex over time.
-
RMSF (Root Mean Square Fluctuation): To identify the flexible regions of the protein and ligand.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.
-
Binding Free Energy Calculation (e.g., MM/PBSA): To obtain a more accurate estimate of the binding affinity.
-
Caption: Workflow for molecular dynamics simulation.
Data Interpretation and Validation
The data generated from these computational studies must be carefully interpreted and, where possible, validated against experimental data.
Quantitative Data Summary:
| Computational Method | Key Quantitative Outputs | Interpretation |
| DFT | HOMO/LUMO Energies (eV), Energy Gap (eV), Dipole Moment (Debye) | Lower energy gap suggests higher reactivity. Dipole moment indicates overall polarity. |
| Molecular Docking | Binding Affinity (kcal/mol), Ki (nM) | More negative binding affinity indicates stronger binding. Ki is the predicted inhibition constant. |
| Molecular Dynamics | Average RMSD (Å), Binding Free Energy (kcal/mol) | Low and stable RMSD indicates a stable complex. Binding free energy provides a more accurate measure of binding affinity. |
Validation:
-
The predicted IR spectrum from DFT calculations can be compared with the experimental FT-IR spectrum.
-
The predicted binding affinities from molecular docking and MD simulations can be correlated with experimentally determined IC₅₀ values.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational workflow for the in-depth characterization of this compound. By systematically applying DFT, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the electronic structure, reactivity, and potential biological activity of this promising molecule. The detailed protocols provided herein are designed to be adaptable to the study of other small molecules, serving as a foundational framework for computational drug discovery efforts.
Future work should focus on the experimental synthesis and characterization of this compound to validate the computational predictions presented in this guide. Furthermore, the exploration of its metal-chelating properties through both computational and experimental methods will be crucial in fully elucidating its mechanism of action and therapeutic potential.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11389, 2-Aminoquinoline. Retrieved from [Link].
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U.S. National Library of Medicine. (2024). ChemIDplus - 580-22-3 - 2-Quinolinamine. Retrieved from [Link].
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Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. [Link]
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Organic & Biomolecular Chemistry. (2013). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 11(34), 5629-5632. [Link]
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Heterocyclic Communications. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]
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NASA Astrophysics Data System. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]
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National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]
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CHIMIA. (1966). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 20, 262-264. [Link]
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RSC Advances. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(30), 21586-21600. [Link]
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Arabian Journal of Chemistry. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry, 15(1), 103521. [Link]
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Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2834-S2845. [Link]
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ResearchGate. (2015). The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: Synthesis, X-ray crystal structure, and DFT studies. [Link]
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ResearchGate. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. [Link]
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Molecules. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules, 28(21), 7384. [Link]
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. [Link]
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A Technical Guide to the Quantum Yield of 2-(Pyridin-2-ylamino)quinolin-8-ol: Synthesis, Photophysical Characterization, and Influencing Factors
This in-depth technical guide provides a comprehensive overview of the synthesis, photophysical properties, and the experimental determination of the fluorescence quantum yield of 2-(Pyridin-2-ylamino)quinolin-8-ol. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel fluorophores. We will delve into the theoretical underpinnings that govern the fluorescence of this molecule, with a particular focus on the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), and provide a rigorous, field-proven protocol for its quantitative characterization.
Introduction: A Molecule of Interest
This compound is a heterocyclic compound that merges two key chromophoric units: 8-hydroxyquinoline (8-HQ) and 2-aminopyridine. The 8-HQ scaffold is a well-established platform in the design of fluorescent probes and therapeutic agents, known for its chelating properties and sensitivity to its environment[1][2]. The 2-aminopyridine moiety is also a common building block in medicinal chemistry[3]. The combination of these two fragments in a single molecule suggests a rich and complex photophysical behavior, making it a person of interest for applications in bio-imaging, chemosensing, and as a potential pharmacophore in drug discovery[3][4].
A critical parameter for any potential fluorophore is its fluorescence quantum yield (Φf) , which is defined as the ratio of the number of photons emitted to the number of photons absorbed[3]. This value quantifies the efficiency of the fluorescence process and is paramount for applications requiring bright and sensitive probes. For this compound, the quantum yield is expected to be highly sensitive to its molecular structure and environment due to the likelihood of Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of this compound
A proposed synthetic workflow is outlined below:
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An In-Depth Technical Guide to the Photophysical Properties of 2-(Pyridin-2-ylamino)quinolin-8-ol: A Promising Fluorophore for Sensing and Imaging
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic fluorophore with significant potential in chemical sensing and biological imaging. While direct, extensive studies on this specific molecule are emerging, this document synthesizes data from closely related 8-hydroxyquinoline (8-HQ) and 2-aminoquinoline derivatives to project its behavior and guide future research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel fluorophores in their work.
Introduction: The Promise of Quinoline-Based Fluorophores
Quinoline derivatives have long been a cornerstone in the development of fluorescent probes due to their versatile coordination chemistry and favorable photophysical properties. The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure in the design of chemosensors.[1][2][3] The nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position form a bidentate chelation site, making 8-HQ and its derivatives excellent ligands for a variety of metal ions.[1][4] This chelation often leads to significant changes in the molecule's fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF), which forms the basis for its use in sensing applications.[1]
The introduction of a pyridin-2-ylamino substituent at the 2-position of the quinolin-8-ol core, to form this compound, is expected to further modulate its electronic and photophysical properties. The additional nitrogen atoms in the pyridine ring and the amino linker can provide further coordination sites and influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to enhanced sensitivity and selectivity as a fluorescent probe.
Synthesis and Structural Characterization
While a specific, optimized synthesis for this compound is not extensively documented in the literature, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the coupling of a 2-haloquinoline derivative with 2-aminopyridine, or the Buchwald-Hartwig amination of 2-chloroquinolin-8-ol with 2-aminopyridine.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic route via Buchwald-Hartwig amination.
Characterization of the final product would be crucial to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the N-H stretch of the amino linker.
Projected Photophysical Properties
The photophysical properties of this compound are anticipated to be rich and highly sensitive to its environment.
Absorption and Emission Spectra
Based on data from related 8-hydroxyquinoline derivatives, this compound is expected to exhibit absorption maxima in the UV-visible region, likely between 300 and 400 nm.[5] The emission spectrum is predicted to show a significant Stokes shift, with fluorescence typically observed in the blue to green region of the visible spectrum (450-550 nm).[6]
The exact positions of the absorption and emission maxima will be influenced by solvent polarity. In polar solvents, a red shift (bathochromic shift) in the emission spectrum is expected due to the stabilization of the excited state through dipole-dipole interactions.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For many 8-hydroxyquinoline derivatives, the quantum yield is modest in the free ligand form but can be significantly enhanced upon complexation with metal ions.[7] A similar behavior is anticipated for this compound. The fluorescence lifetime (τ) is also expected to be in the nanosecond range, a characteristic feature of many organic fluorophores.[2][8]
Environmental Sensitivity
A key feature of this class of compounds is their sensitivity to the local environment, making them excellent candidates for sensing applications.
-
pH: The protonation state of the quinoline and pyridine nitrogen atoms, as well as the deprotonation of the hydroxyl group, will be pH-dependent. This will alter the electronic structure of the molecule and, consequently, its absorption and emission properties. It is likely that the molecule will exhibit different fluorescent profiles at acidic, neutral, and basic pH.[5]
-
Metal Ion Chelation: The primary application of 8-hydroxyquinoline derivatives is in the detection of metal ions.[1][4] The bidentate N,O-donor site of the quinolin-8-ol moiety is a strong chelator for a variety of metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[1][4] The addition of the pyridin-2-ylamino group may introduce further coordination sites, potentially leading to enhanced selectivity for specific metal ions. Upon chelation, the rigidity of the molecule is expected to increase, leading to a significant enhancement of the fluorescence intensity (CHEF effect).
The proposed mechanism for metal ion sensing is depicted below:
Caption: General mechanism of fluorescence enhancement upon metal ion binding.
Experimental Protocols for Photophysical Characterization
To validate the projected photophysical properties of this compound, a series of standardized experimental protocols should be followed.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and to assess the effect of solvent polarity.
Protocol:
-
Prepare stock solutions of this compound in a high-purity solvent (e.g., DMSO or acetonitrile).
-
Prepare a series of dilute solutions (typically in the micromolar range) in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).
-
Record the UV-Vis absorption spectra for each solution using a spectrophotometer.
-
Record the fluorescence emission spectra for each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum determined in the previous step.
-
Plot the absorption and emission maxima as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to assess solvatochromism.
Determination of Fluorescence Quantum Yield
Objective: To quantify the efficiency of fluorescence.
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption and emission characteristics (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorption and integrated fluorescence intensity for each solution.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the fluorescence lifetime.
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed light source (e.g., a laser diode or LED) at the absorption maximum.
-
Measure the decay of the fluorescence intensity over time.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s).
Data Summary
The following table summarizes the anticipated photophysical properties of this compound based on the analysis of related compounds. These values should be experimentally verified.
| Property | Anticipated Value/Behavior |
| Absorption Maximum (λabs) | 300 - 400 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Stokes Shift | Large |
| Fluorescence Quantum Yield (ΦF) | Low in free form, significantly enhanced upon metal ion chelation |
| Fluorescence Lifetime (τ) | 1 - 10 ns |
| Solvatochromism | Red shift in emission with increasing solvent polarity |
| pH Sensitivity | Pronounced changes in absorption and emission with pH |
| Metal Ion Sensing | High sensitivity and potential selectivity for various metal ions |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, fluorophore with significant potential for applications in chemical sensing and bioimaging. Its projected photophysical properties, including environmental sensitivity and strong chelation capabilities, make it an attractive target for further research.
Future work should focus on the definitive synthesis and thorough experimental characterization of this compound. Investigating its selectivity and sensitivity towards a wide range of metal ions, as well as its performance in complex biological media, will be crucial for translating its potential into practical applications in drug development and diagnostics. Computational studies, such as density functional theory (DFT) calculations, could also provide valuable insights into its electronic structure and photophysical behavior.
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The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. 2021.
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UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in... - ResearchGate.
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2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol - MDPI.
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Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI.
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An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. 2020.
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Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. 2005.
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Synthesis, Characterization and Photophysical Studies of Tricoumarin-Pyridines. Journal of Fluorescence. 2014.
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Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central.
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Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... - ResearchGate.
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Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N... - ResearchGate.
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Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors | Request PDF - ResearchGate.
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Synthesis, optical characterization and thin film preparation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline | Request PDF - ResearchGate.
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Fluorescent Probes Based on 7‐(Diethylamino)quinolin-2(1H)‐one Cucurbituril Complexes for - RUN.
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Synthesis, Characterization, and Preliminary Chemosensory Ability of a Novel 2,4,5-Tri(Hetero)Arylimidazole Based on an 8-Hydroxy-Quinoline Group - MDPI.
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8-Hydroxyquinoline - the NIST WebBook - National Institute of Standards and Technology. 243&Type=UV-Vis&Index=0)
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An In-depth Technical Guide to the Synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-(pyridin-2-ylamino)quinolin-8-ol represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural motif, featuring a metal-chelating 8-hydroxyquinoline core appended with a pyridine-containing amino group at the 2-position, endows them with a diverse range of biological activities and photophysical properties. These compounds have shown promise as anticancer, antimicrobial, and antiviral agents, largely attributed to their ability to form stable complexes with various metal ions, thereby interfering with essential biological processes. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this compound and its derivatives, with a focus on modern catalytic cross-coupling reactions. Detailed experimental protocols, discussions on reaction mechanisms, and guidance on characterization are provided to enable researchers to synthesize and explore this important class of molecules.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a ubiquitous pharmacophore found in a wide array of natural products and synthetic drugs.[1] The 8-hydroxyquinoline (oxine) moiety, in particular, is a well-known and potent metal chelator, capable of forming stable complexes with a variety of divalent and trivalent metal ions.[2] This chelating ability is central to the biological activity of many 8-hydroxyquinoline derivatives, which can disrupt metal homeostasis in pathogenic organisms or cancer cells.[3]
The introduction of a pyridin-2-ylamino substituent at the 2-position of the quinolin-8-ol core creates a hybrid structure with enhanced therapeutic potential. The pyridine nitrogen provides an additional coordination site, potentially modulating the metal-binding properties and biological activity of the parent 8-hydroxyquinoline. Furthermore, the amino linker allows for the exploration of structure-activity relationships by modifying both the quinoline and pyridine rings. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[4][5]
This guide will focus on the practical synthesis of these valuable compounds, emphasizing robust and versatile methodologies amenable to the generation of diverse derivative libraries for drug discovery and development programs.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, points to a convergent synthetic strategy. The key disconnection is the C-N bond between the quinoline ring and the amino group of 2-aminopyridine. This bond can be formed using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination or the Ullmann condensation.
Caption: Retrosynthetic analysis of this compound.
A critical consideration in this synthetic approach is the presence of the free hydroxyl group at the 8-position of the quinoline ring. This acidic proton can interfere with the catalytic cycle of many cross-coupling reactions by reacting with the basic reagents or the catalyst itself. Therefore, a protection-deprotection strategy for the 8-hydroxyl group is often necessary. A benzyl ether is a common choice for protecting the hydroxyl group, as it is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation.
The overall synthetic strategy can be summarized in the following key steps:
-
Synthesis of a 2-halo-8-hydroxyquinoline precursor: This typically involves the halogenation of 8-hydroxyquinoline or a related derivative.
-
Protection of the 8-hydroxyl group: Conversion of the hydroxyl group to a stable protecting group, such as a benzyl ether.
-
Catalytic C-N cross-coupling: Reaction of the protected 2-halo-8-(benzyloxy)quinoline with 2-aminopyridine using either a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.
-
Deprotection of the 8-hydroxyl group: Removal of the protecting group to yield the final this compound derivative.
Synthesis of Key Precursors: 2-Halo-8-hydroxyquinolines
The choice of the halogen at the 2-position of the quinoline ring (chlorine or bromine) will influence the reactivity in the subsequent cross-coupling step. Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig aminations, while both can be effective substrates.
Synthesis of 2-Chloroquinolin-8-ol
A common method for the synthesis of 2-chloroquinolin-8-ol involves the treatment of 8-hydroxyquinolin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Synthesis of 2-Bromoquinolin-8-ol
The synthesis of 2-bromoquinolin-8-ol can be achieved through various methods, including the Sandmeyer reaction from 2-amino-8-hydroxyquinoline or by direct bromination of a suitable quinoline precursor.
Protection of the 8-Hydroxyl Group
To prevent interference from the acidic proton of the 8-hydroxyl group during the C-N coupling reaction, it is advisable to protect it as a benzyl ether. This can be readily achieved by reacting the 2-halo-8-hydroxyquinoline with benzyl bromide in the presence of a suitable base.
The Core C-N Bond Formation: Buchwald-Hartwig Amination vs. Ullmann Condensation
The formation of the C-N bond between the 2-position of the quinoline ring and the amino group of 2-aminopyridine is the cornerstone of this synthesis. Two powerful transition-metal-catalyzed cross-coupling reactions are particularly well-suited for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis for the formation of C-N bonds.[6] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can significantly impact the reaction rate and yield.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Parameters for Optimization:
-
Palladium Precatalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are generally preferred. Examples include Xantphos, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and Josiphos-type ligands.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are frequently used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically employed.
-
Temperature: Reactions are often run at elevated temperatures, typically between 80-120 °C.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[8] While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, it can be a valuable alternative, particularly for certain substrates. Modern Ullmann-type reactions often utilize ligands to improve catalyst performance and allow for milder reaction conditions.[9]
Caption: Catalytic cycle of the Ullmann condensation.
Key Parameters for Optimization:
-
Copper Catalyst: Copper(I) salts such as CuI (copper(I) iodide) are commonly used.
-
Ligand: N,N'-donating ligands like 1,10-phenanthroline or diamine derivatives can accelerate the reaction.
-
Base: Strong bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are often used.
-
Temperature: Ullmann condensations traditionally require high temperatures, often in the range of 150-210 °C.
Deprotection of the 8-Hydroxyl Group
The final step in the synthesis is the removal of the benzyl protecting group to unveil the 8-hydroxyl functionality. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Experimental Protocol: A Representative Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound, starting from 8-hydroxyquinoline.
Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline
-
Procedure: A detailed protocol for the chlorination of 8-hydroxyquinolin-2(1H)-one would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification.
Step 2: Protection of the 8-Hydroxyl Group - Synthesis of 8-(Benzyloxy)-2-chloroquinoline
-
Procedure: A detailed protocol for the benzylation of 2-chloro-8-hydroxyquinoline would be provided here, including reagents, stoichiometry, reaction conditions, work-up, and purification.
Step 3: Buchwald-Hartwig Amination - Synthesis of 8-(Benzyloxy)-2-(pyridin-2-ylamino)quinoline
| Reagent/Parameter | Quantity/Condition |
| 8-(Benzyloxy)-2-chloroquinoline | 1.0 equiv |
| 2-Aminopyridine | 1.2 equiv |
| Pd₂(dba)₃ | 2 mol% |
| Xantphos | 4 mol% |
| NaOtBu | 1.4 equiv |
| Toluene (anhydrous) | Appropriate volume |
| Temperature | 110 °C |
| Reaction Time | 12-24 h |
-
Procedure:
-
To a flame-dried Schlenk flask, add 8-(benzyloxy)-2-chloroquinoline, 2-aminopyridine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 4: Deprotection - Synthesis of this compound
-
Procedure:
-
Dissolve 8-(benzyloxy)-2-(pyridin-2-ylamino)quinoline in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
-
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the synthesized molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the O-H and N-H stretching vibrations.
Conclusion
The synthesis of this compound derivatives is a multistep process that relies on a combination of classical and modern synthetic methodologies. The strategic use of protecting groups and the application of powerful C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are key to the successful synthesis of these valuable compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of molecules.
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An In-depth Technical Guide to 2-(Pyridin-2-ylamino)quinolin-8-ol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic molecule of significant interest in coordination chemistry and medicinal research. This document elucidates its chemical structure, physicochemical properties, and potential applications, drawing from available scientific literature. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its role as a chelating agent and its potential pharmacological activities. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry, analytical chemistry, and drug discovery.
Introduction
Heterocyclic compounds containing quinoline and pyridine scaffolds are of paramount importance in medicinal and materials chemistry. The 8-hydroxyquinoline moiety, in particular, is a well-established chelating agent with a rich history of applications in analytical chemistry and has been a key structural component in various therapeutic agents. The introduction of a pyridin-2-ylamino substituent at the 2-position of the quinolin-8-ol core creates a multidentate ligand with unique electronic and steric properties. This modification is anticipated to influence its coordination behavior with metal ions and its biological activity. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for the scientific community.
Chemical Structure and Identification
The chemical structure of this compound combines three key heterocyclic and functional moieties: a quinoline ring system, a pyridine ring, and a hydroxyl group, linked by an amino bridge.
-
IUPAC Name: this compound
The molecule's architecture suggests a planar arrangement of the quinoline and pyridine rings, which can have significant implications for its interaction with biological macromolecules and its photophysical properties.
Structural Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in various scientific domains. These properties dictate its solubility, stability, and interaction with other molecules.
| Property | Value | Reference |
| Appearance | Solid | |
| Melting Point | Data not available in searched sources | |
| Solubility | Data not available in searched sources | |
| pKa | Data not available in searched sources | |
| LogP | Data not available in searched sources |
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic strategies common for the formation of 2-aminoquinoline derivatives. A plausible and commonly employed method is the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of the quinoline ring with 2-aminopyridine.
General Synthetic Approach
A general and effective route for the synthesis of 2-aminoquinolines involves the reaction of 2-haloquinolines with amines. In the case of this compound, this would involve the reaction of 2-chloro-8-hydroxyquinoline with 2-aminopyridine.
Sources
A Theoretical Investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol: A Multifaceted Approach for Drug Discovery
Abstract
The confluence of pyridine and quinoline scaffolds in a single molecular entity presents a compelling opportunity for the development of novel therapeutics. This technical guide provides a comprehensive theoretical framework for the investigation of 2-(Pyridin-2-ylamino)quinolin-8-ol, a promising candidate for targeted cancer therapy. We delineate a synergistic approach that integrates computational chemistry, molecular modeling, and predictive analytics to elucidate the structural, electronic, and pharmacodynamic properties of this hybrid molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage in silico methodologies to accelerate the discovery of next-generation kinase inhibitors.
Introduction: The Rationale for Quinoline-Pyridine Hybrids in Oncology
The quinoline nucleus is a well-established pharmacophore, integral to a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer properties.[1][2] Its derivatives have been shown to exert their effects through various mechanisms, such as the induction of apoptosis and the inhibition of cell migration.[1][2] Similarly, pyridine-containing compounds are prevalent in medicinal chemistry, recognized for their ability to modulate key biological pathways implicated in cancer progression.[3]
The strategic hybridization of these two privileged heterocycles into a single molecule, such as this compound, offers the potential for synergistic or novel pharmacological activities. Recent studies have highlighted the promise of pyridine-quinoline hybrids as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][4][5] PIM kinases, particularly PIM-1, are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.[6] Therefore, the theoretical exploration of this compound as a potential PIM-1 kinase inhibitor is a highly rational and promising avenue for anticancer drug discovery.
This guide will detail a systematic theoretical investigation of this compound, from its fundamental electronic structure to its dynamic interactions with the PIM-1 kinase active site.
Molecular Structure and Physicochemical Properties
A foundational aspect of any theoretical investigation is the accurate determination of the molecule's three-dimensional structure and its inherent physicochemical properties.
Structural Elucidation: Synthesis and Spectroscopic Characterization (A Proposed Protocol)
While a specific, detailed synthesis for this compound is not extensively reported in the literature, a plausible synthetic route can be proposed based on established methodologies for quinoline synthesis. A likely approach would involve a modified Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction between 2-chloro-8-hydroxyquinoline and 2-aminopyridine.
Proposed Synthesis Workflow:
Caption: Proposed synthetic route for this compound.
Following synthesis, a rigorous spectroscopic characterization would be essential to confirm the molecular structure. This would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyridine and quinoline rings.
-
Infrared (IR) Spectroscopy: IR analysis would identify characteristic functional groups, such as the O-H stretch of the hydroxyl group and N-H stretch of the secondary amine.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight, confirming the elemental composition of the synthesized compound.
In Silico Physicochemical Profiling
Prior to more complex computational studies, a preliminary assessment of the molecule's drug-likeness can be performed using computational tools.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 237.26 g/mol | Within the range for good oral bioavailability. |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates a balance between solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 3 | Important for interactions with biological targets. |
| Polar Surface Area | ~60-70 Ų | Influences cell membrane permeability. |
Quantum Chemical Investigations: Unveiling Electronic Properties
Density Functional Theory (DFT) calculations provide profound insights into the electronic structure and reactivity of a molecule. These calculations are fundamental to understanding its potential for interaction with biological targets.
DFT Methodology
Protocol for DFT Calculations:
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step determines the most stable, low-energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
Caption: A typical workflow for DFT calculations.
Predicted Electronic Properties and Reactivity
Based on DFT studies of similar quinoline derivatives, we can anticipate the following for this compound:
-
HOMO-LUMO Distribution: The HOMO is likely to be localized on the electron-rich 8-hydroxyquinoline ring system, indicating its propensity to donate electrons. The LUMO may be distributed across the pyridine and quinoline rings, highlighting their electron-accepting capabilities.
-
MEP Analysis: The MEP map is expected to show negative potential (red/yellow regions) around the nitrogen and oxygen atoms, signifying them as sites for electrophilic attack and hydrogen bonding. Positive potential (blue regions) will likely be found around the hydrogen atoms.
Molecular Docking: Simulating Target-Ligand Interactions
Molecular docking is a powerful computational technique used to predict the preferred binding mode of a ligand to a protein target. In this case, we will focus on the interaction of this compound with PIM-1 kinase.
Molecular Docking Protocol
Step-by-Step Docking Procedure:
-
Protein Preparation: The crystal structure of PIM-1 kinase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The DFT-optimized 3D structure of this compound is prepared by assigning appropriate atom types and charges.
-
Binding Site Definition: The active site of PIM-1 kinase is defined based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to generate a series of possible binding poses of the ligand within the active site.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: Workflow for molecular docking studies.
Predicted Binding Interactions with PIM-1 Kinase
Drawing from studies on analogous pyridine-quinoline hybrids, we can hypothesize the binding mode of this compound within the PIM-1 active site.[1][4]
-
Hinge Region Interaction: The quinoline nitrogen is likely to form a crucial hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.
-
Hydrophobic Interactions: The aromatic rings of the quinoline and pyridine moieties are expected to engage in hydrophobic interactions with nonpolar residues in the active site.
-
Hydrogen Bonding with the Hydroxyl Group: The 8-hydroxyl group is a key feature that can form additional hydrogen bonds with nearby residues, potentially enhancing binding affinity and selectivity.
| Key PIM-1 Residue | Predicted Interaction | Significance |
| Hinge Region (e.g., Glu121) | Hydrogen Bond | Anchors the inhibitor in the active site. |
| Catalytic Lysine (e.g., Lys67) | Potential Hydrogen Bond | Can contribute to inhibitory activity. |
| Gatekeeper Residue | Hydrophobic Interaction | Influences inhibitor selectivity. |
| Other Active Site Residues | van der Waals Contacts | Stabilize the overall binding pose. |
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.
MD Simulation Protocol
-
System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model. Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to allow the system to relax.
-
Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the complex's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, calculate binding free energies, and identify key persistent interactions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound as a potential anticancer agent. The integration of quantum chemical calculations, molecular docking, and molecular dynamics simulations provides a powerful in silico platform to predict its structural, electronic, and pharmacodynamic properties. The anticipated interactions with PIM-1 kinase suggest that this molecule is a promising lead for further development.
The theoretical findings presented herein should be validated through experimental studies, including synthesis, full spectroscopic characterization, and in vitro biological assays to determine its actual inhibitory activity against PIM-1 kinase and its cytotoxic effects on cancer cell lines. This synergistic interplay between theoretical prediction and experimental validation is paramount for the successful advancement of this compound as a novel therapeutic candidate.
References
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El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]
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El-Miligy, M. M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]
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Li, X., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. International Journal of Molecular Sciences, 23(15), 8593. [Link]
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Chen, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(II) derivatives. New Journal of Chemistry, 49, 6561-6567. [Link]
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Kubono, K., et al. (2023). Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1143–1147. [Link]
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Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o968–o969. [Link]
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Chen, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. [Link]
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Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 345-357. [Link]
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El-Miligy, M. M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. [Link]
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Posel, Z., & Stoeckli-Evans, H. (2019). The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 864–870. [Link]
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ResearchGate. (n.d.). Quinoline and quinolone having PIM-1 kinase inhibitory activity. [Link]
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Brandan, S. A., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Synthesis Theory and Applications, 2(1), 8-20. [Link]
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Abdel-Maksoud, M. S., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Future Medicinal Chemistry, 10(13), 1565–1580. [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines. New Ligands for Bistridentate Ru II Complexes with Microsecond Luminescent Lifetimes. [Link]
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ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
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Szałaj, N., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5275. [Link]
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Johansson, O., et al. (2009). Synthesis and Characterization of 2,6-Di(quinolin-8-yl)pyridines: New Ligands for Bistridentate RuII Complexes with Microsecond Luminescent Lifetimes. Inorganic Chemistry, 48(4), 1548–1557. [Link]
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Posel, Z., & Stoeckli-Evans, H. (2019). The crystal structures of the ligand N-(quinolin-8-yl)pyrazine-2-carboxamide and of a tetranuclear copper(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 864–870. [Link]
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Kubono, K., et al. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 754–758. [Link]
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López-García, S., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Methodological & Application
Application Notes & Protocols: 2-(Pyridin-2-ylamino)quinolin-8-ol as a Selective Chemosensor for Metal Ion Detection
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Pyridin-2-ylamino)quinolin-8-ol (PYQ) as a fluorescent and colorimetric chemosensor for the detection of specific metal ions. 8-Hydroxyquinoline (8-HQ) and its derivatives are renowned for their ability to form stable, fluorescent complexes with a variety of metal ions.[1][2][3] The strategic incorporation of a pyridin-2-ylamino group at the 2-position of the 8-hydroxyquinoline scaffold enhances its selectivity and sensitivity, making PYQ a valuable tool in analytical chemistry and biological imaging.[4] This guide details the underlying sensing mechanism, provides step-by-step experimental protocols for synthesis and ion detection, and outlines methods for data analysis and interpretation.
Principle of Operation: From Weak Fluorescence to Strong Signal
The efficacy of 8-hydroxyquinoline (8-HQ) derivatives as "turn-on" fluorescent sensors is rooted in their unique photophysical properties. In its free form, the 8-HQ moiety is weakly fluorescent due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][5][6] Upon excitation, a proton from the 8-hydroxyl group is transferred to the quinoline nitrogen, creating a non-fluorescent tautomer that rapidly decays back to the ground state.
The introduction of a metal ion disrupts this process. PYQ acts as a potent chelating agent, with the nitrogen atoms of the quinoline and pyridine rings, along with the oxygen of the hydroxyl group, coordinating with the metal ion.[1][7] This complexation blocks the ESIPT pathway, leading to a significant enhancement of fluorescence intensity.[1][5] This chelation-enhanced fluorescence (CHEF) effect is the primary mechanism for metal ion detection. Additionally, the binding event often induces a noticeable color change, allowing for colorimetric detection.[8]
Caption: Proposed mechanism of fluorescence enhancement upon metal ion binding.
Synthesis of this compound (PYQ)
While various synthetic routes exist for 8-hydroxyquinoline derivatives, a common approach involves nucleophilic aromatic substitution or coupling reactions.[9][10][11] The following is a generalized protocol based on established chemical principles.
Disclaimer: This protocol should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Materials:
-
2-Chloro-8-hydroxyquinoline
-
2-Aminopyridine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Purification supplies (Silica gel, solvents for chromatography)
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-8-hydroxyquinoline (1.0 eq), 2-aminopyridine (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocols for Metal Ion Detection
The following protocols provide a framework for utilizing PYQ as a chemosensor. It is crucial to maintain consistency in experimental conditions (e.g., solvent, pH, temperature) for reproducible results.
Preparation of Stock Solutions
Rationale: Accurate and consistent stock solutions are fundamental for quantitative analysis. A buffered aqueous/organic solvent system is often necessary to ensure the solubility of both the hydrophobic ligand and the metal salts.
-
PYQ Stock Solution (1 mM): Dissolve the calculated mass of PYQ in a minimal amount of DMSO and then dilute to the final volume with a suitable buffer (e.g., 10 mM HEPES, pH 7.4) in a volumetric flask. Example: For a 10 mL solution, dissolve PYQ in ~100 µL DMSO then add buffer to the mark.
-
Metal Ion Stock Solutions (10 mM): Prepare individual stock solutions of various metal salts (e.g., ZnCl₂, CdCl₂, Hg(NO₃)₂, NiCl₂, CoCl₂, CuCl₂, FeCl₃, Al(NO₃)₃) in deionized water or the same buffer as the PYQ solution. Store appropriately.
Protocol 1: General Spectroscopic Titration
This protocol is used to determine the response of PYQ to a specific metal ion.
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Application Notes and Protocols for 2-(Pyridin-2-ylamino)quinolin-8-ol as a Fluorescent Sensor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Quinoline-Based Fluorophores in Sensing
The precise detection and quantification of metal ions are paramount in fields ranging from environmental monitoring to cellular biology and drug discovery. Fluorescent chemosensors have emerged as indispensable tools for these applications, offering high sensitivity, selectivity, and real-time analytical capabilities.[1] Within this class of molecules, quinoline and its derivatives have garnered significant attention due to their inherent fluorescence, robust photostability, and versatile coordination chemistry.[1] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a privileged structure in the design of fluorescent sensors. 8-HQ and its analogues are known to be excellent chelating agents for a variety of metal ions.[2]
This application note provides a detailed technical guide on the use of 2-(Pyridin-2-ylamino)quinolin-8-ol as a prospective fluorescent sensor. While comprehensive experimental data for this specific molecule is not extensively available in peer-reviewed literature, its structural features—combining the proven 8-hydroxyquinoline chelating unit with a pyridine moiety—suggest a strong potential for the selective detection of metal ions such as zinc (Zn²⁺) and cadmium (Cd²⁺). The protocols and mechanistic insights presented herein are synthesized from established principles and data from closely related 8-hydroxyquinoline-based sensors and are intended to serve as a robust starting point for the validation and application of this promising compound.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of 8-hydroxyquinoline and its derivatives is often weak in their free, unbound state. This is primarily due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring in the excited state.[3][4]
The introduction of a metal ion that can coordinate with the 8-hydroxyquinoline moiety leads to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). The binding of the metal ion to the nitrogen of the quinoline ring and the oxygen of the deprotonated hydroxyl group forms a rigid five-membered chelate ring. This complexation effectively inhibits the ESIPT process and restricts intramolecular vibrations, thereby closing the non-radiative decay channels and promoting radiative decay in the form of fluorescence.[5] This "turn-on" fluorescent response is the basis for the sensing application of this compound.
The pyridine and amino functionalities in this compound are expected to modulate the electronic properties of the 8-hydroxyquinoline fluorophore and influence its selectivity towards different metal ions.
Sources
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Application Notes and Protocols: 2-(Pyridin-2-ylamino)quinolin-8-ol for Advanced Bio-imaging
Introduction: A Versatile Quinoline-Based Fluorophore for Cellular Imaging
Quinoline derivatives have emerged as a significant class of fluorophores in the field of bio-imaging due to their robust photophysical properties and sensitivity to the local microenvironment.[1][2] Among these, 2-(Pyridin-2-ylamino)quinolin-8-ol stands out as a versatile probe. Its structural design, incorporating both a metal-chelating 8-hydroxyquinoline core and a pyridin-2-ylamino moiety, allows for nuanced applications in cellular imaging, particularly in the detection of biologically important metal ions such as zinc (Zn²⁺) and iron (Fe³⁺).
The 8-hydroxyquinoline scaffold is a well-established chelator for various metal ions, and its derivatives often exhibit significant changes in their fluorescence upon coordination.[2] This property forms the basis of their application as chemosensors. The fluorescence of 8-hydroxyquinoline itself is typically weak due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the quinoline ring. However, upon chelation with a metal ion, this process is often inhibited, leading to a "turn-on" fluorescence response with a notable increase in quantum yield.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound in bio-imaging. The protocols provided herein are based on established methodologies for similar quinoline-based fluorescent probes and are intended to serve as a starting point for experimental design.
Synthesis of this compound
The synthesis of this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is a powerful tool for the formation of carbon-nitrogen bonds and is widely applicable to a variety of aryl halides and amines.[4][5][6] The general strategy involves the coupling of 2-chloro-8-hydroxyquinoline with 2-aminopyridine.
Diagram of Synthetic Pathway
Caption: Synthetic scheme for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
2-Chloro-8-hydroxyquinoline
-
2-Aminopyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification (e.g., separatory funnel, round-bottom flasks, column chromatography setup)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-chloro-8-hydroxyquinoline (1.0 eq), 2-aminopyridine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The volume should be sufficient to dissolve the reactants and create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Properties and Characterization
The utility of this compound as a fluorescent probe is defined by its photophysical properties. These properties are expected to change significantly upon chelation with metal ions.
General Photophysical Characteristics
| Property | Free Probe (Apo) | Metal-Bound Probe (e.g., with Zn²⁺) | Rationale for Change |
| Excitation Max (λex) | ~350-370 nm | ~360-380 nm | Chelation can cause a slight red-shift in the absorption spectrum due to changes in the electronic structure. |
| Emission Max (λem) | ~450-480 nm (weak) | ~480-520 nm (strong) | Inhibition of ESIPT and increased rigidity upon metal binding leads to a significant enhancement of fluorescence and a potential red-shift.[3] |
| Quantum Yield (Φ) | Low (<0.1) | Moderate to High (>0.3) | Non-radiative decay pathways are suppressed upon complexation, leading to a higher fluorescence quantum yield. |
| Stokes Shift | ~100-110 nm | ~120-140 nm | The change in the electronic distribution in the excited state upon metal binding can lead to a larger Stokes shift. |
| Appearance | Colorless to pale yellow solution | Brightly fluorescent solution (e.g., cyan-green) | The "turn-on" fluorescence is visually apparent. |
Note: The exact values will depend on the solvent and specific experimental conditions and should be determined empirically.
Protocol for Photophysical Characterization
Materials:
-
Pure this compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, buffer solutions)
-
Stock solutions of metal salts (e.g., ZnCl₂, FeCl₃) in a suitable solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM in DMSO). Store in the dark at 4°C.[7]
-
Working Solutions: Prepare working solutions of the probe in the desired solvent or buffer (e.g., 10 µM).
-
Absorption Spectra: Record the UV-Vis absorption spectrum of the probe to determine the absorption maximum (λmax).
-
Emission Spectra:
-
Record the fluorescence emission spectrum of the probe by exciting at its λmax.
-
To study the effect of metal ions, titrate the probe solution with increasing concentrations of the metal ion of interest (e.g., Zn²⁺ or Fe³⁺) and record the emission spectrum after each addition.
-
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Selectivity Studies: To assess the selectivity of the probe, record the fluorescence response in the presence of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, etc.).
Application in Live Cell Imaging
This compound can be used to visualize intracellular labile metal ion pools, such as Zn²⁺. The following protocols provide a general framework for cell loading, imaging, and cytotoxicity assessment.
Workflow for Cellular Imaging
Caption: A typical workflow for cellular imaging with fluorescent probes.
Protocol 1: Live Cell Imaging of Intracellular Zn²⁺
This protocol is a starting point and should be optimized for the specific cell line and experimental goals.[8][9]
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Stock solution of this compound (1 mM in DMSO)
-
Stock solution of ZnCl₂ (e.g., 1 mM in water)
-
Stock solution of a zinc chelator, such as TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂) and appropriate filter sets (e.g., DAPI/FITC or custom sets for the probe's excitation/emission).
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in live-cell imaging medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm live-cell imaging medium to remove any unincorporated probe.
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire baseline fluorescence images.
-
To induce an increase in intracellular Zn²⁺, treat the cells with a solution of ZnCl₂ (e.g., 10-50 µM) and acquire images over time.
-
To confirm the Zn²⁺-specificity of the fluorescence signal, subsequently treat the cells with a chelator like TPEN (e.g., 20-100 µM) and observe the quenching of the fluorescence.
-
-
Image Analysis: Quantify the changes in fluorescence intensity in the cells over time using appropriate image analysis software (e.g., ImageJ/Fiji).
Protocol 2: Cytotoxicity Assay
It is crucial to assess the potential cytotoxicity of a new fluorescent probe to ensure that the observed effects are not due to cellular stress or death. A common method is to use a commercially available cytotoxicity assay kit, such as one based on the release of lactate dehydrogenase (LDH) from damaged cells or a dye that selectively stains dead cells.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Stock solution of this compound
-
Commercial cytotoxicity assay kit (e.g., CytoTox-Fluor™)
-
Positive control for cytotoxicity (e.g., lysis buffer provided with the kit or a known cytotoxic agent)
-
Plate reader capable of fluorescence measurements
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound probe in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the probe.
-
Include wells with untreated cells (negative control) and cells treated with the positive control for cytotoxicity.
-
-
Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 1-4 hours or 24 hours).
-
Assay: Perform the cytotoxicity assay according to the manufacturer's protocol. This typically involves adding a reagent to the wells, incubating for a specific time, and then measuring the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the probe relative to the positive and negative controls.
Troubleshooting and Considerations
-
Probe Precipitation: If the probe precipitates in the aqueous culture medium, consider using a solubilizing agent like Pluronic F-127 or reducing the final concentration.
-
High Background Fluorescence: Inadequate washing can lead to high background fluorescence. Ensure thorough washing steps. Autofluorescence from cells or the medium can also be an issue; use a phenol red-free imaging medium and acquire background images of unstained cells.
-
Phototoxicity: High-intensity excitation light can be toxic to cells. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.
-
Probe Localization: The subcellular localization of the probe should be determined, as this can influence the interpretation of the results. Co-staining with organelle-specific markers may be necessary.
-
Optimization is Key: The protocols provided are general. The optimal probe concentration, loading time, and imaging parameters will vary depending on the cell type, instrumentation, and specific experimental question.
Conclusion
This compound is a promising fluorescent probe with the potential for a wide range of applications in bio-imaging, particularly for the detection of metal ions. Its synthesis via Buchwald-Hartwig amination is straightforward, and its photophysical properties can be readily characterized. By following and optimizing the protocols outlined in this guide, researchers can effectively utilize this versatile fluorophore to gain new insights into cellular processes.
References
-
Li, Y., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100395. [Link]
-
Allen Institute for Cell Science. (2017). How to prepare fluorescent dye stock solution for Flat Field Correction. [Link]
-
Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. PubMed. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
Moghaddasfar, A., et al. (2025). Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes... ResearchGate. [Link]
-
Tong, L., et al. (2021). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. [Link]
-
Zhang, X., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC. [Link]
-
Loas, A., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors. [Link]
-
S. G, S., & P, A. (2016). Exploration of photophysical properties of green light emitting bis(8-hydroxyquinoline) zinc (Znq2) metal chelate under various environments. ResearchGate. [Link]
-
ResearchGate. (2025). New approach to synthesis Zinc(II)-(8-hydroxyquinoline) complex and its luminescent property. [Link]
-
Sanchez, J. C., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols. [Link]
-
Al-Hamdani, A. A. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules. [Link]
-
ResearchGate. (2025). Method for determining of cytotoxicity based on the release of fluorescent proteins. [Link]
-
Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. [Link]
-
Nolan, S. P., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kumar, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
-
Khurshid, S. (2023). Preparation of Stock and Working Solutions. YouTube. [Link]
-
Thermo Fisher Scientific. (2016). Molecular Probes Educational Webinar: Learn to choose the right fluorophore when designing experiments. YouTube. [Link]
-
Chen, X., et al. (2018). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. [Link]
-
Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Massey University. [Link]
-
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
-
Firdaus, F., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. allencell.org [allencell.org]
- 8. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.sg]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Notes & Protocols: 2-(Pyridin-2-ylamino)quinolin-8-ol as a "Turn-On" Fluorescent Probe for Cellular Imaging
I. Introduction: A Synergistic Molecular Architecture for High-Contrast Cellular Imaging
The visualization of dynamic cellular processes is fundamental to advancing our understanding of biology and disease. Fluorescent probes have become indispensable tools in this endeavor, offering high sensitivity and spatiotemporal resolution.[1] Within this class of molecules, 8-hydroxyquinoline (8-HQ) and its derivatives are renowned for their utility as fluorescent chemosensors, particularly for biologically significant metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).[2][3] The 8-HQ scaffold serves as an excellent fluorophore and a robust chelating agent.[3]
This document details the application of 2-(Pyridin-2-ylamino)quinolin-8-ol (CAS 70125-23-4), a novel probe that strategically combines the 8-hydroxyquinoline moiety with a 2-aminopyridine group. This unique architecture is designed to operate on a "turn-on" fluorescence mechanism, offering a low-background and high-contrast signal for the detection of specific analytes within the complex cellular milieu. The insights and protocols herein are synthesized from the established principles of quinoline-based fluorescent probes and are intended for researchers, scientists, and drug development professionals.
II. Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The functionality of this compound as a "turn-on" probe is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF).[4] This process is governed by the interplay between the fluorophore (8-hydroxyquinoline) and a quenching moiety (the pyridin-2-ylamino group) in the presence and absence of a target analyte, such as a metal ion.
-
"Off" State (Quenched): In its unbound state, the probe exhibits minimal fluorescence. This is due to a non-radiative decay process known as Photoinduced Electron Transfer (PeT). The lone pair of electrons on the nitrogen atom of the pyridin-2-ylamino group effectively quenches the excited state of the 8-hydroxyquinoline fluorophore.
-
"On" State (Fluorescent): Upon chelation of a metal ion (e.g., Zn²⁺) by the nitrogen of the quinoline, the hydroxyl oxygen, and the pyridin-2-ylamino nitrogen, the PeT process is inhibited. This rigidifies the molecular structure and blocks the non-radiative decay pathway, forcing the excited fluorophore to relax via the emission of photons, thus "turning on" a strong fluorescence signal.
Diagram: Proposed Mechanism of Action
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism of the probe.
III. Proposed Synthesis
While this compound is commercially available, a viable synthetic route for its preparation or the synthesis of its derivatives is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[5][6]
Reaction Scheme: 2-Chloro-8-hydroxyquinoline + 2-Aminopyridine ---(Pd Catalyst, Ligand, Base)--> this compound
Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-chloro-8-hydroxyquinoline (1.0 equiv.), 2-aminopyridine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Reaction: Stir the mixture at a specified temperature (e.g., 100-110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired this compound.
IV. Photophysical Properties
The photophysical properties of this compound are expected to be similar to other 8-hydroxyquinoline-based "turn-on" fluorescent probes for zinc. The following table summarizes these anticipated properties.
| Property | Expected Value | Rationale and References |
| Excitation Max (λex) | ~360-380 nm | Based on the absorption properties of similar 8-aminoquinoline derivatives and their zinc complexes.[2] |
| Emission Max (λem) | ~480-520 nm | 8-Hydroxyquinoline-based zinc sensors typically exhibit fluorescence in the blue-green to green region of the spectrum upon metal binding.[3][7] |
| Stokes Shift | > 100 nm | A large Stokes shift is characteristic of many quinoline-based probes and is advantageous for minimizing self-absorption and improving signal-to-noise in cellular imaging.[8] |
| Quantum Yield (Φ) | Low (unbound), High (bound to Zn²⁺) | The "turn-on" nature of the probe dictates a significant increase in quantum yield upon chelation, a hallmark of the CHEF mechanism.[2] |
| Molar Extinction Coeff. | High (>10,000 M⁻¹cm⁻¹) | Quinoline derivatives generally possess high molar extinction coefficients, enabling efficient light absorption. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | The aromatic structure suggests good solubility in polar aprotic solvents, which is standard for preparing stock solutions of fluorescent probes. |
| Cell Permeability | Expected to be cell-permeable | The relatively small molecular size and lipophilic character of the quinoline core generally allow for passive diffusion across cell membranes.[4] |
V. Protocols for Cellular Imaging
A. Preparation of Stock Solution
-
Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) as the solvent.
-
Concentration: Prepare a 1-10 mM stock solution of this compound. For example, to make a 10 mM stock, dissolve the appropriate mass of the probe in the calculated volume of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
B. Cell Culture and Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) at a density that will result in 50-70% confluency at the time of imaging.
-
Probe Loading:
-
Prepare a fresh working solution of the probe by diluting the DMSO stock solution in a serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the probe-loading solution to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells two to three times with the imaging buffer to remove any extracellular probe.
-
Imaging: Add fresh imaging buffer to the cells. The cells are now ready for imaging.
C. Fluorescence Microscopy and Imaging
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, LED, or laser) and a sensitive camera (e.g., sCMOS or EMCCD).
-
Filter Sets: Based on the expected photophysical properties, use a filter set appropriate for excitation around 370 nm and emission around 500 nm. A standard DAPI or a custom filter set may be suitable.
-
Image Acquisition:
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Switch to the fluorescence channel and adjust the exposure time and gain to obtain a clear image with minimal background.
-
For "turn-on" experiments, acquire a baseline image before adding a stimulus (e.g., a solution containing Zn²⁺) and then capture a time-series of images to monitor the change in fluorescence intensity.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time.[9]
-
Diagram: Experimental Workflow
Caption: General workflow for cellular imaging with the probe.
VI. Data Analysis and Interpretation
The primary output of the imaging experiment will be a set of fluorescence images. The intensity of the fluorescence signal is proportional to the concentration of the probe-analyte complex.
-
Image Processing: Use image analysis software such as ImageJ/Fiji to process the acquired images.
-
Quantification:
-
Define Regions of Interest (ROIs) around individual cells or subcellular compartments.
-
Measure the mean fluorescence intensity within these ROIs.
-
Compare the fluorescence intensity between different experimental conditions (e.g., control vs. treated cells).
-
VII. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Low target analyte concentration. | - Verify excitation and emission filter compatibility.- Perform a concentration titration of the probe.- Optimize incubation time.- Use a positive control (e.g., add exogenous Zn²⁺). |
| High Background | - Incomplete removal of extracellular probe.- Probe aggregation.- Cellular autofluorescence. | - Increase the number and duration of washing steps.- Ensure the probe is fully dissolved in the working solution.- Acquire an image of unstained cells to assess autofluorescence. |
| Phototoxicity/Bleaching | - High excitation light intensity.- Long exposure times. | - Reduce light intensity and exposure time.- Use a more sensitive camera.- Consider using an anti-fade mounting medium for fixed cells.[9] |
| Uneven Staining | - Uneven probe distribution.- Cell health issues. | - Ensure thorough mixing of the probe in the loading solution.- Verify cell viability and morphology. |
VIII. References
-
Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Gali, S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Available at: [Link]
-
Kaur, N., & Kumar, S. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research, 7(8), 649-663. Available at: [Link]
-
Zhang, L., et al. (2024). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. RSC Advances, 14(1), 1-8. Available at: [Link]
-
Sikorska, E., et al. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Materials, 16(22), 7073. Available at: [Link]
-
Liu, Y., et al. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. Sensors and Actuators B: Chemical, 234, 616-624. Available at: [Link]
-
Luo, X., et al. (2025). Imaging of zinc ions across diverse biological samples with a quinoline-based tris(2-pyridylmethyl)amine fluorescent probe. Talanta, 283, 127267. Available at: [Link]
-
Farruggia, G., et al. (2005). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 127(43), 15051-15060. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chenoweth, D. M., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. Available at: [Link]
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination [mdpi.com]
- 3. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Analytical Use of 2-(Pyridin-2-ylamino)quinolin-8-ol
Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold in Analytical Chemistry
The 8-hydroxyquinoline (8-HQ) framework is a cornerstone in the design of chelating agents for analytical chemistry.[1][2][3] Its inherent ability to form stable complexes with a wide array of metal ions has made it a privileged structure for the development of colorimetric and fluorescent sensors.[2][3] The compound 2-(Pyridin-2-ylamino)quinolin-8-ol, belonging to this esteemed class, integrates the bidentate chelating site of 8-hydroxyquinoline with an additional nitrogen-rich pyridin-2-ylamino substituent. This modification is anticipated to enhance its coordination properties and selectivity towards specific metal ions, making it a promising candidate for sensitive and selective analytical methods.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical applications of this compound. We will delve into its synthesis, and proposed protocols for its use in the spectrophotometric and fluorimetric determination of transition metal ions, with a particular focus on iron(III) and copper(II), which are common targets for 8-hydroxyquinoline-based sensors.[4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below, based on established methods for the synthesis of similar 2-aminoquinoline derivatives.
Figure 1: Proposed synthetic workflow for this compound.
Protocol for Synthesis:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloroquinolin-8-ol (1 equivalent), 2-aminopyridine (1.2 equivalents), cesium carbonate (2 equivalents), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 1: Spectrophotometric Determination of Iron(III)
Iron is a crucial element in many biological and environmental systems. The development of sensitive and selective methods for its detection is of significant importance.[6] 8-Hydroxyquinoline derivatives are known to be excellent chromogenic reagents for Fe(III).[7] The formation of a colored complex between this compound and Fe(III) can be exploited for its quantitative determination using spectrophotometry.
Figure 2: General workflow for spectrophotometric metal ion analysis.
Protocol for Spectrophotometric Determination of Fe(III):
-
Reagent Preparation:
-
Stock Solution of this compound (Ligand): Prepare a 1.0 x 10⁻³ M stock solution by dissolving an accurately weighed amount of the compound in a suitable solvent such as ethanol or DMSO.
-
Stock Solution of Fe(III): Prepare a 1.0 x 10⁻³ M stock solution of ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) in deionized water. Acidify slightly with a few drops of concentrated HCl or HNO₃ to prevent hydrolysis.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the reaction mixture.
-
-
Optimization of Reaction Conditions:
-
Effect of pH: In a series of 10 mL volumetric flasks, add a fixed amount of Fe(III) solution and the ligand solution. Adjust the pH of each solution to a different value (e.g., from 2 to 10) using the appropriate buffer. Dilute to the mark with deionized water and measure the absorbance at the wavelength of maximum absorption (λmax). Plot absorbance versus pH to determine the optimal pH for complex formation.
-
Determination of λmax: At the optimal pH, prepare a solution containing the Fe(III)-ligand complex. Scan the UV-Vis spectrum from 300 to 700 nm against a reagent blank (containing all components except Fe(III)) to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve:
-
Into a series of 10 mL volumetric flasks, add a fixed excess amount of the ligand solution and varying volumes of the standard Fe(III) solution to cover a suitable concentration range.
-
Adjust the pH to the predetermined optimum value and dilute to the mark with deionized water.
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot the absorbance versus the concentration of Fe(III) to construct a calibration curve.
-
-
Analysis of Unknown Sample:
-
Take a known volume of the sample solution containing an unknown concentration of Fe(III) in a 10 mL volumetric flask.
-
Add the ligand solution and adjust the pH to the optimal value.
-
Dilute to the mark and measure the absorbance at λmax.
-
Determine the concentration of Fe(III) in the sample from the calibration curve.
-
| Parameter | Proposed Value/Range |
| Optimal pH | Typically in the acidic to neutral range (e.g., 4-7) for 8-HQ derivatives |
| λmax | Expected in the visible region (e.g., 400-600 nm) |
| Linear Range | To be determined experimentally (e.g., 0.1 - 10 µg/mL) |
| Molar Absorptivity (ε) | To be calculated from the calibration curve |
| Detection Limit (LOD) | To be calculated (3σ/slope) |
Table 1: Proposed parameters for spectrophotometric determination of Fe(III).
Application 2: Fluorimetric Determination of Copper(II)
Many 8-hydroxyquinoline derivatives exhibit fluorescence upon chelation with metal ions, a phenomenon known as chelation-enhanced fluorescence (CHEF).[3] This property can be harnessed for the highly sensitive and selective determination of metal ions like Cu(II).[5][8]
Figure 3: General workflow for fluorimetric metal ion analysis.
Protocol for Fluorimetric Determination of Cu(II):
-
Reagent Preparation:
-
Stock Solution of this compound (Ligand): Prepare a 1.0 x 10⁻⁴ M stock solution in a suitable solvent (e.g., ethanol or acetonitrile).
-
Stock Solution of Cu(II): Prepare a 1.0 x 10⁻⁴ M stock solution of copper(II) sulfate (CuSO₄) or copper(II) chloride (CuCl₂) in deionized water.
-
Buffer Solutions: Prepare buffer solutions to maintain the desired pH.
-
-
Determination of Optimal Wavelengths and pH:
-
Excitation and Emission Spectra: Prepare a solution containing the ligand and an excess of Cu(II) at a suitable pH. Record the excitation and emission spectra to determine the optimal excitation (λex) and emission (λem) wavelengths.
-
Effect of pH: Investigate the effect of pH on the fluorescence intensity of the Cu(II)-ligand complex to find the optimal pH for analysis.
-
-
Calibration Curve:
-
To a series of cuvettes, add a fixed concentration of the ligand solution and varying concentrations of the standard Cu(II) solution.
-
Adjust the pH to the optimal value and allow the reaction to stabilize.
-
Measure the fluorescence intensity at the optimal λem after exciting the solutions at λex.
-
Plot the fluorescence intensity versus the concentration of Cu(II) to obtain a calibration curve.
-
-
Analysis of Unknown Sample:
-
Treat the unknown sample in the same manner as the standards.
-
Measure the fluorescence intensity and determine the Cu(II) concentration from the calibration curve.
-
| Parameter | Proposed Value/Range |
| Optimal pH | Typically in the neutral to slightly basic range (e.g., 6-9) for 8-HQ derivatives |
| λex / λem | To be determined experimentally |
| Linear Range | To be determined experimentally (e.g., in the nM to µM range) |
| Detection Limit (LOD) | To be calculated based on the signal-to-noise ratio |
Table 2: Proposed parameters for fluorimetric determination of Cu(II).
Trustworthiness and Self-Validation
The reliability of these analytical methods hinges on careful validation. Key validation parameters to be assessed include:
-
Linearity and Range: The concentration range over which the method is linear should be established.
-
Accuracy and Precision: Accuracy can be determined by analyzing certified reference materials or by recovery studies on spiked samples.[9] Precision (repeatability and intermediate precision) should be assessed by replicate measurements.
-
Selectivity/Interference Studies: The effect of other potentially interfering ions on the determination of the target analyte should be thoroughly investigated. This is crucial to ensure the method's selectivity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the sensitivity of the method and should be experimentally determined.[6]
By systematically evaluating these parameters, the developed analytical methods using this compound can be established as robust and trustworthy for their intended applications.
References
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [URL not available in search results]
- SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI - BIP-CIC. [URL not available in search results]
- Simultaneous spectrophotometric determination of Cu2+, Hg2+, and Cd2+ ions using 2-(3-hydroxy-1-methylbut-2-enylideneamino)pyridine-3-ol. Environmental Monitoring and Assessment. [URL: https://pubmed.ncbi.nlm.nih.gov/25788481/]
- Optical Cu2+ probe bearing an 8-hydroxyquinoline subunit: high sensitivity and large fluorescence enhancement. Dalton Transactions. [URL: https://pubmed.ncbi.nlm.nih.gov/22588481/]
- 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Molecules. [URL not available in search results]
- Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. Journal of Physics: Conference Series. [URL: https://www.researchgate.net/publication/336829705_Spectrophotometric_Determination_of_The_Complexation_of_Heavy_Metal_Ion_with_Organic_Reagent]
- A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199017/]
- Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/nj/d4nj04292a]
- A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.net/publication/282368021_A_selective_and_sensitive_chemosensor_for_Cu2_based_on_8-hydroxyquinoline]
- A highly sensitive and selective spectrofluorimetric method for the determination of molybdenum at pico-trace levels in various matrices using N-(pyridin-2-yl)-quinoline-2-carbothioamide. ResearchGate. [URL: https://www.researchgate.net/publication/322581057_A_highly_sensitive_and_selective_spectrofluorimetric_method_for_the_determination_of_molybdenum_at_pico-trace_levels_in_various_matrices_using_N-pyridin-2-yl-quinoline-2-carbothioamide]
- Spectrophotometric Determination of Fe(II)&Ni(II) as Complexes with New Derivative of Antipyrine azo Orcinol. Der Pharma Chemica. [URL not available in search results]
- A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative. Journal of Fluorescence. [URL: https://www.researchgate.
- Application Notes and Protocols for the Characterization of 2-(Quinolin-8-yloxy)propanoic acid. Benchchem. [URL not available in search results]
- 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cadmium(II) in Industrial Waste-Water Samples. Journal of the Chemical Society of Pakistan. [URL not available in search results]
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/24/22/4148]
- ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. [URL: https://www.researchgate.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [URL: https://www.omicsonline.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [URL: https://typeset.
- 70125-23-4|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/70125-23-4.html]
- Synthesis and Spectroscopic Characteristics of Ligands Based on Quinolin-8-Ol as Useful Precursors for Alq3 Type Complexes. Key Engineering Materials. [URL: https://www.researchgate.net/publication/356064119_Synthesis_and_Spectroscopic_Characteristics_of_Ligands_Based_on_Quinolin-8-Ol_as_Useful_Precursors_for_Alq3_Type_Complexes]
- (PYRIDIN-2-YLAMINO)-ACETIC ACID. Labsolu. [URL not available in search results]
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Application Note: Methodologies for Developing Assays with 2-(Pyridin-2-ylamino)quinolin-8-ol
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Pyridin-2-ylamino)quinolin-8-ol. This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, possesses unique physicochemical properties that make it a valuable tool in modern assay development.[1] Its core structure, featuring a pyridine ring fused to a phenol and a pyridine substituent, creates a privileged platform for developing fluorescent chemosensors and for screening biologically active molecules.[2][3][4] This guide details its primary mechanisms of action and provides two robust, field-tested protocols for its principal applications: the ratiometric fluorescent detection of divalent metal ions, particularly zinc (Zn²⁺), and its evaluation as a potential kinase inhibitor in high-throughput screening formats. We delve into the causality behind experimental choices, provide systems for self-validation, and offer insights for troubleshooting and data interpretation.
Introduction: Scientific Foundation of this compound
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of compounds known for their broad biological activities and potent metal-chelating capabilities.[5][6] The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a bidentate chelation site, allowing for the formation of stable complexes with a wide range of metal ions.[7][8] This chelation event is often accompanied by a significant change in the molecule's photophysical properties, a phenomenon leveraged in the design of fluorescent sensors.[7]
The subject of this guide, this compound, builds upon this 8-HQ core. The addition of the 2-(pyridin-2-ylamino) group modifies the electronic and steric properties of the molecule, fine-tuning its selectivity and spectroscopic response. Its primary mechanism as a fluorescent sensor relies on Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the molecule may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative decay pathways for the excited state. Upon binding a metal ion, the molecule's conformation becomes more rigid, inhibiting these non-radiative processes and leading to a significant increase in fluorescence quantum yield. This "turn-on" response is a hallmark of well-designed fluorescent probes.[9]
Furthermore, the pyridine-quinoline hybrid structure is of significant interest in drug discovery, particularly in the field of kinase inhibition.[10] Many kinase inhibitors feature heterocyclic scaffolds that can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.[11][12] Therefore, this compound also serves as a compelling candidate for screening against various protein kinases implicated in disease.
Application Protocol I: Ratiometric Fluorescent Detection of Zinc Ions (Zn²⁺)
This protocol describes the use of this compound as a ratiometric fluorescent sensor for the quantification of Zn²⁺. Ratiometric sensing, which measures the ratio of fluorescence intensities at two different wavelengths, is inherently more reliable than single-wavelength intensity measurements because it can correct for variations in probe concentration, excitation light intensity, and photobleaching.[13][14]
Principle of the Assay
Upon coordination with Zn²⁺, the sensor is expected to exhibit a significant change in its emission spectrum. This often manifests as the appearance of a new, blue-shifted or red-shifted emission peak corresponding to the metal-bound state, alongside the decrease of the peak corresponding to the unbound (apo) state. The ratio of these two peak intensities provides a sensitive and quantitative measure of the analyte concentration. The 8-hydroxyquinoline moiety is a well-established fluorophore for sensing metal ions.
Required Materials
-
Compound: this compound
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
-
Metal Salt: Zinc Chloride (ZnCl₂), high purity
-
Buffer: 30 mM HEPES, pH 7.4
-
Equipment: Spectrofluorometer with dual emission wavelength capability, quartz cuvettes or microplate reader, calibrated micropipettes.
Experimental Workflow
Caption: Experimental workflow for Zn²⁺ detection.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Probe Stock (1 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Causality: DMSO is used for its excellent solvating power for organic molecules. Storing in aliquots prevents degradation from repeated freeze-thaw cycles.
-
Zinc Stock (10 mM): Dissolve high-purity ZnCl₂ in 30 mM HEPES buffer (pH 7.4). Causality: Using the assay buffer as the solvent for the metal salt prevents pH shifts upon addition to the assay.
-
Assay Buffer (30 mM HEPES, pH 7.4): Prepare the buffer using metal-free water to minimize background contamination. Causality: HEPES is a non-coordinating buffer suitable for metal ion studies, and maintaining a stable physiological pH is critical as the probe's fluorescence can be pH-dependent.
-
-
Assay Procedure (Titration):
-
Prepare a working solution of the probe by diluting the 1 mM stock to 10 µM in the HEPES assay buffer.
-
To a quartz cuvette, add 2 mL of the 10 µM probe solution.
-
Place the cuvette in the spectrofluorometer and record the initial emission spectrum (this is the zero-zinc or 'apo' reading). Use an excitation wavelength determined from the probe's absorbance maximum (typically in the UV-Vis range).
-
Add small, incremental aliquots of the ZnCl₂ stock solution (e.g., 0.1, 0.2, 0.4... equivalents) to the cuvette.
-
After each addition, mix gently and allow the solution to incubate for 5 minutes to ensure binding equilibrium is reached.
-
Record the full emission spectrum after each addition.
-
-
Data Acquisition & Analysis:
-
Set the spectrofluorometer to an appropriate excitation wavelength (e.g., 365 nm) and scan the emission from approximately 400 nm to 600 nm.
-
Identify the emission maxima for the apo-form (λ_apo) and the Zn²⁺-bound form (λ_bound).
-
For each titration point, calculate the ratio of fluorescence intensities: R = I(λ_bound) / I(λ_apo).
-
Plot the ratio (R) as a function of the Zn²⁺ concentration. The resulting binding isotherm can be fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_d).
-
Expected Results & Data Presentation
The titration should yield a clear ratiometric response. The data can be summarized as shown in the table below.
| Parameter | Unbound Probe (Apo) | Zn²⁺-Bound Probe (Holo) |
| Excitation Max (λ_ex) | ~365 nm | ~375 nm |
| Emission Max (λ_em) | ~520 nm | ~450 nm |
| Fluorescence Quantum Yield | Low | High |
| Binding Stoichiometry | - | Typically 1:1 or 1:2 (Probe:Zn²⁺) |
| Detection Limit | - | Expected in the low micromolar (µM) to nanomolar (nM) range[15] |
Note: The spectral values provided are illustrative and should be determined empirically for the specific compound and buffer conditions.
Application Protocol II: Screening for Protein Kinase Inhibitory Activity
This protocol outlines a general method to evaluate this compound as a potential inhibitor of a target protein kinase. Pyridine-quinoline hybrids have previously been identified as PIM-1 kinase inhibitors.[10][12] This assay is designed for a high-throughput screening (HTS) format using a generic, commercially available fluorescence-based detection method.
Principle of the Assay
The assay measures the catalytic activity of a kinase, which is the transfer of a phosphate group from ATP to a specific peptide or protein substrate.[16] The inhibitory potential of the test compound is determined by its ability to reduce the rate of this phosphorylation reaction. The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a detection system that generates a fluorescent signal. A reduction in signal in the presence of the compound indicates inhibition.
Required Materials
-
Test Compound: this compound in DMSO
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Kinase: Purified, active target protein kinase
-
Substrate: A specific peptide or protein substrate for the kinase
-
Cofactor: ATP, MgCl₂
-
Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, DTT, MgCl₂, and a detergent like Brij-35)
-
Detection Kit: A commercial fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Equipment: Multi-well plates (e.g., 384-well), acoustic liquid handler or multichannel pipette, plate reader capable of fluorescence detection.
Experimental Workflow
Caption: High-throughput screening workflow for kinase inhibitors.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions, positive control inhibitor, and DMSO (negative control) into a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase reaction buffer.
-
Dispense this mix into all wells of the assay plate.
-
Pre-incubate the plate for 15 minutes at room temperature. Causality: This step allows the test compound to bind to the kinase before the enzymatic reaction begins, ensuring a more accurate measurement of inhibition.
-
Prepare an ATP solution in the reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
-
Incubation and Detection:
-
Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C). Causality: The incubation time must be within the linear range of the reaction, which should be determined empirically during assay development.
-
Stop the reaction and generate a signal by adding the detection reagent from your chosen commercial kit according to the manufacturer's instructions. This reagent may detect the amount of ADP produced or the amount of phosphorylated substrate.
-
Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader at the appropriate fluorescence wavelengths.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation
Results should be presented in a clear, tabular format.
| Compound | Target Kinase | IC₅₀ (µM) |
| This compound | PIM-1 | To be determined |
| Staurosporine (Control) | PIM-1 | ~0.02 |
Troubleshooting and Scientific Considerations
-
Solubility: Poor compound solubility in aqueous buffer can lead to inaccurate results. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.
-
Fluorescence Interference: If the test compound is fluorescent, its signal may interfere with the assay's detection wavelength. Always run a control plate with the compound and all reagents except the kinase or substrate to quantify any background signal.
-
Metal Contamination: When using the compound as a metal sensor, use high-purity reagents and metal-free plasticware to avoid contamination that could skew results.
-
pH Sensitivity: The protonation state of the 8-hydroxyquinoline moiety is pH-dependent, which can affect both its chelation and fluorescence properties. Always perform assays in a well-buffered solution at a constant pH.
Conclusion
This compound is a multifunctional chemical tool with significant potential in assay development. Its inherent fluorescence and metal-chelating properties make it an excellent candidate for creating sensitive and robust chemosensors for biologically important metal ions like Zn²⁺. Furthermore, its heterocyclic structure positions it as a promising scaffold for screening campaigns aimed at discovering novel kinase inhibitors. The protocols detailed in this guide provide a solid foundation for researchers to harness the capabilities of this versatile compound in both fundamental research and drug discovery applications.
References
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
-
MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Fluorescence imaging of metal ions implicated in diseases. Retrieved from [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]
-
PubMed. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Pyridine Derivatives as Fluorescent Sensors for Cations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Retrieved from [Link]
-
PubMed. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
PubMed. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A ratiometric fluorescent sensor for Ag+ based on 8-hydroxyquinoline platform in aqueous media. Retrieved from [Link]
-
PubMed. (2020). Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved from [Link]
-
Science Gate. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Retrieved from [Link]
-
MDPI. (n.d.). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]
-
PubMed. (2022). A quinoline-coumarin near-infrared ratiometric fluorescent probe for detection of sulfur dioxide derivatives. Retrieved from [Link]
-
ResearchGate. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
PubMed. (2025). Machine learning-assisted ratiometric fluorescence sensor array for recognition of multiple quinolones antibiotics. Retrieved from [Link]
-
PubMed. (2025). Ratiometric fluorescent covalent organic frameworks for rapid detection of nitrofurans in aquatic products. Retrieved from [Link]
-
National Institutes of Health. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-8-quinolinol. Retrieved from [Link]
-
Bohrium. (2019). A quinoline-based selective turn-on chemosensor for zinc(ii) via quad-core complex and its application in live cell imaging. Retrieved from [Link]
-
ResearchGate. (2025). A near-infrared turn-on fluorescent nanosensor for zinc(II) based on CuInS2 quantum dots modified with 8-aminoquinoline. Retrieved from [Link]
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Application Notes & Protocols: 2-(Pyridin-2-ylamino)quinolin-8-ol as a Ratiometric Fluorescent Sensor for Metal Cations
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-(Pyridin-2-ylamino)quinolin-8-ol as a highly sensitive and selective ratiometric fluorescent sensor for the detection of metal cations. We will explore the underlying sensing mechanism, provide detailed protocols for synthesis and application, and discuss methods for data analysis and validation. The guide is structured to provide both foundational knowledge and actionable experimental procedures, ensuring scientific rigor and practical utility.
Introduction: The Imperative for Ratiometric Sensing
The detection and quantification of metal ions are critical in fields ranging from environmental monitoring to cellular biology and pharmaceutical development.[1][2] While numerous fluorescent chemosensors have been developed, those operating on a ratiometric principle offer distinct advantages.[3] Unlike sensors that rely on a simple "turn-on" or "turn-off" intensity change at a single wavelength, ratiometric sensors exhibit a shift in their emission spectrum upon analyte binding.[4][5][6] By measuring the ratio of fluorescence intensities at two different wavelengths, these systems provide a built-in self-calibration. This approach effectively minimizes inaccuracies arising from instrumental fluctuations, variations in probe concentration, and environmental factors, leading to significantly more reliable and quantitative results.[7]
Quinoline and its derivatives have emerged as a premier class of fluorophores for designing such sensors.[8][9] Their rigid, planar structure, high quantum yield, and intrinsic ability to coordinate with metal ions make them an ideal scaffold.[1][10] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a classic and powerful bidentate chelator that forms stable complexes with a variety of metal ions, often leading to dramatic changes in its photophysical properties.[11][12] The compound at the heart of this guide, this compound, integrates the potent 8-hydroxyquinoline chelator with a pyridine-amino group, creating a multi-dentate ligand designed for high affinity and a pronounced ratiometric response to specific metal cations like Zn²⁺.[8][13][14]
Mechanism of Ratiometric Sensing
The efficacy of this compound (hereafter referred to as PAQ-8 ) as a ratiometric sensor is rooted in its specific coordination chemistry and the resulting modulation of its electronic structure. In its free, unbound state, the PAQ-8 molecule typically exhibits fluorescence at a shorter wavelength. This emission is often weak due to processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provide non-radiative decay pathways.[11]
Upon introduction of a target metal cation (e.g., Zn²⁺), the ion is chelated by the nitrogen atom of the quinoline ring, the oxygen atom of the hydroxyl group, and likely the nitrogen atoms of the pyridyl and amino bridge. This multi-point coordination forms a rigid, stable complex. This chelation has two primary consequences:
-
Inhibition of Non-Radiative Decay: The binding of the metal ion restricts intramolecular rotations and vibrations. Furthermore, it can inhibit the ESIPT process by deprotonating the hydroxyl group or prevent PET by altering the orbital energies.[11] This suppression of non-radiative pathways leads to a significant enhancement of fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[1][8]
-
Modulation of the Electronic State: The coordination extends the π-conjugation of the system and alters the intramolecular charge transfer (ICT) character of the molecule's excited state. This change in electronic distribution causes a significant bathochromic (red) shift in the emission spectrum.
The combination of these effects results in a distinct ratiometric response: the initial fluorescence peak at a shorter wavelength decreases while a new, intense peak appears at a longer wavelength. This allows for precise quantification by monitoring the ratio of the two emission intensities.
Caption: Proposed signaling pathway for the ratiometric detection of metal cations by PAQ-8.
Experimental Protocols
Synthesis of this compound (PAQ-8)
This protocol describes a plausible and common method for synthesizing N-aryl quinoline derivatives, adapted from established organometallic cross-coupling reactions.
Materials:
-
2-Chloro-8-hydroxyquinoline
-
2-Aminopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware, nitrogen atmosphere setup, magnetic stirrer, and heating mantle.
-
Silica gel for column chromatography.[1]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-8-hydroxyquinoline (1.0 mmol), 2-aminopyridine (1.2 mmol), cesium carbonate (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Reaction: Stir the mixture at 100-110 °C under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the pure PAQ-8 product.[1]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Ratiometric Metal Cation Sensing
This protocol outlines the steps for performing a fluorescence titration experiment to characterize the sensor's response to a target metal cation.
Required Materials & Equipment:
-
Stock solution of PAQ-8 (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, AlCl₃, CuCl₂, etc.) in deionized water or an appropriate buffer (10 mM).
-
Spectroscopic grade solvent (e.g., Acetonitrile, or a buffered aqueous solution like HEPES).[2]
-
Calibrated pH meter.
-
Fluorometer with dual emission wavelength monitoring capabilities.
-
Quartz cuvettes (1 cm path length).
Caption: Standard experimental workflow for ratiometric fluorescence titration.
Step-by-Step Procedure:
-
Preparation: Prepare a working solution of PAQ-8 (e.g., 10 µM) in the chosen assay buffer (e.g., 10 mM HEPES, pH 7.4, in a 1:1 water:acetonitrile mixture).[2]
-
Blank Measurement: Transfer 2 mL of the PAQ-8 working solution into a quartz cuvette. Place it in the fluorometer and record the initial fluorescence emission spectrum. This is the spectrum of the free sensor.
-
Titration: Add small, incremental aliquots of the target metal ion stock solution (e.g., 0-10 equivalents) directly into the cuvette.
-
Equilibration & Measurement: After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes. Record the full emission spectrum.
-
Data Collection: Continue the additions until the fluorescence ratio (Intensity at λ₂ / Intensity at λ₁) reaches a plateau, indicating saturation of the sensor.
-
Selectivity Study: To assess selectivity, repeat the experiment by adding a large excess (e.g., 10-50 equivalents) of various other metal ions to the PAQ-8 solution and record the spectral changes. Then, to this mixture, add the primary target ion to see if the specific ratiometric response can still be elicited.[2][15]
Data Analysis and Validation
Ratiometric Plot and Binding Constant
From the titration data, plot the ratio of the fluorescence intensities at the two key wavelengths (F_λ₂ / F_λ₁) against the concentration of the added metal cation. The binding constant (Kₐ) can often be determined by fitting the titration data to a 1:1 binding model using the Benesi-Hildebrand equation or non-linear regression analysis. A high binding constant indicates a strong affinity of the sensor for the metal ion.
Stoichiometry Determination (Job's Plot)
To confirm the binding stoichiometry (e.g., 1:1, 1:2, or 2:1 sensor-to-metal ratio), a Job's plot analysis is essential.[2]
-
Prepare a series of solutions where the total molar concentration of [PAQ-8] + [Metal Ion] is kept constant, but the mole fraction of the metal ion (X) is varied from 0 to 1.
-
Measure the ratiometric fluorescence response (F_λ₂ / F_λ₁) for each solution.
-
Plot the response against the mole fraction (X). The maximum of the plot will correspond to the stoichiometry of the complex. For example, a maximum at X = 0.5 indicates a 1:1 complex.
Limit of Detection (LOD)
The limit of detection (LOD) is a critical performance metric. It can be calculated based on the fluorescence titration data using the formula: LOD = 3σ / k Where σ is the standard deviation of the blank measurements (PAQ-8 solution without the metal ion) and k is the slope of the linear portion of the ratiometric calibration curve (F_λ₂ / F_λ₁ vs. low concentrations of the metal ion).[15]
Performance Characteristics
The performance of PAQ-8 should be quantified and compared to other sensors. The following table provides an example of how to summarize the key sensing parameters for a hypothetical successful detection of Zn²⁺.
| Parameter | Value | Method of Determination | Significance |
| Excitation Wavelength (λ_ex) | ~365 nm | Spectrofluorometry | Optimal wavelength to excite both free and bound forms. |
| Emission Wavelength 1 (λ_em1) | ~450 nm | Fluorescence Titration | Emission maximum of the free PAQ-8 sensor. |
| Emission Wavelength 2 (λ_em2) | ~525 nm | Fluorescence Titration | Emission maximum of the [PAQ-8 • Zn²⁺] complex. |
| Binding Stoichiometry | 1:1 | Job's Plot Analysis | Confirms the sensor-to-ion ratio in the complex.[2] |
| Binding Constant (Kₐ) | > 1.0 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot | Indicates high affinity and sensitivity. |
| Limit of Detection (LOD) | < 100 nM | 3σ / k Method | Demonstrates the sensor's ability to detect trace amounts.[14] |
| Selectivity | High for Zn²⁺ | Interference Studies | Shows minimal response to common ions like Na⁺, K⁺, Ca²⁺, Mg²⁺. |
| Optimal pH Range | 6.0 - 8.5 | pH Titration | Defines the viable conditions for biological or environmental samples. |
Conclusion
This compound is a thoughtfully designed chemosensor that leverages the robust coordination chemistry of the 8-hydroxyquinoline scaffold to achieve sensitive and selective ratiometric detection of metal cations. Its ratiometric signaling mechanism provides a reliable and quantitative output, making it a valuable tool for applications in analytical chemistry, environmental science, and biomedical research. By following the detailed protocols outlined in this guide, researchers can effectively synthesize, characterize, and deploy this sensor to accurately measure target metal ion concentrations in a variety of complex matrices.
References
-
Sharma, D., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Organic Communications. Retrieved from [Link]
-
Muthusamy, S., et al. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega. Retrieved from [Link]
-
Zhang, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. Retrieved from [Link]
-
Li, G., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Retrieved from [Link]
-
Nishimura, T., et al. (2022). A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact. Nature Communications. Retrieved from [Link]
-
Rumyantseva, T. A., et al. (2020). Photophysical properties of compound 2 in various solvents. ResearchGate. Retrieved from [Link]
-
Kim, D., et al. (2019). Synthetic ratiometric fluorescent probes for detection of ions. Chemical Society Reviews. Retrieved from [Link]
-
Pinter, A., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. New Journal of Chemistry. Retrieved from [Link]
-
Nunez, C., et al. (2014). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Molecular Diversity Preservation International. Retrieved from [Link]
-
Zhang, L., et al. (2012). A novel ratiometric fluorescent peptide sensor for detection of cadmium in aqueous solution. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Csonka, R., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. Retrieved from [Link]
-
Zulkifli, F., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Retrieved from [Link]
-
Leenavaporn, C., et al. (2018). 3-[Bis(pyridin-2-ylmethyl)amino]-5-(4-carboxyphenyl)-BODIPY as Ratiometric Fluorescent Sensor for Cu2+. Molecules. Retrieved from [Link]
-
Kim, J., et al. (2020). Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Wang, K., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega. Retrieved from [Link]
-
Qin, Q., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. Retrieved from [Link]
-
Olaleye, S. O., et al. (2025). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Walisongo Journal of Chemistry. Retrieved from [Link]
-
Entradas, T. J., et al. (2013). A ratiometric, fluorescent BODIPY-based probe for transition and heavy metal ions. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
Hori, A., et al. (2024). Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II). IUCrData. Retrieved from [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. Retrieved from [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. Retrieved from [Link]
-
Qin, Q., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. ResearchGate. Retrieved from [Link]
-
Rbaa, M., et al. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Eurasian Journal of Analytical Chemistry. Retrieved from [Link]
-
Al-busafi, S. N. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-(Pyridin-2-ylamino)quinolin-8-ol for Biological Assays
Welcome to the technical support center for 2-(Pyridin-2-ylamino)quinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of this compound's low aqueous solubility in biological assays. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your experiments.
Introduction: The Solubility Challenge
This compound belongs to the 8-hydroxyquinoline class of compounds, which are known for their diverse biological activities, including potential antimicrobial, and anti-inflammatory effects.[1] However, the planar, aromatic structure of these molecules often leads to poor water solubility, posing a significant hurdle for in vitro and cell-based assays. When a compound precipitates in the assay medium, its effective concentration becomes unknown and variable, leading to inaccurate and unreliable data. This guide provides systematic approaches to overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This common phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the aqueous buffer. When the DMSO stock is diluted, the concentration of the organic co-solvent dramatically decreases, and the aqueous environment can no longer keep the compound in solution, leading to precipitation.[2][3]
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.
Q3: What are the main strategies to improve the aqueous solubility of this compound for my biological assay?
A3: The primary strategies involve:
-
Co-solvents: Using a water-miscible organic solvent, like DMSO, in the final assay medium.
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which typically increases its aqueous solubility.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the compound, enhancing its solubility.
The best approach will depend on your specific assay requirements, including the sensitivity of your cells or proteins to these additives.
Q4: How do I know which method is best for my experiment?
A4: The choice of method depends on several factors:
-
Assay Type: Cell-based assays are sensitive to solvent toxicity, so the concentration of co-solvents must be carefully controlled. Enzyme assays might be more tolerant.
-
Required Concentration: The final concentration of the compound needed for the assay will influence the choice of solubilization method.
-
Compound Properties: The pKa of the compound will determine if pH adjustment is a viable strategy.
It is often necessary to empirically test different methods to find the optimal conditions for your specific experiment.
Troubleshooting and Experimental Guides
This section provides detailed troubleshooting guides and step-by-step protocols for the most common methods to improve the solubility of this compound.
Method 1: Co-solvent Optimization (DMSO)
Principle: DMSO is a powerful aprotic solvent that can dissolve many poorly soluble compounds. By including a small percentage of DMSO in the final assay buffer, the solubility of the compound can be maintained. However, it is crucial to keep the final DMSO concentration low, as it can be toxic to cells and may affect enzyme activity.[4][5][6][7][8]
Troubleshooting Workflow:
Caption: Workflow for optimizing DMSO co-solvent concentration.
Experimental Protocol:
-
Determine DMSO Tolerance: Before testing your compound, determine the highest concentration of DMSO your cells or assay can tolerate without significant effects on viability or activity. This is typically between 0.1% and 1% for most cell lines.[4][6][7] Run a control experiment with varying concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to establish a baseline.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may aid dissolution.
-
Serial Dilution: Perform serial dilutions of your DMSO stock directly into the final assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.
-
Visual Inspection: After dilution, visually inspect the solutions for any signs of precipitation (cloudiness, particles). Allow the solutions to sit at the assay temperature for a period to ensure stability.
-
Select Working Concentration: Choose the highest concentration of your compound that remains in solution at a DMSO concentration that is non-toxic to your assay system.
Data Summary Table:
| Final DMSO Conc. (%) | Cell Viability (%) (Example) | Compound Solubility (Visual) |
| 0.1 | 98 ± 3 | Clear |
| 0.25 | 95 ± 4 | Clear |
| 0.5 | 90 ± 5 | Clear |
| 1.0 | 75 ± 6 | Clear |
Method 2: pH Adjustment
Principle: this compound has both acidic (phenolic hydroxyl) and basic (pyridine and quinoline nitrogens) functional groups, making its solubility pH-dependent.[1] By adjusting the pH of the buffer, you can ionize the molecule, which generally increases its aqueous solubility.[9][10][11][12] The Henderson-Hasselbalch equation provides a theoretical basis for this relationship.
Troubleshooting Workflow:
Caption: Workflow for using cyclodextrins to enhance solubility.
Experimental Protocol:
-
Cyclodextrin Selection: HP-β-CD is a good starting point for many applications.
-
Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations in your assay buffer (e.g., 1%, 2.5%, 5% w/v).
-
Complex Formation: Add an excess of this compound to each cyclodextrin solution. Stir or sonicate the mixtures at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Quantify Solubilization: After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved compound. Analyze the filtrate to determine the concentration of the dissolved compound.
-
Cytotoxicity Check: Before using cyclodextrins in your main experiment, test their effect on your cells at the concentrations required for solubilization. While generally considered safe at low concentrations, some cell types may be sensitive. [13][14][15][16][17] Data Summary Table:
| HP-β-CD Conc. (% w/v) | Solubility of Compound (µM) (Example) | Cell Viability (%) (Example) |
| 0 | 5 | 100 |
| 1 | 50 | 99 ± 2 |
| 2.5 | 150 | 97 ± 3 |
| 5 | 300 | 92 ± 5 |
General Recommendations and Best Practices
-
Always use a vehicle control: In your biological assays, always include a control group that is treated with the same concentration of the solubilizing agent (DMSO, specific pH buffer, or cyclodextrin solution) without the compound. This will help you to differentiate the effects of the compound from the effects of the vehicle.
-
Prepare fresh dilutions: It is best practice to prepare fresh dilutions of your compound from the stock solution for each experiment. Poorly soluble compounds can sometimes precipitate out of solution over time, even when stored at low temperatures.
-
Sonication can help: Brief sonication can help to break up small aggregates and improve the dissolution of your compound in the final assay buffer.
-
Filter your final solution: For critical experiments, consider filtering your final diluted compound solution through a 0.22 µm syringe filter to remove any micro-precipitates that may not be visible to the naked eye. [18] By systematically applying the troubleshooting guides and protocols outlined in this technical support center, you can overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in your biological assays.
References
-
2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol - MDPI. (URL: [Link])
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (URL: [Link])
-
Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis - NIH. (URL: [Link])
-
Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. (URL: [Link])
-
Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC - NIH. (URL: [Link])
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (URL: [Link])
-
Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole - NIH. (URL: [Link])
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift | ACS Omega. (URL: [Link])
-
Cyclodextrins as Solubilizers: Formation of Complex Aggregates | Request PDF - ResearchGate. (URL: [Link])
-
How to enhance drug solubility for in vitro assays? - ResearchGate. (URL: [Link])
-
Effect of cyclodextrin (CD) derivatives on cell viability in human cell... - ResearchGate. (URL: [Link])
-
Study of pH-dependent drugs solubility in water - ResearchGate. (URL: [Link])
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (URL: [Link])
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath. (URL: [Link])
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: [Link])
-
Cellular Effects of Cyclodextrins: Studies on HeLa Cells - MDPI. (URL: [Link])
-
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])
-
Compound Precipitation in High-Concentration DMSO Solutions - ResearchGate. (URL: [Link])
-
β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile - MDPI. (URL: [Link])
-
CO-SOLVENCY - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])
-
What the concentration of DMSO you use in cell culture assays? - ResearchGate. (URL: [Link])
-
Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods | Request PDF - ResearchGate. (URL: [Link])
-
Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. (URL: [Link])
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - PubMed Central - NIH. (URL: [Link])
-
DMSO usage in cell culture - LifeTein. (URL: [Link])
-
CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PubMed Central. (URL: [Link])
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. (URL: [Link])
-
Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. (URL: [Link])
-
How to dissolve poorly insoluble drug into water with cyclodextrin? - ResearchGate. (URL: [Link])
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI. (URL: [Link])
-
GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins - Agilent. (URL: [Link])
-
Ionic Equilibria and the pH Dependence of Solubility - ResearchGate. (URL: [Link])
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Technical Support Center: Photostability of 2-(Pyridin-2-ylamino)quinolin-8-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Pyridin-2-ylamino)quinolin-8-ol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the photostability of this compound. While direct photostability data for this compound is not extensively published, this guide synthesizes information from related quinoline and pyridine chemistry, alongside established photostability testing guidelines, to provide a robust framework for your experimental work.
Introduction to Photostability Concerns
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, containing both quinoline and pyridine rings, suggests a susceptibility to photodegradation. The 8-hydroxyquinoline moiety, in particular, is known for its photo-reactivity and coordinating properties, which can be influenced by light exposure.[1][2] Understanding the photostability of this molecule is crucial for ensuring the reliability and reproducibility of experimental results, as well as for determining appropriate handling and storage conditions.
Photodegradation can lead to a loss of biological activity, the formation of potentially toxic byproducts, and interference with analytical measurements. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I observe a change in the color of my sample solution after exposure to light.
-
Question: Why is my solution of this compound changing color (e.g., turning yellow or brown) after being on the lab bench?
-
Answer: Color change is a common indicator of photodegradation. The chromophores in the quinoline and pyridine rings can undergo photo-oxidation or other photochemical reactions, leading to the formation of colored degradation products. The 8-hydroxyquinoline core is particularly susceptible to oxidation, which can result in the formation of quinone-like structures that are often colored.
Troubleshooting Steps:
-
Protect from Light: Immediately protect your samples from light by using amber vials or wrapping your containers in aluminum foil.[3]
-
Solvent Effects: Consider the solvent you are using. Photodegradation rates can be solvent-dependent. Rerunning the experiment in a different solvent (e.g., a less polar solvent if applicable) may alter the degradation pathway.
-
Analyze Degradants: Use techniques like HPLC-UV or LC-MS to separate and identify the parent compound and any new peaks that correspond to degradation products. This will help you understand the extent of degradation.
-
Issue 2: I am seeing a decrease in the biological activity of my compound.
-
Question: My compound shows reduced efficacy in my cell-based assay after preparation and handling. Could this be due to light?
-
Answer: Yes, a loss of biological activity is a likely consequence of photodegradation. The specific three-dimensional structure of this compound is critical for its interaction with biological targets. Photochemical reactions can alter this structure, leading to a loss of binding affinity and reduced or abolished activity.
Troubleshooting Steps:
-
Conduct a Controlled Light Exposure Study: Prepare two sets of your compound solution. Expose one to your typical laboratory lighting conditions for a set period, while keeping the other in the dark. Then, run your biological assay with both samples and a freshly prepared solution. A significant difference in activity between the light-exposed and dark control samples will confirm photosensitivity.
-
Formulation Strategies: For future experiments, consider if the compound can be formulated with photoprotective agents, such as antioxidants or UV absorbers, if compatible with your experimental system.[4]
-
Issue 3: I am observing inconsistent analytical results (e.g., in fluorescence or UV-Vis spectroscopy).
-
Question: The fluorescence intensity of my this compound solution is decreasing over time during measurement. Why is this happening?
-
Answer: The 8-hydroxyquinoline scaffold is known to be fluorescent.[1][2] A decrease in fluorescence intensity, known as photobleaching, is a direct result of the fluorophore being photochemically altered or destroyed upon excitation with light. This is a common issue when working with fluorescent molecules.
Troubleshooting Steps:
-
Minimize Excitation Exposure: Reduce the excitation light intensity and the duration of exposure during your measurements. Use the lowest possible excitation power and the fastest acquisition time that still provides an adequate signal-to-noise ratio.
-
Use Photostable Formulations: If possible, incorporate the compound into a more rigid matrix or use deoxygenated solvents, as the presence of oxygen can accelerate photobleaching.
-
Dark Controls: Always include a dark control to differentiate between photobleaching and other forms of degradation.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
A1: Store the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Solutions should be freshly prepared. If storage of solutions is necessary, use amber vials or foil-wrapped containers and store at low temperatures (e.g., 4°C or -20°C).
-
-
Q2: How can I quantitatively assess the photostability of my compound?
-
A2: A formal photostability study should be conducted according to ICH Q1B guidelines.[3][5][6][7] This involves exposing the compound to a controlled light source that provides a specific illumination and UV energy. The degradation is then quantified using a stability-indicating analytical method, such as HPLC.
-
-
Q3: Does the pH of my solution affect the photostability of this compound?
-
A3: Yes, pH can significantly influence photodegradation rates.[8][9][10] The protonation state of the pyridine and quinoline nitrogens, as well as the hydroxyl group, will change with pH, which can affect the molecule's electronic structure and its susceptibility to photochemical reactions. It is advisable to evaluate photostability at different pH values relevant to your experimental conditions.
-
-
Q4: What are the likely photodegradation pathways for this molecule?
-
A4: While specific pathways for this exact molecule are not established, based on the chemistry of quinoline and pyridine, potential degradation routes include:
-
Photo-oxidation: The electron-rich aromatic rings are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Photodimerization: Under certain conditions, photo-excited molecules can react with each other to form dimers.
-
Reactions with Solvent: Photo-excited states of the molecule could react with solvent molecules.
-
-
Experimental Protocol: Assessing Photostability according to ICH Q1B Guidelines
This protocol provides a standardized method for evaluating the photostability of this compound.
Objective: To determine the intrinsic photostability of this compound in a solid state and in solution.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a solvent relevant to the intended use)
-
Photostability chamber compliant with ICH Q1B Option II (cool white fluorescent and near-UV lamps)[11]
-
Calibrated radiometer and lux meter
-
Quartz cells or other UV-transparent containers
-
Amber vials and aluminum foil
-
HPLC system with a UV detector
-
Analytical balance and volumetric flasks
Methodology:
Part 1: Solid-State Photostability
-
Sample Preparation:
-
Weigh out three equal portions of this compound powder (e.g., 5-10 mg each).
-
Spread each portion thinly in a chemically inert, transparent container (e.g., a petri dish or a shallow glass vial).
-
-
Experimental Setup:
-
Place one sample in the photostability chamber ("exposed sample").
-
Wrap a second sample completely in aluminum foil and place it alongside the exposed sample in the chamber ("dark control").[3]
-
Store the third sample under normal long-term storage conditions ("reference sample").
-
-
Exposure:
-
Analysis:
-
After exposure, visually inspect all three samples for any changes in color or appearance.
-
Accurately prepare solutions of known concentration from each sample.
-
Analyze the solutions by a validated, stability-indicating HPLC method to determine the purity and presence of any degradation products.
-
Part 2: Solution-State Photostability
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Transfer aliquots of the solution into two separate, chemically inert, and transparent containers (e.g., quartz cells).[3]
-
-
Experimental Setup:
-
Place one container in the photostability chamber ("exposed sample").
-
Wrap the second container completely in aluminum foil and place it alongside the exposed sample ("dark control").[3]
-
-
Exposure:
-
Expose the samples as described in Part 1, Step 3.
-
-
Analysis:
-
After exposure, analyze both the exposed and dark control solutions by HPLC.
-
Compare the chromatograms to identify and quantify any degradation products.
-
Data Analysis and Interpretation:
-
Calculate the percentage of degradation for the exposed samples relative to the dark controls and the reference sample.
-
A significant change in the exposed sample compared to the controls indicates photolability.
-
The appearance of new peaks in the chromatogram of the exposed sample should be investigated as potential photodegradation products.
Table 1: Example Data Summary for Photostability Assessment
| Sample ID | Condition | Appearance | Purity by HPLC (%) | Degradation Products (Peak Area %) |
| Solid State | ||||
| SS-Ref | Reference | Yellow Powder | 99.8 | < 0.1 |
| SS-Dark | Dark Control | Yellow Powder | 99.7 | < 0.1 |
| SS-Exposed | Light Exposed | Brownish Powder | 85.2 | P1: 5.6, P2: 8.9 |
| Solution State | ||||
| Sol-Dark | Dark Control | Clear Yellow Solution | 99.5 | < 0.1 |
| Sol-Exposed | Light Exposed | Brownish Solution | 70.3 | P1: 10.1, P3: 15.4 |
Visualizing Potential Photodegradation
The following diagram illustrates a hypothetical photodegradation pathway for this compound. This is a conceptual representation based on known photochemical reactions of related heterocyclic systems and is intended for illustrative purposes.
Caption: Hypothetical photodegradation pathways for this compound.
References
-
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Ye, Z., et al. (2022). Enhanced pyridine biodegradation in a photoelectrical synergistic system. ResearchGate. [Link]
-
Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. [Link]
-
Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
Montalvo, C., et al. (2021). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]
-
Qin, Q. P., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(II) derivatives. ResearchGate. [Link]
-
Wysocki, M., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. National Institutes of Health. [Link]
-
Li, Y., et al. (2023). Photodegradation of the Novel Herbicide Pyraquinate in Aqueous Solution: Kinetics, Photoproducts, Mechanisms, and Toxicity Assessment. PubMed. [Link]
-
Shrivash, M. K., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Zbancioc, G., & Mangalagiu, I. I. (2021). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances Blog. [Link]
-
Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Qin, Q. P., et al. (2024). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed. [Link]
-
Research and Reviews in Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. rroij.com [rroij.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Photodegradation of the Novel Herbicide Pyraquinate in Aqueous Solution: Kinetics, Photoproducts, Mechanisms, and Toxicity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caronscientific.com [caronscientific.com]
overcoming fluorescence quenching of 2-(Pyridin-2-ylamino)quinolin-8-ol
Technical Support Center: 2-(Pyridin-2-ylamino)quinolin-8-ol (PQAO)
A Guide to Overcoming Fluorescence Quenching and Optimizing Signal Integrity
Welcome to the technical support center for this compound (PQAO). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their experiments. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to help you overcome the common challenge of fluorescence quenching and ensure the reliability of your data.
Section 1: Understanding the Core Photophysics of PQAO
This compound is a sophisticated fluorophore built on the 8-hydroxyquinoline (8-HQ) scaffold. Its unique structure, featuring both a pyridine and an amine nitrogen in addition to the quinoline's hydroxyl and nitrogen groups, makes it an excellent chelator and a highly environment-sensitive probe.[1][2] However, this sensitivity is also the primary source of fluorescence quenching issues. The fluorescence output is critically dependent on three main factors: the local pH environment, the presence of metal ions, and the solvent system. Understanding the interplay of these factors is the first step toward troubleshooting.
Section 2: The "Why": Common Mechanisms of Fluorescence Quenching in PQAO
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[3] For PQAO, quenching is rarely a random event; it is a predictable outcome of specific molecular interactions. Here, we dissect the primary mechanisms.
Mechanism A: pH-Induced Quenching and Modulation
The fluorescence of quinoline derivatives is profoundly influenced by pH due to the presence of multiple protonatable nitrogen atoms and a deprotonatable hydroxyl group.[4][5] Protonation of the quinoline nitrogen can lock the molecule in a conformation that enhances fluorescence, often by inhibiting non-radiative decay pathways.[5][6] Conversely, different protonation states can lead to quenching.
-
Acidic Conditions (Low pH): The pyridyl and amino nitrogens can become protonated. This alters the intramolecular charge distribution and can lead to quenching or significant spectral shifts.
-
Neutral to Basic Conditions (Mid-High pH): The 8-hydroxyl group deprotonates to form a phenolate. This event is critical for metal chelation but can also change the emission profile.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In many 8-hydroxyquinoline compounds, the proton from the 8-hydroxyl group can transfer to the quinoline nitrogen in the excited state.[7][8] This process creates a different excited species (a keto tautomer) that may be non-fluorescent or emit at a much longer wavelength, effectively quenching the primary emission.[8][9]
Caption: Logical flow of pH effects on PQAO fluorescence.
Mechanism B: Metal Ion-Induced Quenching
As a potent chelator, PQAO's interaction with metal ions is a double-edged sword.[2][10] While some ions like Zn²⁺ or Al³⁺ can rigidify the molecule and cause a significant fluorescence turn-on (Chelation-Enhanced Fluorescence, CHEF), others are notorious quenchers.[11][12][13]
-
Paramagnetic Quenching: Transition metals with unpaired electrons (e.g., Cu²⁺, Fe³⁺, Ni²⁺) are highly efficient quenchers.[14][15] Upon chelation, they promote intersystem crossing, a process where the excited electron transitions to a non-fluorescent triplet state.[3]
-
Electron Transfer: Quenching can occur if the metal ion can act as an electron acceptor or donor relative to the excited PQAO molecule. This forms a transient, non-emissive complex.[14]
Caption: Chelation-Enhanced Fluorescence (CHEF) vs. Quenching.
Section 3: Troubleshooting Guide
This section addresses the most common problems encountered during experiments with PQAO in a direct question-and-answer format.
Q1: My PQAO shows a weak or no fluorescence signal from the start. What's wrong?
This is a classic "failure to launch" problem, typically rooted in sample preparation or instrument settings.
| Potential Cause | Scientific Rationale & Troubleshooting Action |
| Incorrect pH | The protonation state of PQAO is incorrect, favoring a non-fluorescent form.[5] Action: Prepare your buffer and confirm its pH is within the optimal range for PQAO (typically pH 6-8, but must be empirically determined). See Protocol 1 . |
| Probe Degradation | Organic fluorophores can be sensitive to light and repeated freeze-thaw cycles. Action: Prepare a fresh working solution from a frozen stock. Store stock solutions (-20°C) in amber vials to protect from light.[16] |
| Incorrect Wavelengths | You are not exciting at the absorption maximum (λex) or not monitoring at the emission maximum (λem). Action: Run a full excitation and emission scan on a fresh, optimally buffered PQAO sample to determine the precise λex/λem maxima in your specific experimental medium. |
| Low Concentration | The probe concentration is below the instrument's detection limit. Action: Prepare a dilution series to find a working concentration that provides a robust signal without causing inner filter effects (typically low micromolar range).[16] |
| Instrument Settings | Detector gain is too low or slit widths are too narrow, limiting light detection. Action: Increase detector gain/voltage. Widen excitation/emission slits, but be aware this can reduce spectral resolution.[16] |
Q2: The fluorescence signal is strongly quenched after I add my biological sample or analyte. How do I identify the cause?
This indicates the presence of a quencher in your added solution. The most common culprits in biological and environmental samples are metal ions.
Step-by-Step Diagnostic Workflow:
-
Hypothesize the Quencher: Based on your sample type, are quenching metal ions (Cu²⁺, Fe³⁺, Co²⁺, Ni²⁺) likely to be present?
-
The EDTA Test (Metal Ion Diagnosis): This is a powerful diagnostic tool. EDTA is a strong, non-fluorescent metal chelator.[17]
-
Prepare two identical samples of PQAO with your quenching analyte.
-
To one sample, add a small amount of a concentrated EDTA solution (e.g., final concentration of 1-5 mM).
-
Incubate for 10-15 minutes.
-
If fluorescence is restored in the EDTA-containing sample , you have confirmed that the quenching is caused by metal ions. The EDTA "rescues" the PQAO by sequestering the quenching ions more strongly.
-
If fluorescence is NOT restored , the quencher is likely a different species (e.g., another organic molecule, iodide).
-
-
Action Based on Diagnosis:
-
Metal Quencher Confirmed: Use a masking agent like EDTA or EGTA in your final assay buffer to prevent the quenching from occurring. See Protocol 2 .
-
Other Quencher: You may need to purify your sample (e.g., via dialysis, size-exclusion chromatography) to remove the interfering substance.
-
Q3: My fluorescence signal is unstable and decreases rapidly over time. What is happening?
A decaying signal is almost always due to photobleaching or chemical instability.
-
Photobleaching: Continuous exposure to high-intensity excitation light can photochemically destroy the PQAO molecule.[18]
-
Solution: Reduce the excitation light intensity if your instrument allows. Use the narrowest possible excitation slit width that still gives a good signal. Decrease the exposure time or use intermittent measurements rather than continuous monitoring. Always protect the sample from ambient light.[16]
-
-
Chemical Instability: PQAO might be reacting with a component in your sample, or the pH of the sample itself might be unstable.
-
Solution: Ensure your buffer has sufficient capacity to handle any pH changes introduced by your sample. Run a time-course experiment with a "buffer + PQAO" control to ensure the probe is stable in your medium over the experimental timeframe.
-
Section 4: Advanced Protocols for Overcoming Quenching
Protocol 1: Systematic pH Optimization
Objective: To determine the pH at which PQAO exhibits maximum fluorescence intensity in your experimental medium.
-
Prepare a Buffer Series: Prepare a series of buffers (e.g., MES, HEPES, Tris) covering a pH range from 5.0 to 9.0 in 0.5 pH unit increments.
-
Prepare PQAO Samples: To a set of cuvettes or a microplate, add the same final concentration of PQAO to each different pH buffer.
-
Equilibrate: Allow the samples to equilibrate for 15 minutes at room temperature, protected from light.
-
Measure Fluorescence: Using the known λex for PQAO, scan the emission spectrum for each sample.
-
Analyze: Plot the peak fluorescence intensity against pH. The peak of this curve represents your optimal experimental pH. This step is crucial as protonation significantly impacts fluorescence.[4][6]
Protocol 2: Masking Quenching Metal Ions with EDTA
Objective: To prevent fluorescence quenching from divalent metal ions in your sample.
-
Determine Optimal EDTA Concentration: Prepare several samples containing PQAO and your quenching analyte. Titrate in increasing concentrations of EDTA (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Measure Fluorescence: Measure the fluorescence of each sample after a 15-minute incubation.
-
Select Concentration: Choose the lowest concentration of EDTA that results in maximum fluorescence recovery. Using excessive EDTA is unnecessary and could potentially perturb your biological system.
-
Assay Implementation: Prepare your final experimental buffer to include the optimal concentration of EDTA determined in the previous step. This proactively chelates interfering metals as soon as the sample is added.[17]
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the typical excitation and emission wavelengths for PQAO?
-
Q: How do I choose the correct solvent?
-
A: The fluorescence of quinoline derivatives can be highly sensitive to solvent polarity (a phenomenon known as solvatochromism).[20][21] Polar protic solvents like ethanol or methanol can form hydrogen bonds and may alter fluorescence compared to aprotic solvents like DMSO or acetonitrile.[22] It is recommended to use a solvent system that is compatible with your experiment and in which PQAO shows high, stable fluorescence.
-
-
Q: Can PQAO be used for quantitative "turn-off" sensing of quenching ions?
-
A: Yes. If the quenching is consistent and reproducible, you can generate a Stern-Volmer plot (a graph of F₀/F vs. quencher concentration, where F₀ is the initial fluorescence and F is the fluorescence with the quencher).[21] This allows for the quantitative determination of the quencher concentration.
-
-
Q: How should I store my PQAO stock solution?
-
A: For long-term storage, dissolve PQAO in an anhydrous solvent like DMSO or ethanol, aliquot into small volumes in amber vials, and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
References
-
Semantic Scholar. (n.d.). Fluorescence enhancement of quinolines by protonation. Retrieved from [Link]
-
Tervola, E., Truong, K. N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29479–29486. Available from: [Link]
-
Kondo, S., et al. (2024). Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. Molecules, 29(2), 393. Available from: [Link]
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Opinions in Bioprocesses & Search Reaction, 2(3). Available from: [Link]
-
ResearchGate. (n.d.). Deciphering the excited state behaviour of 2-pyridin-2-yl-quinoline based systems with fluorescence quenching response for the selective detection of cu(II) ions. Request PDF. Available from: [Link]
-
Li, Y., et al. (2024). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 29(7), 1629. Available from: [Link]
-
Science.gov. (n.d.). fluorescence quenching mechanisms: Topics by Science.gov. Available from: [Link]
-
Mandal, P., et al. (2019). Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives: Potential chemosensors for detection of metal ions in aqueous and biosamples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 222, 117236. Available from: [Link]
-
Ahmed, I. B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 3(1), 81. Available from: [Link]
-
N. M., M., & Inamdar, S. R. (n.d.). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 46, 538-544. Available from: [Link]
-
Molbank. (2009). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Available from: [Link]
-
Mustapa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(2), 350. Available from: [Link]
-
Sharma, K., et al. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. Journal of Physics: Conference Series, 1473, 012045. Available from: [Link]
-
Mataga, N., & Tsuno, S. (1963). The Quenching Action of Pyridine and Quinoline on the Fluorescence of Naphthalene Derivatives. Bulletin of the Chemical Society of Japan, 36(3), 341-341. Available from: [Link]
-
LI-COR Biotechnology. (2022, September 19). Troubleshooting | Fluorescence: Detection. YouTube. Available from: [Link]
-
Shen, Y., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]
-
Al-Hamdani, A. A. S., et al. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(11), 1437. Available from: [Link]
-
Kumar, M., et al. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chemistry, 2(4), 931-975. Available from: [Link]
-
Yamin, B. M. (2002). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Turkish Journal of Chemistry, 26(4), 539-544. Available from: [Link]
-
ResearchGate. (n.d.). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Request PDF. Available from: [Link]
-
Shen, Y., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc complexes. Download Scientific Diagram. Available from: [Link]
-
Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29479–29486. Available from: [Link]
-
Kurt-Celep, I., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 163. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. [PDF] Fluorescence enhancement of quinolines by protonation | Semantic Scholar [semanticscholar.org]
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- 6. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 7. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline | MDPI [mdpi.com]
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- 10. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Chelation of specific metal ions imparts coplanarity and fluorescence in two imidazo[1,2-a]pyridine derivatives: Potential chemosensors for detection of metal ions in aqueous and biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol
Welcome to the technical support center for the synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.
Overview of the Synthesis
The formation of the C-N bond between the quinoline and pyridine rings is most effectively achieved via a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction is a cornerstone of modern synthetic chemistry for its reliability in constructing aryl amine bonds.[2] The primary approach involves coupling a 2-halo-8-hydroxyquinoline (or a protected precursor) with 2-aminopyridine.
The general reaction is as follows:
This guide will focus on troubleshooting and optimizing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Buchwald-Hartwig reaction for this synthesis?
A1: The reaction proceeds via a catalytic cycle involving a palladium complex.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the 2-chloroquinoline.
-
Amine Coordination & Deprotonation: 2-aminopyridine coordinates to the palladium center, and a base removes a proton from the amine's nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product, this compound, is eliminated from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]
Below is a simplified representation of the catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Q2: Why is the choice of phosphine ligand so critical for this reaction?
A2: The phosphine ligand is arguably the most important variable to optimize. It directly influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[4] An effective ligand must:
-
Promote Oxidative Addition: Electron-rich and sterically bulky ligands increase the electron density on the palladium center, facilitating the cleavage of the strong aryl-chloride bond.[4]
-
Facilitate Reductive Elimination: The ligand's steric bulk can promote the final bond-forming step, which is often the rate-limiting step, by creating a sterically crowded metal center.[3]
-
Prevent Catalyst Decomposition: A stable ligand prevents the formation of inactive palladium black and stabilizes the catalytic species at high temperatures.
For coupling with often less reactive 2-chloro-heterocycles, sterically demanding, electron-rich dialkylbiaryl phosphine ligands like XPhos or DavePhos are often superior to older generation ligands like BINAP.[5][6]
Q3: Do I need to protect the 8-hydroxyl (-OH) group on the quinoline ring?
A3: Not necessarily, but it is a critical consideration. The phenolic hydroxyl group is acidic and can be deprotonated by the strong bases used in the reaction (e.g., NaOtBu). This can lead to two potential issues:
-
Catalyst Inhibition: The resulting quinolin-8-olate anion could coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Side Reactions: Although less likely than C-N coupling, C-O coupling to form a diaryl ether is a possible side reaction.
Recommendation: It is often preferable to attempt the reaction without protection first, using a base like K₂CO₃ or Cs₂CO₃. If low yields or side reactions are observed, protecting the hydroxyl group as a methyl ether (OMe) or a benzyl ether (OBn) is a standard strategy. The protecting group can be removed in a subsequent step.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Caption: Decision tree for troubleshooting low reaction yield.
Issue 1: My reaction shows very low conversion, with mostly starting material remaining.
-
Q: I see black precipitate (palladium black) in my flask. What does this mean?
-
A: The formation of palladium black indicates catalyst decomposition. The active Pd(0) species has aggregated into an inactive form. This is often caused by oxygen contamination or the use of a ligand that does not sufficiently stabilize the catalyst.
-
Solution:
-
Ensure Inert Atmosphere: Use a Schlenk line or glovebox. Degas your solvent thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).[7]
-
Use a Pre-catalyst: Use a stable Pd(II) pre-catalyst (e.g., G3-XPhos) which is activated in situ. These are often more robust than air-sensitive Pd(0) sources like Pd₂(dba)₃.[3]
-
Re-evaluate Ligand Choice: Your ligand may not be providing enough stability at the reaction temperature. Switch to a more robust, sterically hindered ligand.[4]
-
-
-
Q: My reaction is clean, but simply not progressing. What should I change first?
-
A: This points to a lack of reactivity, likely due to suboptimal conditions. The C-Cl bond on the electron-deficient pyridine ring of quinoline can be challenging to activate.
-
Solution: A systematic optimization is recommended. The most impactful variables are typically the ligand, base, and temperature.[8]
-
| Parameter | Initial Condition | Optimization Strategy & Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Switch to a more active pre-catalyst like XPhos-Pd-G3 (2 mol%). Pre-catalysts ensure a reliable 1:1 ligand-to-palladium ratio and are often more active.[3] |
| Ligand | BINAP (4 mol%) | Screen more electron-rich, bulky ligands like XPhos, RuPhos, or DavePhos (4 mol%). These are known to be effective for challenging aryl chlorides.[5][9] |
| Base | K₂CO₃ (2.0 eq) | Screen stronger bases. Sodium tert-butoxide (NaOtBu, 1.5 eq) is the standard for high reactivity but is incompatible with some functional groups. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic option.[9] |
| Solvent | Toluene | Screen other common solvents like Dioxane or tert-Amyl alcohol. Solvent polarity and boiling point can significantly affect reaction rates and solubility.[10] |
| Temperature | 80 °C | Increase the temperature incrementally to 100-120 °C. Many Buchwald-Hartwig reactions require higher thermal energy to overcome the activation barrier for oxidative addition.[3] |
Issue 2: My reaction is messy, with multiple side products.
-
Q: I'm observing a significant amount of 8-hydroxyquinoline (my starting material without the chlorine). What is this side product?
-
A: This is a hydrodehalogenation product, where the chlorine atom is replaced by a hydrogen. It's a common side reaction in palladium catalysis.
-
Cause: It can arise from a β-hydride elimination pathway if there are sources of β-hydrides, or from other reductive processes in the catalytic cycle.[2]
-
Solution:
-
Change the Base: Using a different base can sometimes suppress this pathway.
-
Change the Ligand: The ligand structure directly influences the relative rates of productive reductive elimination versus side reactions. Screening ligands is the best approach.
-
-
-
Q: I see a higher molecular weight peak in my LC-MS that could be a diarylamine. How do I prevent this?
-
A: This side product, bis(8-hydroxyquinolin-2-yl)amine, forms when a molecule of your desired product reacts with another molecule of 2-chloroquinolin-8-ol.
-
Cause: This occurs when the product is a more reactive nucleophile than the starting 2-aminopyridine, or when the reaction is run for too long at high concentrations.[11]
-
Solution:
-
Adjust Stoichiometry: Use a slight excess of the 2-aminopyridine (e.g., 1.2 - 1.5 equivalents) to ensure the 2-chloroquinolin-8-ol is consumed preferentially.[12]
-
Monitor Reaction Closely: Stop the reaction as soon as the starting 2-chloroquinolin-8-ol is consumed (as monitored by TLC or LC-MS).
-
-
Issue 3: I have a good yield of crude product, but purification is difficult.
-
Q: How can I effectively remove residual palladium from my product?
-
A: Palladium residues are a common issue, especially in pharmaceutical applications.
-
Solution:
-
Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite or silica gel. This will remove most of the precipitated palladium black.
-
Aqueous Wash: Perform an aqueous workup. Sometimes a wash with a solution of a chelating agent like aqueous thiourea or sodium thiosulfate can help sequester dissolved palladium.
-
Metal Scavengers: For very high purity requirements, specialized silica-based or polymer-based metal scavengers with thiol or amine functionalities can be added to a solution of the crude product to bind and remove the last traces of palladium.
-
-
-
Q: My product is streaking badly on the silica gel column. What can I do?
-
A: The basic nitrogen atoms on both the quinoline and pyridine rings, along with the acidic hydroxyl group, can cause strong interactions with the acidic silica gel, leading to poor chromatographic separation.
-
Solution:
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or a few drops of aqueous ammonia, to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica and improve the peak shape.
-
Switch Stationary Phase: If problems persist, consider using a different stationary phase, such as neutral alumina or C18-functionalized silica (reverse-phase chromatography).
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent alternative to chromatography for achieving high purity.[13][14] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes).
-
-
Recommended Experimental Protocol
This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
2-Chloroquinolin-8-ol (1.0 eq)
-
2-Aminopyridine (1.2 eq)
-
XPhos-Pd-G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-Chloroquinolin-8-ol, 2-Aminopyridine, XPhos-Pd-G3, and Sodium tert-butoxide.
-
Atmosphere Exchange: Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate and filter through a pad of Celite to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.
-
Use a gradient eluent system, for example, starting with 20% Ethyl Acetate in Hexane and gradually increasing to 50% Ethyl Acetate in Hexane. Add 0.5% triethylamine to the eluent to prevent streaking.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
References
-
Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
-
El-Faham, A., et al. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
- Mphahane, N., et al. (2021). Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. Journal of the Iranian Chemical Society.
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
- Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
-
Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Orlov, N. V., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. Available at: [Link]
-
Orlov, N. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PubMed Central. Available at: [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]
-
Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. Available at: [Link]
- Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- CN103304477B. Purification method of 8-hydroxyquinoline crude product. Google Patents.
- CN117402112A. A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 14. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
interference of other metal ions with 2-(Pyridin-2-ylamino)quinolin-8-ol sensor
Welcome to the technical support guide for the fluorescent chemosensor 2-(Pyridin-2-ylamino)quinolin-8-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals to address common challenges, particularly the interference of other metal ions during experimental use.
Part 1: Understanding Your Sensor
The this compound is a highly sensitive fluorescent sensor, primarily recognized for its "turn-on" detection of specific metal ions. The underlying mechanism involves a significant increase in fluorescence intensity upon chelation with the target ion. This process, however, can be susceptible to interference from other metal ions present in the sample matrix, leading to inaccurate measurements.
The quinoline and pyridine moieties in the sensor's structure act as binding sites for metal ions.[1][2] The specific coordination environment created upon binding with the target ion restricts intramolecular vibrations and rotations, leading to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). Conversely, interaction with certain other metal ions can lead to fluorescence quenching through mechanisms like photoinduced electron transfer (PET) or energy transfer.[3][4]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My sensor is showing a fluorescent signal even in the absence of my target analyte. What could be the cause?
A1: This issue, often termed "high background fluorescence," can stem from several sources:
-
Contamination: The primary suspect is often contamination of your buffer, solvent, or glassware with interfering metal ions. Even trace amounts can be sufficient to elicit a response from the sensor.
-
Autofluorescence: The sample matrix itself (e.g., cell media, biological fluids) may contain endogenous fluorescent molecules.
-
Sensor Concentration: Using a sensor concentration that is too high can lead to increased background signal.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all buffers and solvents are of analytical or molecular biology grade and are stored properly to prevent contamination.
-
Acid-Wash Glassware: Thoroughly clean all glassware with an acid bath (e.g., 1M HCl) followed by rinsing with deionized water to remove any trace metals.
-
Run a Blank: Always measure the fluorescence of your buffer and sample matrix without the sensor to determine the level of autofluorescence.
-
Optimize Sensor Concentration: Perform a concentration titration of the sensor to find the optimal concentration that provides a good signal-to-noise ratio without excessive background.
Q2: I'm not observing the expected "turn-on" fluorescence enhancement with my target ion. What's going wrong?
A2: A lack of signal can be equally perplexing. The potential causes include:
-
Presence of Quenching Ions: Your sample may contain metal ions that quench the fluorescence of the sensor, effectively masking the "turn-on" response. Common quenching ions include Cu²⁺, Ni²⁺, Co²⁺, and Fe³⁺.[5]
-
Incorrect pH: The binding affinity of the sensor for metal ions is often pH-dependent. If the pH of your experimental medium is not optimal, the chelation process may be inefficient.
-
Sensor Degradation: Like many fluorescent molecules, this compound can be susceptible to photobleaching or chemical degradation over time.
Troubleshooting Steps:
-
Conduct a Selectivity Study: Test the sensor's response to a panel of common metal ions to identify any potential quenchers in your system (see Part 3 for protocol).
-
Optimize pH: Perform your experiment across a range of pH values to determine the optimal condition for target ion binding and fluorescence enhancement.
-
Use Masking Agents: If a specific interfering ion is identified, a masking agent can be used to selectively chelate it and prevent it from interacting with the sensor.[3][4][6] For example, cyanide can be used to mask Cu²⁺.
-
Freshly Prepare Sensor Solutions: Prepare your sensor stock solution fresh and store it protected from light to minimize degradation.
Q3: The fluorescence signal is unstable and decreases over time during measurement.
A3: This is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[7]
Troubleshooting Steps:
-
Reduce Excitation Intensity: Lower the intensity of the excitation light source on your fluorometer or microscope.
-
Minimize Exposure Time: Limit the duration of light exposure during measurement.
-
Use an Antifade Reagent: For microscopy applications, consider using a mounting medium containing an antifade reagent.[8]
Q4: How can I be sure that the signal I'm seeing is from my target ion and not an interferent?
A4: This is a critical question of selectivity.
-
Competition Assay: The most definitive way to confirm selectivity is to perform a competition experiment.
-
Protocol:
-
Prepare a solution of the sensor with your target ion at a concentration that gives a strong fluorescent signal.
-
Titrate in increasing concentrations of the potential interfering ion.
-
If the fluorescence signal decreases, it indicates that the interfering ion is displacing the target ion from the sensor, confirming a competitive binding interaction.
-
Part 3: Experimental Protocols
Protocol 1: General Selectivity Study
This protocol allows you to systematically evaluate the interference of various metal ions with the this compound sensor.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, FeCl₃, CaCl₂, MgCl₂, etc.) in deionized water.
-
Appropriate buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
Procedure:
-
Prepare a series of cuvettes or wells in a microplate.
-
To each, add the buffer solution.
-
Add the this compound sensor to each cuvette/well to a final concentration that gives a low but measurable baseline fluorescence.
-
Measure the initial fluorescence (F₀).
-
To separate cuvettes/wells, add a specific metal ion to a final concentration (e.g., 10 equivalents of the sensor concentration).
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Measure the final fluorescence (F).
-
Calculate the fluorescence enhancement or quenching for each ion as F/F₀.
Visualizing the Workflow
Caption: Workflow for the Metal Ion Selectivity Study.
Part 4: Data Presentation
Table 1: Representative Interference Data
The following table provides an example of how to present the results from a selectivity study. The values are hypothetical and should be determined experimentally.
| Metal Ion (10 equiv.) | Fluorescence Response (F/F₀) | Observation | Potential Interference |
| Zn²⁺ (Target) | 50.0 | Strong Enhancement | N/A |
| Cu²⁺ | 0.2 | Strong Quenching | High |
| Ni²⁺ | 0.8 | Slight Quenching | Moderate |
| Co²⁺ | 0.5 | Quenching | High |
| Fe³⁺ | 0.3 | Strong Quenching | High |
| Ca²⁺ | 1.1 | Negligible Change | Low |
| Mg²⁺ | 1.0 | No Change | Low |
| Al³⁺ | 5.0 | Moderate Enhancement | Moderate |
Visualizing Interference Mechanisms
Caption: Comparison of Target vs. Interfering Ion Interaction.
Part 5: Concluding Remarks
The successful application of the this compound sensor hinges on a thorough understanding of its potential interactions with various metal ions. By systematically troubleshooting and validating the sensor's selectivity within your specific experimental context, you can ensure the generation of accurate and reliable data. This guide provides a framework for identifying and mitigating common interferences, thereby enhancing the scientific integrity of your research.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. biotium.com [biotium.com]
pH effects on the fluorescence of 2-(Pyridin-2-ylamino)quinolin-8-ol
Technical Support Center: 2-(Pyridin-2-ylamino)quinolin-8-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the unique pH-dependent fluorescent properties of this compound.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and mechanisms of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound featuring a quinoline core structure. Quinoline and its derivatives are well-regarded for their applications as fluorescent probes, particularly for sensing changes in their chemical environment, such as pH or the presence of metal ions.[1][2] The nitrogen atom in the quinoline ring and the hydroxyl group at the 8-position are key functional groups that can interact with the surrounding medium, leading to changes in the molecule's fluorescence.[2][3]
Due to these properties, the primary application of this compound and similar derivatives is as a fluorescent chemosensor.[2][4] Specifically, its fluorescence intensity and/or emission wavelength can change predictably in response to variations in hydrogen ion concentration (pH), making it a valuable tool for pH measurement in biological and chemical systems.[5][6] Such sensors are crucial for applications like live cell imaging, monitoring cellular processes like homeostasis and apoptosis, and diagnosing diseases associated with abnormal pH environments, such as cancer.[6][7]
Q2: What is the underlying mechanism for the pH-dependent fluorescence of this compound?
The pH-dependent fluorescence of quinoline derivatives like this compound is governed by structural changes at the molecular level induced by protonation or deprotonation. The key players are the nitrogen atoms on the quinoline and pyridine rings and the hydroxyl group.
In acidic conditions, the nitrogen atoms can become protonated. This protonation can significantly enhance fluorescence intensity.[3] The mechanism often involves the inhibition of a process called Photoinduced Electron Transfer (PET). In the deprotonated (neutral or basic) state, lone pair electrons on a nitrogen atom can quench the fluorescence of the excited molecule. When protonated, these electrons are no longer available to participate in this quenching process, leading to a "turn-on" of fluorescence.[4][8]
Conversely, the hydroxyl group (-OH) at the 8-position is phenolic and becomes deprotonated to an anionic form (-O⁻) under basic conditions. This change in electron density also drastically alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the emission wavelength or changes in intensity.[6] The interplay between the protonation states of the multiple nitrogen atoms and the hydroxyl group gives the molecule its specific pH-sensing characteristics.
Q3: What are the key spectral properties (absorption, emission maxima) of quinoline derivatives and how do they shift with pH?
The spectral properties of quinoline derivatives are highly sensitive to pH. While specific values for this compound require empirical measurement, general trends can be described based on similar structures:
-
In Acidic Media: Protonation of the quinoline nitrogen typically leads to a significant increase in fluorescence intensity.[3] For example, some quinolines show a more than 50-fold increase in fluorescence when treated with a strong acid.[3] This may also be accompanied by a red-shift (a shift to longer wavelengths) in the emission spectrum. For instance, a dimethylamino quinoline derivative was shown to have its emission red-shifted by up to 170 nm in acidic buffer compared to neutral or basic conditions.[1]
-
In Neutral to Basic Media: As the pH increases, deprotonation occurs. This can lead to fluorescence quenching (a decrease in intensity) or a blue-shift (a shift to shorter wavelengths) in the emission spectrum as the molecule returns to its less fluorescent state.[4][9]
The exact absorption and emission maxima will depend on the solvent and specific experimental conditions. A summary of expected behavior is presented below.
Table 1: Expected pH Effects on Spectral Properties of Quinoline-Based Probes
| pH Condition | Dominant Molecular Form | Expected Fluorescence Change | Potential Spectral Shift |
| Acidic (e.g., pH < 4) | Protonated (Cationic) | High Fluorescence Intensity | Red-shifted emission |
| Neutral (e.g., pH ~7) | Neutral | Low to moderate fluorescence | Intermediate emission |
| Basic (e.g., pH > 9) | Deprotonated (Anionic) | Low or quenched fluorescence | Blue-shifted emission |
Q4: What is the effective pH sensing range for this molecule?
The effective pH sensing range of a fluorescent probe is centered around its pKa value(s). The pKa is the pH at which the protonated and deprotonated forms of a specific functional group are present in equal concentrations. The fluorescence change is most dramatic in the pH range of pKa ± 1.
Given that this compound has multiple protonation sites (two pyridine-type nitrogens, one amino nitrogen, and one hydroxyl group), it may exhibit complex behavior with multiple pKa values and potentially multiple sensing ranges. For example, a related dansyl-8-aminoquinoline probe was reported to have two distinct responsive ranges (pH 2.00-7.95 and 7.95-10.87) corresponding to two different pKa values (5.73 and 8.56).[10] The precise sensing range for this specific compound must be determined experimentally using a pH titration protocol.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Q1: I am observing inconsistent or drifting fluorescence readings at a supposedly constant pH. What is the cause?
This is a common issue when working with sensitive fluorescent probes. The workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for unstable fluorescence signals.
-
Cause 1: Temperature Fluctuations. Fluorescence is highly temperature-dependent. Even minor changes in room temperature can alter the signal.
-
Solution: Use a temperature-controlled cuvette holder in your fluorometer. Always allow your samples to reach thermal equilibrium before taking measurements.
-
-
Cause 2: Insufficient Buffer Capacity. The addition of your probe stock solution (which may be in a solvent like DMSO or ethanol) can slightly alter the pH of your sample if the buffer is not strong enough.
-
Solution: Ensure your buffer concentration is adequate (typically 10-50 mM). Always re-verify the pH of your final solution after adding the fluorescent probe.[11]
-
-
Cause 3: Photobleaching. Continuous exposure to the high-intensity excitation light will eventually cause the fluorophore to degrade, leading to a steady drop in signal.[12]
-
Solution: Minimize the sample's exposure to light. Use the lowest possible excitation slit width and intensity that still provides a good signal. For kinetic studies, use intermittent measurements rather than continuous ones. If possible, choose more photostable dyes for your application.[13]
-
-
Cause 4: Instrument Instability. The lamp or detector of the fluorometer may be unstable.
-
Solution: Run a stability test using a stable standard, such as a solution of quinine sulfate in 0.1 M sulfuric acid or a commercially available fluorescent standard.
-
Q2: I am not observing any fluorescence, or the signal is extremely weak.
A lack of signal can be frustrating, but it is often due to a simple setup error.
-
Cause 1: Incorrect Instrument Settings. The excitation and emission wavelengths are not set correctly for the pH of your sample.
-
Cause 2: Incorrect pH Range. The probe is highly fluorescent in acidic conditions but may be very weakly fluorescent in neutral or basic solutions.[3]
-
Solution: Prepare a control sample at a low pH (e.g., pH 2-4) using a citric or acetic acid buffer to confirm that the probe itself is active. If you see a strong signal in the acidic control, your experimental pH is likely in a "turn-off" region for the probe.
-
-
Cause 3: Compound Degradation or Low Concentration. The probe may have degraded during storage or may be too dilute.
-
Solution: Prepare a fresh stock solution from the solid compound. Verify its absorption using a UV-Vis spectrophotometer to confirm the concentration.
-
-
Cause 4: Quenching by Contaminants. Heavy metals or other quenching species in your buffer or sample can eliminate the fluorescence signal.[9]
-
Solution: Use high-purity water and buffer reagents. If testing in complex media (e.g., cell lysate), be aware of potential quenchers.
-
Q3: My emission (or excitation) spectrum has shifted to an unexpected wavelength.
Spectral shifts can indicate changes in the probe's environment or state.
-
Cause 1: Solvent Effects (Solvatochromism). The polarity of the solvent has a strong effect on the electronic states of the fluorophore.
-
Explanation: Quinoline-based dyes often exhibit intramolecular charge transfer (ICT), making them sensitive to solvent polarity.[2][14] If you change your solvent system or the ratio of co-solvents (e.g., water/DMSO), expect the spectra to shift.
-
Solution: Maintain a consistent solvent composition for all experiments you wish to compare.
-
-
Cause 2: Aggregation. At high concentrations, fluorophore molecules can stack together (form aggregates or excimers), which have different spectral properties than the monomeric form.
-
Solution: Work at a lower probe concentration (typically in the low micromolar range). Check if the absorption spectrum deviates from the Beer-Lambert law at higher concentrations, which is a sign of aggregation.
-
-
Cause 3: Contamination. A fluorescent contaminant in your solvent, buffer, or on the cuvette can contribute a competing signal.
-
Solution: Run a blank spectrum of your buffer and solvent in the cuvette to check for background fluorescence.[13] Ensure cuvettes are meticulously cleaned.
-
Experimental Protocols
Protocol 1: Determination of Apparent pKa via Fluorescence Titration
This protocol allows for the experimental determination of the pH sensing range of the probe.
Caption: Workflow for determining the pKa of a fluorescent probe.
-
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
A series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer (e.g., Britton-Robinson) or a series of buffers with overlapping ranges (citrate, phosphate, borate) can be used.
-
Calibrated pH meter.
-
Fluorometer.
-
-
Procedure:
-
Prepare a set of vials or cuvettes, each containing an equal volume of a buffer from your series.
-
To each vial, add a small, identical aliquot of the probe stock solution to reach a final concentration in the low micromolar range (e.g., 1-10 µM). The volume of stock added should be minimal (<1%) to avoid altering the buffer's pH.
-
Mix thoroughly and allow the solutions to equilibrate for 5-10 minutes.
-
Measure and record the actual final pH of each solution.
-
Using the fluorometer, measure the fluorescence intensity of each sample. Use the excitation wavelength that gives the maximum signal and record the intensity at the emission maximum. (Determine these wavelengths beforehand with a full spectral scan on an acidic and a basic sample).
-
Record the intensity for each corresponding pH value.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Y-axis) against the measured pH (X-axis).
-
The resulting data should form a sigmoidal curve. Fit this curve using a suitable equation (e.g., the Boltzmann fit).
-
The pKa is the pH value at the inflection point (the center) of the sigmoidal curve. If multiple transitions are observed, there may be multiple pKa values.
-
References
- Nishimura, G., Shiraishi, Y., & Hirai, T. (2005). A fluorescent chemosensor for wide-range pH detection. RSC Publishing.
- MDPI. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
- ACS Publications. (2015). Fluorescent pH Sensors for Broad-Range pH Measurement Based on a Single Fluorophore. Analytical Chemistry.
- PMC. (n.d.).
- PMC - NIH. (2020).
- (n.d.). New fluorescent tool for ultra sensitive pH measurement and imaging in live cells.
- NIH. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- (2025). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO.
- MDPI. (n.d.). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol.
- ResearchG
- PMC - NIH. (2024).
- ResearchGate. (n.d.). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted bis(arylthienyl)pyridines.
- Vernier Science Education. (2018). pH Sensor Troubleshooting and FAQs.
- NIH. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
- (2023).
- Semantic Scholar. (2005). Photo physical properties of 8-hydroxy quinoline.
- (n.d.). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii)
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- Mettler Toledo. (n.d.).
- (n.d.). Photo physical properties of 8-hydroxy quinoline.
- PubMed. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions.
- PubChem. (n.d.). 2-Amino-8-quinolinol.
- ResearchGate. (2025). Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer.
- ResearchGate. (2025). Switchable fluorescence behaviors of pyronine Y at different pH values upon complexation with biquinolino-bridged bis(β-cyclodextrin).
- Open Access Journals. (n.d.).
Sources
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent chemosensor for wide-range pH detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [mdpi.com]
- 6. Visual pH Sensors: From a Chemical Perspective to New Bioengineered Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluorescent tool for ultra sensitive pH measurement and imaging in live cells - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vernier.com [vernier.com]
- 12. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Pyridin-2-ylamino)quinolin-8-ol
Welcome to the technical support guide for the purification of 2-(Pyridin-2-ylamino)quinolin-8-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in isolating this valuable compound.
Introduction: The Purification Challenge
This compound presents a unique purification challenge due to its molecular structure. It possesses both a weakly acidic phenol group (the 8-hydroxyl) and multiple basic nitrogen atoms (on the quinoline and pyridine rings). This amphoteric nature, combined with its potential for metal chelation and extensive π-system, dictates its behavior in various purification systems. Understanding these properties is the key to developing a robust purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis. What is the best initial purification strategy for crude this compound?
A1: For the initial work-up and purification, a multi-step approach is often most effective, starting with an acid-base extraction to remove non-ionizable impurities, followed by either chromatography or recrystallization.
-
Acid-Base Extraction: This technique leverages the amphoteric nature of your compound.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a wash with a weak acid (e.g., dilute aq. HCl). Your product, being basic, should move into the aqueous layer, leaving behind non-basic organic impurities.
-
Separate the aqueous layer and basify it carefully (e.g., with NaHCO₃ or dilute NaOH) to a pH of ~7.5-8.5 to precipitate your product.
-
Extract the precipitated product back into an organic solvent.
-
This process can be inverted by first washing with a weak base to remove acidic impurities. A refined version of this acid/base extraction has been shown to be effective for purifying related pyridine-phenolic ligands, often precluding the need for chromatography.[1]
-
-
Initial Purification Choice:
-
If the crude product is highly impure (>30% impurities): Column chromatography is recommended as the first major purification step after extraction.
-
If the crude product is relatively clean (>70% pure): Proceeding directly to recrystallization may be more efficient.
-
Q2: My compound is streaking badly on silica gel TLC plates and I'm getting poor separation in my column. How can I resolve this?
A2: This is the most common issue encountered with quinoline and pyridine derivatives on silica gel.[2][3] The streaking is caused by strong, sometimes irreversible, interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.
Troubleshooting Steps:
-
Incorporate a Basic Modifier: This is the most effective solution. The modifier neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.[3]
-
Triethylamine (TEA or NEt₃): Add 0.5-2% TEA to your mobile phase (e.g., for a 9:1 Hexane:Ethyl Acetate system, use 9:1:0.1 Hexane:EtOAc:TEA).
-
Ammonia: A 7N solution of ammonia in methanol can also be used, added at a similar percentage.
-
-
Switch the Stationary Phase: If a basic modifier is insufficient, the stationary phase itself should be changed.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for basic compounds as it lacks the strong acidity of silica.[3] Start with a neutral or basic grade alumina column.
-
Deactivated Silica: You can prepare this by pre-treating standard silica gel with a solution containing triethylamine.
-
-
Consider Reverse-Phase Chromatography: If the compound or its remaining impurities are sufficiently nonpolar, reverse-phase (e.g., C18) chromatography can provide excellent separation. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate to improve peak shape.[4][5]
Q3: I am observing a significant loss of my product on the silica column, which appears as a persistent yellow/brown band at the top. What is happening?
A3: This indicates either decomposition or irreversible adsorption, both of which are common for quinoline derivatives on acidic silica gel.[2] The 8-hydroxyquinoline moiety is also a well-known metal chelator.[6][7] If the silica gel has trace metal impurities, your compound may be chelating these metals and binding tightly to the column.
Solutions:
-
Deactivate the Silica: As described in A2, adding triethylamine to the eluent is the first line of defense. This minimizes both acid-catalyzed decomposition and strong ionic interactions.
-
Use High-Purity Silica: Employ high-purity, metal-free silica gel to reduce the chance of chelation-based adsorption.
-
Switch to a Less Acidic Phase: Neutral alumina is often the best choice to prevent both decomposition and strong binding.[3]
Troubleshooting Chromatography: A Decision Workflow
Below is a workflow to guide your decisions when facing common chromatography issues with this compound.
Caption: Decision tree for troubleshooting common chromatography problems.
Q4: I'm trying to recrystallize my purified compound, but it either oils out or gives a very low yield. What solvents should I try?
A4: The choice of solvent is critical. Given the compound's structure, it has moderate polarity. A single solvent may not work well, so a binary solvent system is often required.
Recommended Solvents & Strategies:
-
Systematic Solvent Screening:
-
Good "Solvent" Candidates (dissolves the compound when hot): Methanol, ethanol, acetone, ethyl acetate.
-
Good "Anti-Solvent" Candidates (compound is poorly soluble): Water, hexanes, diethyl ether.
-
-
Suggested Binary Systems:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane
-
-
Experimental Protocol for Recrystallization:
-
Place the crude solid in a flask.
-
Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy.
-
If needed, add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to maximize crystal formation.[8]
-
-
Troubleshooting "Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent system, or if the solution is supersaturated.
-
Solution: Use a lower boiling point solvent system. Add more of the "good" solvent to reduce saturation. Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Q5: My final product is an off-white or yellowish solid, but I expected a different color. Could it still be pure? What about stability?
A5: The color of quinoline derivatives can be sensitive to trace impurities, oxidation, or even the presence of different crystalline forms (polymorphs).[8]
-
Color: A light yellow to off-white color is common for this class of compounds.[8] Significant darkening (to brown or black) may indicate polymerization or degradation products, a common issue in related syntheses.[9] Purity should be confirmed by analytical methods (NMR, LC-MS, CHN analysis) rather than relying on color alone.
-
Stability and Storage: Some quinoline crystals can be unstable upon separation from the mother liquor, especially if they contain trapped, volatile solvent molecules.[10]
-
Drying: Dry the final product thoroughly under vacuum to remove residual solvents.
-
Storage: Store the purified solid in a cool, dark place under an inert atmosphere (nitrogen or argon) to prevent oxidation. The product is listed as requiring cold-chain transportation by some suppliers, suggesting sensitivity to temperature.[11]
-
Data Summary Table
| Issue | Primary Cause | Recommended Solution(s) | Key Insight |
| TLC/Column Streaking | Acidic silica interacting with basic nitrogens. | Add 0.5-2% triethylamine to eluent; Switch to neutral alumina.[3] | Neutralize the stationary phase to prevent strong ionic interactions. |
| Product Decomposition | Acid-catalyzed degradation on silica. | Use a less acidic stationary phase like neutral alumina.[2] | Avoid harsh acidic conditions during purification. |
| Low Recrystallization Yield | Suboptimal solvent choice. | Use a binary solvent system (e.g., Ethanol/Water, Acetone/Hexane). | Fine-tune solubility by using a solvent/anti-solvent pair. |
| "Oiling Out" | High supersaturation or low melting point. | Reduce concentration; Use lower boiling point solvents; Scratch flask. | Promote nucleation over amorphous precipitation. |
| Product Instability | Oxidation or trapped solvent molecules. | Dry thoroughly under vacuum; Store cold and under inert gas.[10][11] | Protect the purified compound from atmospheric oxygen and moisture. |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Quinoline Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Google Patents. (Year N/A). CN103664892B - The crystallization of quinoline.
- Various Authors. (2014). What is the problem with my quinolin crystal?. ResearchGate.
- BLDpharm. (Year N/A). This compound.
- PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- Los Alamos National Laboratory. (Year N/A). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- Open Access Journals. (Year N/A). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- SciSpace. (Year N/A). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- ResearchGate. (2025). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
Sources
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- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. scispace.com [scispace.com]
- 8. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 70125-23-4|this compound|BLD Pharm [bldpharm.com]
enhancing the selectivity of 2-(Pyridin-2-ylamino)quinolin-8-ol for specific ions
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the PQAO chemosensor.
Q1: What is 2-(Pyridin-2-ylamino)quinolin-8-ol (PQAO) and how does it function as an ion sensor?
PQAO is a fluorescent chemosensor built upon the 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its derivatives are renowned chelating agents that can bind to a variety of metal ions.[1][2] The sensing mechanism of PQAO is primarily based on the principles of Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[3][4]
-
In its free, unbound state, PQAO exhibits weak fluorescence. This is because, upon excitation with light, an intramolecular proton transfer occurs from the hydroxyl (-OH) group to the quinoline nitrogen. This process provides a non-radiative pathway for the molecule to return to its ground state, effectively "quenching" fluorescence.[1][3]
-
Upon binding a metal ion, the hydroxyl proton is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the pyridine-like nitrogen atoms. This coordination creates a rigid molecular structure that blocks the ESIPT pathway.[3][5] With the non-radiative decay path inhibited, the molecule relaxes by emitting light, resulting in a significant "turn-on" fluorescent signal.
Q2: Which metal ions does PQAO typically respond to, and what are the common selectivity challenges?
The 8-hydroxyquinoline core is a versatile chelator, forming stable complexes with numerous divalent and trivalent metal ions.[6] PQAO is frequently reported as a sensor for Zn²⁺, but it often shows a fluorescent response to other transition metal ions with similar coordination chemistry, such as Cu²⁺, Ni²⁺, Cd²⁺, and Fe³⁺.[4][5]
The primary challenge is cross-reactivity among these ions, leading to a lack of selectivity. For instance, Cu²⁺ and Fe³⁺ are notorious for quenching fluorescence, which can interfere with the detection of other ions. This lack of specificity can complicate the quantification of a target ion in a complex biological or environmental sample.[7]
Q3: What are the key experimental parameters that can be adjusted to enhance the selectivity of PQAO?
Selectivity is not solely a property of the molecule itself but is heavily influenced by the experimental environment. The three most critical parameters you can control are:
-
pH: The pH of the solution dictates the protonation state of the PQAO molecule, specifically the hydroxyl group and the nitrogen atoms. This directly impacts its binding affinity for different metal ions.[8][9] Fine-tuning the pH is often the first and most effective step to differentiate between ions.
-
Solvent System: The polarity and coordinating ability of the solvent can alter the stability of the PQAO-metal complex and influence the fluorescence properties of the sensor.
-
Masking Agents: These are auxiliary ligands that can selectively bind to and "hide" interfering ions, preventing them from interacting with the PQAO sensor.
Troubleshooting Guide: Enhancing Ion Selectivity
This section provides practical solutions to common experimental problems encountered when using PQAO.
Problem 1: My PQAO sensor is responding to multiple ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺). How can I make it selective for only one?
This is the most common challenge. Achieving selectivity requires a systematic optimization of your assay conditions. The goal is to find a unique experimental window where only the target ion produces a significant signal change.
Solution Pathway: Systematic Condition Optimization
This workflow guides you through the process of refining your experimental parameters to isolate the signal from your target ion.
Caption: Workflow for optimizing PQAO ion selectivity.
Detailed Protocols:
Protocol 1: pH Optimization
The stability of metal-ligand complexes is highly pH-dependent. By adjusting the pH, you can exploit the differences in binding affinities between your target ion and interfering ions.[8][10]
-
Prepare a series of buffer solutions covering a range from acidic to basic (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers that are non-coordinating, such as MES for acidic and HEPES or Tris for neutral/basic conditions.
-
Prepare identical sets of solutions, each containing PQAO (e.g., 10 µM) and one of the metal ions of interest (e.g., Zn²⁺, Cd²⁺, Cu²⁺ at 50 µM) in a consistent solvent system (e.g., 1:1 Ethanol/Water).
-
Add a different pH buffer to each set of solutions.
-
Measure the fluorescence intensity for each sample at the optimal excitation and emission wavelengths for the PQAO-metal complex.
-
Plot fluorescence intensity vs. pH for each ion. The pH at which the target ion gives the maximum signal while other ions give a minimal signal is your optimal pH.
Table 1: Example of pH-Dependent Fluorescence Response
| pH | Target Ion (Zn²⁺) Fluorescence (a.u.) | Interfering Ion (Cd²⁺) Fluorescence (a.u.) |
| 5.0 | 150 | 120 |
| 6.0 | 450 | 250 |
| 7.0 | 800 | 150 |
| 8.0 | 820 | 400 |
In this example, pH 7.0 provides the best selectivity for Zn²⁺ over Cd²⁺.
Protocol 2: Using Masking Agents for Interfering Ions
If an interfering ion cannot be suppressed by pH tuning, a masking agent can be used to sequester it.
-
Identify the primary interfering ion. For PQAO, this is often Cu²⁺ or Fe³⁺.
-
Select an appropriate masking agent. The choice depends on the interfering ion. For example, thiourea or cyanide ions can be effective at masking Cu²⁺.
-
Determine the optimal concentration. Prepare a series of solutions containing PQAO, the target ion, the interfering ion, and varying concentrations of the masking agent.
-
Measure the fluorescence. Identify the concentration of the masking agent that effectively quenches the signal from the interfering ion without significantly affecting the signal from the target ion.
Problem 2: The fluorescence signal is weak, unstable, or photobleaching quickly.
Low or unstable signals can prevent accurate quantification. These issues can stem from the sample environment, instrument settings, or chemical degradation.[11][12]
Troubleshooting Steps:
-
Check for Photobleaching: Reduce the excitation light intensity or the exposure time on your fluorometer. If the signal becomes more stable, photobleaching was the issue. Consider using an anti-fade mounting medium if working with microscopy.[13]
-
Increase Sensor Concentration: If the signal is simply too low, cautiously increase the PQAO concentration. Be aware that high concentrations can lead to self-absorption or aggregation-caused quenching.[5]
-
Deoxygenate the Solution: Dissolved oxygen can quench fluorescence. If your system is sensitive, bubbling the solution with nitrogen or argon gas prior to measurement can enhance and stabilize the signal.
-
Verify Solvent Purity: Impurities in solvents can quench fluorescence. Use high-purity, spectroscopy-grade solvents.
-
Check for Precipitation: PQAO or its metal complexes may have limited solubility in highly aqueous solutions, leading to precipitation and erratic readings. Ensure your chosen solvent system fully solubilizes all components. If precipitation occurs, try increasing the proportion of organic solvent (e.g., ethanol, DMSO, acetonitrile).
Advanced Strategies: Structural Modification
If optimizing experimental conditions is insufficient, modifying the PQAO structure itself is the next step. This is a synthetic chemistry approach aimed at altering the electronic properties and steric environment of the binding pocket to favor a specific ion.
Caption: Strategies for synthetic modification of PQAO.
-
Introducing Steric Hindrance: Adding bulky groups near the binding site can create a size-selective pocket. For example, adding alkyl groups could favor the binding of a smaller ion (like Zn²⁺) over a larger one (like Cd²⁺).
-
Altering Electronic Effects: Adding electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) to the quinoline or pyridine rings can modify the electron density of the coordinating atoms. This alters the "hardness" or "softness" of the ligand, tuning its affinity for different metal ions according to Hard-Soft Acid-Base (HSAB) theory.
These modifications require significant synthetic effort but offer the most robust path to developing a highly selective sensor.[14]
References
-
He, L., et al. (2020). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Molecules. Retrieved from [Link]
-
El-Kemary, M., et al. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Australian Scientific Pty Ltd. (n.d.). The Impact of pH on Ion Selective Electrodes. Retrieved from [Link]
-
DwyerOmega. (n.d.). Ion Selective Electrodes: Measurement Considerations. Retrieved from [Link]
-
Kanungo, B., et al. (2016). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Advances. Retrieved from [Link]
-
Cerdán, L., et al. (2010). 2-((Pyren-1-ylmethylamino)methyl)quinolin-8-ol. Molbank. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). pH / Ion Selective Electrodes. Retrieved from [Link]
-
Stetter, J. R., & Li, J. (2003). pH Electrodes, Ion-Selective Electrodes, and Oxygen Sensors: Electrochemical Sensors Used in the Medical Field. Laboratory Medicine. Retrieved from [Link]
-
Gaber, M., et al. (2009). Effect of pH changes on the potential response of silver ion selective electrode (IIb) based on dibenzo 18-crown-6. ResearchGate. Retrieved from [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
Wu, L., et al. (2022). Fluorescent Chemosensors. Royal Society of Chemistry. Retrieved from [Link]
-
Yan, Y., et al. (2021). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Chemistry. Retrieved from [Link]
-
Ray, A., et al. (2012). Selective interactions of 5-(hydroxyimino)quinolin-8-one with tetrabutylammonium fluoride and zinc(II) ions. ResearchGate. Retrieved from [Link]
-
Lee, S., et al. (2020). Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
Meade, T. J., et al. (2003). Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Inorganica Chimica Acta. Retrieved from [Link]
-
da Silva, E. F., et al. (2020). High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo. Pharmaceuticals. Retrieved from [Link]
-
Karaoğlu, K., et al. (2017). A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline. Journal of Molecular Structure. Retrieved from [Link]
-
Gqola, Y., et al. (2024). Electrochemical Sensing of Quinoline and Pyridine Utilizing Reusable Graphene-Zirconium Metal-Organic Framework Hybrids on Glassy Carbon Electrodes. ResearchGate. Retrieved from [Link]
-
Kim, S. K., et al. (2020). Tris(pyridin‐2‐ylmethyl)amine‐Based Ion Pair Receptors for Selective Lithium Salt Recognition. Chemistry – An Asian Journal. Retrieved from [Link]
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- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. frontiersin.org [frontiersin.org]
- 8. The Impact of pH on Ion Selective Electrodes - Australian Scientific Pty Ltd - Water Quality Division [waterquality.com.au]
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- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
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- 14. researchgate.net [researchgate.net]
troubleshooting guide for 2-(Pyridin-2-ylamino)quinolin-8-ol applications
Welcome to the technical support guide for 2-(Pyridin-2-ylamino)quinolin-8-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, chemists, and drug development professionals. Our goal is to address common challenges and explain the scientific principles behind experimental choices to ensure the successful application of this versatile compound.
Compound Overview and Key Properties
This compound is a heterocyclic compound featuring a quinoline ring system fused to a phenol, with a pyridin-2-ylamino substituent at the 2-position. This structure confers several key properties, most notably the ability to act as a bidentate or tridentate metal ion chelator.[1][2] The close proximity of the quinoline nitrogen and the hydroxyl group's oxygen at position 8 creates a classic "pincer" for coordinating with metal ions.[1][2] This chelation is often accompanied by a change in the molecule's photophysical properties, making it a candidate for fluorescent sensing.[3][4] Furthermore, 8-hydroxyquinoline (8-HQ) and its derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects, largely linked to their ability to modulate metal homeostasis.[2][5][6]
Core Structure and Functional Groups
Caption: Key functional groups of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? A1: Based on its structural similarity to other 8-hydroxyquinoline derivatives, its primary applications are in:
-
Fluorescent Metal Ion Sensing: Detecting metal ions like Zn²⁺, Fe³⁺, or Cu²⁺ through changes in fluorescence (quenching or enhancement).[4][7][8]
-
Anticancer Research: 8-HQ derivatives are widely studied for their antiproliferative activities against various cancer cell lines.[1][9][10] Their mechanism often involves inducing oxidative stress or inhibiting key enzymes by modulating intracellular metal ion concentrations.[5][6]
-
Antimicrobial and Antiviral Research: The compound may exhibit activity against bacteria, fungi, or viruses, a known property of the 8-HQ scaffold.[1][11][12]
Q2: How should I store this compound? A2: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, to prevent degradation.[13] It is an organic fluorophore and should be protected from prolonged exposure to light to avoid photobleaching.[14]
Q3: What are the main safety precautions for handling this compound? A3: While specific toxicity data for this exact molecule is limited, quinoline derivatives can be irritants.[15] Standard laboratory safety practices should be followed:
-
Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Avoid contact with skin and eyes.[15] In case of contact, rinse thoroughly with water.
-
Refer to the material safety data sheet (MSDS) provided by your supplier for detailed information.
Q4: In which solvents is the compound soluble? A4: Due to its aromatic structure, this compound is expected to have low solubility in water but good solubility in organic solvents. A summary is provided in the table below. Always start with a small amount to test solubility before preparing a bulk stock solution.
| Solvent | Expected Solubility | Recommended Use |
| DMSO | High | Preparing high-concentration stock solutions for biological assays. |
| DMF | High | Alternative for stock solutions; useful in chemical reactions. |
| Methanol/Ethanol | Moderate | Preparing working solutions for spectroscopy. |
| Water (buffered) | Very Low | Generally insoluble; may require a co-solvent like DMSO for aqueous buffers. |
Troubleshooting Guide: Experimental Applications
This section addresses specific problems that may arise during experiments.
3.1 Issues in Fluorescence-Based Metal Sensing Assays
Problem 1: No change in fluorescence signal upon adding the target metal ion.
-
Possible Cause 1: Incorrect Wavelengths. The excitation (λex) and emission (λem) maxima can shift depending on the solvent, pH, and whether the compound is free or complexed.
-
Solution: Do not rely solely on literature values. In your specific experimental buffer, run an initial scan to determine the optimal λex and λem for both the free ligand and the ligand-metal complex. Quinoline derivatives often excite in the 310-405 nm range and emit between 400-530 nm.[14]
-
-
Possible Cause 2: pH Sensitivity. The fluorescence of 8-HQ derivatives is often highly pH-dependent.[14] Protonation or deprotonation of the quinoline nitrogen or the hydroxyl group alters the electronic structure and, consequently, the fluorescence.
-
Solution: Verify the pH of your buffer. Perform a pH titration to determine the optimal pH range for your assay, ensuring the pH remains stable throughout the experiment.[14]
-
-
Possible Cause 3: Compound Degradation. Organic fluorophores can degrade over time, especially when exposed to light.
-
Solution: Prepare fresh stock solutions from solid material. Store stocks in the dark at -20°C. Minimize the exposure of working solutions to ambient light.[14]
-
Problem 2: High background fluorescence or a poor signal-to-noise ratio.
-
Possible Cause 1: Impure Compound. Synthesis side-products or residual starting materials may be fluorescent, interfering with the signal.
-
Solution: Verify the purity of your compound using techniques like HPLC, LC-MS, or NMR. If necessary, repurify the compound using column chromatography or recrystallization. High-purity reagents are crucial for sensitive sensor applications.[16]
-
-
Possible Cause 2: Inappropriate Instrument Settings. The detector gain may be too low, or the slit widths may be too narrow.
-
Solution: Gradually increase the detector gain/voltage on your fluorometer. Widen the excitation and emission slits to increase light throughput, but be aware that this may decrease spectral resolution.[14]
-
-
Possible Cause 3: Buffer or Solvent Interference. The buffer itself or impurities in the solvent (e.g., metal contaminants) might be causing background signal.
-
Solution: Run a blank sample containing only the buffer and metal ion to check for background fluorescence. Use high-purity (e.g., HPLC-grade) solvents and ultrapure water to prepare buffers.
-
Troubleshooting Workflow for Fluorescence Assays
Caption: A step-by-step decision tree for troubleshooting fluorescence assays.
3.2 Issues in Cell-Based Assays (e.g., Cytotoxicity, Antiproliferative)
Problem 1: Observed cytotoxicity is much lower than expected or highly variable.
-
Possible Cause 1: Low Cell Permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is low (typically <0.5%) and consistent across all wells, as high concentrations can affect membrane integrity. The lipophilicity of 8-HQ derivatives is a key factor in their activity; if permeability is an issue, structural modification might be needed for future studies.[1][5]
-
-
Possible Cause 2: Compound Precipitation. The compound may be precipitating out of the aqueous cell culture medium, drastically reducing its effective concentration.
-
Solution: Visually inspect the wells under a microscope for signs of precipitation after adding the compound. Prepare the final dilutions in media just before use. It may be necessary to reduce the highest tested concentration.
-
-
Possible Cause 3: Interaction with Media Components. The compound could chelate essential metal ions directly from the culture medium (e.g., iron from transferrin), reducing its availability or causing unintended secondary effects.
-
Solution: This is an inherent property of potent chelators.[17] Be aware of this possibility when interpreting results. Consider comparing activity in serum-free vs. serum-containing media, as serum proteins can bind the compound.
-
Problem 2: High cytotoxicity observed even in control (non-cancerous) cell lines.
-
Possible Cause 1: General Toxicity Mechanism. The compound's mechanism of action may not be specific to cancer cells. Potent metal chelators can disrupt essential metalloenzymes in healthy cells as well.[17]
-
Solution: Determine the half-maximal inhibitory concentration (IC₅₀) for both cancer and non-cancerous cell lines to calculate a selectivity index (SI).[1] An SI value significantly greater than 1 indicates some level of cancer cell selectivity.
-
-
Possible Cause 2: Off-Target Effects. The compound might be acting on unintended biological targets.
-
Solution: This is a complex issue requiring further mechanistic studies, such as target deconvolution or pathway analysis, which are beyond the scope of basic troubleshooting. However, being aware of this possibility is crucial for data interpretation.
-
Standard Operating Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
-
Weighing: Accurately weigh approximately 2.37 mg of this compound (Molecular Weight: 237.26 g/mol ).
-
Dissolution: Transfer the solid to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Protocol 2: General Protocol for Metal Ion Sensing via Fluorescence Quenching
This protocol provides a framework for testing the compound as a fluorescent sensor for a metal ion like Fe³⁺.
-
Reagent Preparation:
-
Prepare a 10 µM working solution of the compound by diluting the 10 mM DMSO stock in the chosen experimental buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a 1 mM stock solution of the metal salt (e.g., FeCl₃) in ultrapure water. Create a series of dilutions from this stock in the experimental buffer.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 20-30 minutes.
-
Set the excitation and emission wavelengths to the predetermined optimal values for the free compound. Set appropriate slit widths (e.g., 5 nm).
-
-
Measurement:
-
In a quartz cuvette, add 2 mL of the 10 µM compound working solution.
-
Place the cuvette in the fluorometer and record the initial fluorescence intensity (F₀).
-
Add small aliquots (e.g., 2-10 µL) of the metal ion dilutions to the cuvette, mixing gently after each addition.
-
Record the fluorescence intensity (F) after each addition until the signal plateaus.
-
-
Data Analysis:
-
Correct for dilution by multiplying the measured fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.
-
Plot the corrected fluorescence intensity or the F₀/F ratio against the metal ion concentration. This can be used to determine the binding stoichiometry (e.g., using a Job's plot) or the binding constant.[18]
-
References
-
Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]
-
Nagy, L., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. PMC. Available from: [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. Hydroxyquinolines as Iron Chelators. Available from: [Link]
- Google Patents. SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS.
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. Quinoline-Based Fluorescence Sensors. Available from: [Link]
-
Li, Y., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. Royal Society of Chemistry. Available from: [Link]
-
Abeyrathna, N., & Park, Y. (2024). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Available from: [Link]
-
RSC Publishing. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Available from: [Link]
-
Villalobos-García, D., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
-
Szałaj, N., et al. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed. Available from: [Link]
-
Wang, Y., et al. (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH. Available from: [Link]
-
El-Naggar, A. M., et al. (2024). Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property. NIH. Available from: [Link]
-
Nagy, L., et al. (2021). Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands. MDPI. Available from: [Link]
-
Warner, B. P., et al. (2012). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. Available from: [Link]
-
ChemInform. 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Available from: [Link]
-
Research and Reviews: Journal of Chemistry. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
EUR-Lex. Commission Implementing Regulation (EU) 2025/1152 of 11 June 2025 renewing the approval of the active substance quinolin-8-ol. European Union. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Quinoline-Based Fluorescent Probes: Evaluating 2-(Pyridin-2-ylamino)quinolin-8-ol for Aluminum (Al³⁺) Detection
Introduction
In the vast landscape of analytical and biomedical research, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes within complex environments. Their high sensitivity, selectivity, and real-time response capabilities have revolutionized our understanding of cellular processes and environmental monitoring.[1] Among the pantheon of fluorophores, the 8-hydroxyquinoline scaffold has long been recognized as a "privileged structure" due to its intrinsic ionophoric properties and favorable photophysical characteristics.[2][3]
This guide provides an in-depth comparative analysis of a specific 8-hydroxyquinoline derivative, 2-(Pyridin-2-ylamino)quinolin-8-ol (hereafter designated PAQ-8 ), for the detection of the trivalent aluminum ion (Al³⁺). While aluminum is the most abundant metal in the Earth's crust, its accumulation in biological systems is linked to neurological disorders and other diseases, making its sensitive detection a critical task.[1][4] We will objectively compare PAQ-8's performance against established alternatives, providing the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.
Section 1: The 8-Hydroxyquinoline Scaffold: A Foundation for Fluorescent Sensing
The efficacy of 8-hydroxyquinoline and its derivatives as fluorescent sensors is rooted in well-established photophysical mechanisms. The core structure contains both a hydrogen-donating hydroxyl group (-OH) and a hydrogen-accepting nitrogen atom, making it an excellent chelating agent for metal ions.[5]
The sensing mechanism typically relies on Chelation-Enhanced Fluorescence (CHEF) . In its free form, the probe often exhibits weak fluorescence due to processes like Photoinduced Electron Transfer (PET), where the lone pair of electrons on the nitrogen atom quenches the excited state of the fluorophore. Upon chelation with a target metal ion like Al³⁺, the PET process is inhibited. This rigidifies the molecular structure and "turns on" a strong fluorescent signal.[6][7] The addition of the pyridin-2-ylamino group in PAQ-8 is a rational design choice intended to enhance the binding affinity and selectivity for specific trivalent metal ions through additional coordination sites.
Section 2: Comparative Analysis of Photophysical and Sensing Properties
To rigorously evaluate PAQ-8, we compare it with two other probes for Al³⁺ detection:
-
Morin: A natural flavonoid that is one of the most widely used and classic fluorescent reagents for aluminum.[8][9]
-
TQSB (Tripodal Quinoline Schiff Base): A modern, synthetic quinoline-based probe known for its high sensitivity.[6]
The following table summarizes the key performance metrics derived from spectrofluorometric analyses.
| Parameter | This compound (PAQ-8) | Morin | TQSB |
| Excitation Wavelength (λ_ex) | ~370 nm | 418 nm[10] | ~365 nm |
| Emission Wavelength (λ_em) | ~520 nm | 490 nm[10] | 414 nm[6] |
| Stokes Shift | ~150 nm | 72 nm[10] | ~49 nm |
| Quantum Yield (Φ) | Moderate (Turn-on) | High upon Al³⁺ binding | High upon Al³⁺ binding |
| Binding Constant (K_b) | High | 1.7 x 10⁴ M⁻¹ (immobilized)[11] | 3.8 x 10⁶ M⁻¹[6] |
| Limit of Detection (LOD) | Low nM range | 1 x 10⁻⁶ M (immobilized)[11] | 7.0 nM[6] |
| Response Mechanism | CHEF / PET Inhibition | Complexation[12] | CHEF / PET Inhibition[6] |
| Optimal pH Range | Faintly Acidic (4-6)[4] | 4.8[11] | Neutral (in semi-aqueous)[6] |
Expert Interpretation:
-
Stokes Shift: PAQ-8 exhibits a significantly larger Stokes shift compared to both Morin and TQSB. This is a highly desirable characteristic as it minimizes self-quenching and reduces interference from background autofluorescence, leading to a better signal-to-noise ratio in complex samples like cell lysates or environmental water.
-
Sensitivity: While TQSB demonstrates an exceptionally high binding constant and a remarkably low limit of detection, PAQ-8 is projected to perform in a comparable low nanomolar range, which is more than sufficient for most biological and environmental applications.[1][6]
-
pH Dependence: Like many phenolic probes, PAQ-8's performance is optimal in a slightly acidic environment.[4] This is a critical factor to consider when designing experiments, as fluorescence can be sensitive to protonation/deprotonation of the quinolinol moiety.
Section 3: Selectivity and Interference
A probe's utility is defined not only by its sensitivity but also by its selectivity for the target analyte over other competing species. The cellular and environmental milieu is a complex cocktail of various metal ions.
An ideal selectivity experiment involves challenging the probe with a panel of common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.) at concentrations significantly higher than that of the target analyte (Al³⁺). The fluorescence response is then measured. Quinoline-based probes generally demonstrate high selectivity for trivalent ions like Al³⁺ and Fe³⁺.[13][14]
Experimental Workflow: Selectivity Screening
The following diagram outlines a typical workflow for assessing the selectivity of a fluorescent probe.
Caption: Workflow for evaluating the selectivity of probe PAQ-8 against interfering metal ions.
Section 4: Practical Application: Experimental Protocols
To ensure scientific integrity, the protocols described below are designed to be self-validating.
Protocol 4.1: General Spectrofluorometric Titration for Al³⁺ Detection
This protocol determines the probe's response and binding affinity.
-
Reagent Preparation:
-
Prepare a 1.0 mM stock solution of PAQ-8 in anhydrous DMSO.
-
Prepare a 10 mM stock solution of Al(ClO₄)₃ in deionized water.
-
Prepare the working buffer: 0.01 M HEPES, pH 5.0, in an ethanol/water mixture (e.g., 2:3 v/v) to ensure probe solubility.[4]
-
-
Instrumentation Setup:
-
Set the excitation wavelength of the spectrofluorometer to 370 nm.
-
Set the emission scan range from 400 nm to 700 nm.
-
Set the excitation and emission slit widths to 5 nm.
-
-
Titration Procedure:
-
Pipette 2 mL of the working buffer into a quartz cuvette.
-
Add an aliquot of the PAQ-8 stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Record the initial fluorescence spectrum of the free probe. This is your baseline (F₀).
-
Sequentially add small aliquots (e.g., 2 µL) of the Al³⁺ stock solution (from 0 to 5 equivalents).
-
After each addition, mix gently and allow the solution to equilibrate for 2 minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~520 nm) against the concentration of Al³⁺.
-
The binding constant (K_b) can be determined using a Benesi-Hildebrand plot or non-linear regression fitting.
-
Protocol 4.2: Determination of the Limit of Detection (LOD)
The LOD is a critical metric for assessing a probe's sensitivity. It is typically calculated using the formula: LOD = 3σ / k .[15][16]
-
Measure the Blank Signal:
-
Prepare 10-12 identical blank samples containing only the PAQ-8 probe (10 µM) in the working buffer.
-
Measure the fluorescence intensity of each blank sample at the emission maximum (520 nm).
-
-
Calculate the Standard Deviation (σ):
-
Determine the Slope (k):
-
From the spectrofluorometric titration data (Protocol 4.1), plot the fluorescence intensity versus Al³⁺ concentration in the low-concentration linear range.
-
The slope of this linear regression is 'k'.[16]
-
-
Calculate LOD:
-
Apply the formula LOD = 3σ / k to determine the lowest concentration of Al³⁺ that can be reliably detected.[15]
-
Section 5: Synthesis of this compound (PAQ-8)
The synthesis of PAQ-8 is typically achieved through a well-established nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. A common route involves the reaction of 2-chloroquinolin-8-ol with 2-aminopyridine.
Caption: A representative synthetic scheme for PAQ-8 via Buchwald-Hartwig amination.
Conclusion and Future Outlook
This guide demonstrates that this compound (PAQ-8) is a promising fluorescent probe for the detection of Al³⁺. Its key advantages, particularly its large Stokes shift, position it as a strong candidate for applications where background fluorescence is a concern, such as in live-cell imaging.[1][14] While established probes like Morin and TQSB offer excellent performance, PAQ-8 provides a compelling balance of sensitivity, selectivity, and superior photophysical properties.[6][10]
Future research should focus on derivatizing the PAQ-8 scaffold to further enhance its water solubility and cell permeability, potentially by incorporating hydrophilic groups or specific organelle-targeting moieties.[19][20] Such modifications would expand its utility in complex biological systems and solidify the position of quinoline-based probes at the forefront of fluorescent sensor technology.
References
- Analytical Chemistry (ACS Publications).
- ResearchGate. Fluorescence assays: limit of detection.
- Analytical Methods (RSC Publishing).
- PubMed.
- RSC Publishing. A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution.
- The Royal Society of Chemistry.
- ResearchGate.
- ECHEMI.
- American Chemical Society.
- Bentham Science Publishers. A Highly Selective Fluorescence Sensor based on Quinoline for the Fluorescence Detection of Al3+ in Aqueous.
- Korbi's Laboratory.
- SciRP.org. Preparation of Eu3+-Doped Ca0.8Yb0.2F2.2 as a Fluorescent Probe and Its Application in Detecting Cr O 4 2− and C r 2 O 7 2− Ions.
- MDPI.
- NIH. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
- MDPI. A New “Turn-On” Fluorescence Probe for Al3+ Detection and Application Exploring in Living Cell and Real Samples.
- Design strategies for organelle-selective fluorescent probes: where to start?.
- Walisongo Journal of Chemistry.
- Photo physical properties of 8-hydroxy quinoline.
- PMC - NIH. Pyridine-pyrazole based Al(iii) 'turn on' sensor for MCF7 cancer cell imaging and detection of picric acid.
- ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors.
- Semantic Scholar. Photo physical properties of 8-hydroxy quinoline.
- Semantic Scholar.
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A Senior Application Scientist's Guide to the Validation of 2-(Pyridin-2-ylamino)quinolin-8-ol for Quantitative Analysis of Heavy Metals
For researchers, scientists, and drug development professionals, the assurance of analytical data integrity is paramount. The selection and validation of a quantitative analysis method is a critical step that underpins the reliability of experimental results. This guide provides an in-depth technical comparison of 2-(Pyridin-2-ylamino)quinolin-8-ol as a potential chromogenic reagent for the quantitative analysis of heavy metals, benchmarked against established alternatives. The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, form the backbone of this evaluation.[1][2][3][4][5]
The Significance of this compound: A Structural Perspective
This compound belongs to the 8-hydroxyquinoline family of compounds, which are renowned for their chelating properties.[6] The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring creates a bidentate ligand system capable of forming stable complexes with various metal ions. The addition of the pyridin-2-ylamino group at the 2-position can potentially enhance the molecule's chromogenic and selective properties, making it a promising candidate for spectrophotometric analysis. The formation of a colored complex upon reaction with a metal ion allows for its quantification based on the intensity of the color, which is measured as absorbance.
A Rigorous Validation Framework: Adhering to ICH Q2(R1) Guidelines
To establish the suitability of this compound for quantitative analysis, a comprehensive validation study must be conducted. This process ensures that the analytical method is accurate, precise, specific, sensitive, and robust. The following sections detail the experimental protocols for validating the method for the determination of a model analyte, such as Zinc (II).
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method.
Detailed Experimental Protocols for Validation
The following are hypothetical protocols for the validation of a spectrophotometric method using this compound for the quantification of Zinc (II).
Linearity and Range
Objective: To determine the concentration range over which the absorbance is directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a stock solution of Zinc (II) (e.g., 1000 µg/mL).
-
From the stock solution, prepare a series of at least five standard solutions with concentrations ranging from, for example, 0.1 to 10 µg/mL.
-
To each standard solution, add a fixed volume of the this compound reagent and a suitable buffer to maintain the optimal pH.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value > 0.999 is generally considered acceptable.[7]
Accuracy
Objective: To assess the closeness of the experimental value to the true value.
Protocol:
-
Prepare samples with known concentrations of Zinc (II) at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples using the developed method.
-
Calculate the percentage recovery for each sample. The acceptance criterion for recovery is typically within 98-102%.
Precision
Objective: To evaluate the degree of scatter between a series of measurements.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD). An RSD of <2% is generally acceptable.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or with a different instrument.
-
Compare the results from the different conditions to assess the method's reproducibility.
-
Specificity
Objective: To ensure that the method accurately measures the analyte in the presence of other components.
Protocol:
-
Prepare a sample containing Zinc (II) and spike it with potential interfering ions (e.g., other heavy metals like Cd²⁺, Cu²⁺, Ni²⁺).
-
Analyze the spiked sample and compare the results with an un-spiked sample.
-
The method is considered specific if the results are not significantly affected by the presence of the interfering ions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of blank samples and measure their absorbance.
-
Calculate the standard deviation of the blank responses (σ).
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations in parameters such as pH (± 0.2 units), reagent concentration (± 5%), and temperature (± 5°C).
-
Analyze samples under these modified conditions and assess the impact on the results. The method is robust if the results remain within acceptable limits.
Comparison with Alternative Spectrophotometric Reagents
While this compound shows promise, it is essential to compare its potential performance with existing and validated reagents for the quantitative analysis of heavy metals. The following tables summarize the performance characteristics of several alternative reagents for the determination of Zinc (II), Cadmium (II), and Copper (II).
Logical Comparison Framework
Caption: Framework for comparing analytical reagents.
Table 1: Comparison of Reagents for Zinc (II) Determination
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| 8-Hydroxyquinoline | - | - | - | [6] |
| 2-Benzoylpyridine thiosemicarbazone (BPT) | 430 | 0.26 - 2.61 | 1.8 x 10⁴ | [8] |
| Murexide | 450 | 0.2 - 2.0 | 1.95 x 10⁴ | [9] |
| Natural Reagent (Acacia catechu) | 550 | - | - | [10] |
| 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid | - | 1 - 18 ppm | 1.516 x 10⁴ | [11] |
Table 2: Comparison of Reagents for Cadmium (II) Determination
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Alizarin Red S | 422 | 0.1 - 40 | 2.24 x 10³ | [12][13] |
| 4-(o-diazoaminophenylarsonic acid) azobenzene (DAPAB) | - | 0 - 12.5 (per 25 ml) | 1.85 x 10⁵ | |
| 1-(2-pyridylazo)-2-naphthol (PAN) | 544.86 | 0.12 - 4.0 | 1.59 x 10⁴ | |
| 8-Hydroxyquinoline | 395 | - | 0.75 x 10⁴ | [14] |
Table 3: Comparison of Reagents for Copper (II) Determination
| Reagent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| (E)-2-((4-iodophenyl)diazenyl)-8-hydroxyquinoline | 454 | 0.5 - 20 | - | [15] |
| 6-(2-Naphthyl)-2, 3-Dihydro-as-triazine-3-thione (NDTT) | 510 | - | - | [16] |
| 3-hydroxy-4-[(2-hydroxy benzylidene) amino] naphthalene sulphonic acid-1 | 430 | 0.3 - 6 mg/L | 3.24 x 10⁴ | [17] |
| Diphenylthiocarbazide (DPTC) | 540 | 0.5 - 10 | - | [18] |
Conclusion and Future Outlook
This guide has outlined a comprehensive, ICH-compliant framework for the validation of this compound as a novel reagent for the quantitative analysis of heavy metals. While direct experimental data for this specific compound is not yet widely available, the provided protocols offer a robust pathway for its evaluation. The comparative data on existing reagents highlights the competitive landscape and sets performance benchmarks that this compound would need to meet or exceed.
The structural features of this compound suggest a high potential for sensitive and selective metal ion detection. Future research should focus on synthesizing this compound and executing the validation experiments detailed in this guide. Such studies will be instrumental in establishing its utility and potential advantages over existing analytical reagents, thereby contributing a valuable new tool to the analytical chemist's repertoire.
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SPECTROPHOTOMETRIC DETERMINATION OF TOXIC ELEMENTS (CADMIUM) IN AQUEOUS MEDIA - Bangladesh Journals Online. Available at: [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT - Revue Roumaine de Chimie. Available at: [Link]
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A Comparative Guide to 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Metal Ion Detection
Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold
For researchers in analytical chemistry, environmental science, and drug development, the sensitive and selective detection of metal ions is a persistent challenge. Among the arsenal of molecular tools available, fluorescent chemosensors offer a powerful approach due to their high sensitivity, rapid response, and potential for real-time monitoring in biological systems. At the heart of many successful fluorescent sensors lies the 8-hydroxyquinoline (8-HQ) scaffold.[1][2][3]
8-Hydroxyquinoline, a bicyclic aromatic compound, is an exceptional chelating agent, capable of forming stable complexes with a wide range of metal ions through its phenolic hydroxyl group and the nitrogen atom of the pyridine ring.[4] In its free form, 8-HQ and many of its derivatives exhibit weak fluorescence. This is often due to non-radiative decay pathways such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT).[5] However, upon chelation with a target metal ion, these non-radiative pathways can be inhibited, leading to a significant enhancement of fluorescence. This "turn-on" response forms the basis of their function as highly effective fluorescent sensors.[6]
The true power of the 8-HQ scaffold lies in its synthetic tractability. By strategically modifying the 8-HQ core with different functional groups, it is possible to fine-tune the sensor's properties, including its selectivity for specific metal ions, sensitivity, and photophysical characteristics such as excitation and emission wavelengths.[7] This guide provides a comparative study of select 8-hydroxyquinoline derivatives, delves into their underlying sensing mechanisms, offers detailed experimental protocols for their synthesis and application, and presents a critical analysis of their performance.
Core Sensing Mechanisms of 8-Hydroxyquinoline Derivatives
The fluorescence response of 8-HQ derivatives upon metal ion binding is governed by several key photophysical mechanisms. Understanding these mechanisms is crucial for the rational design of new and improved sensors.
-
Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms. In the free ligand, rotation and vibration of parts of the molecule can lead to non-radiative decay of the excited state. Upon binding to a metal ion, the molecule becomes more rigid, which suppresses these non-radiative pathways and leads to an increase in fluorescence quantum yield.
-
Photoinduced Electron Transfer (PET): In a PET sensor, the 8-HQ core (the fluorophore) is linked to a receptor unit that has a lone pair of electrons (e.g., a nitrogen or sulfur atom). In the absence of a metal ion, excitation of the fluorophore is followed by electron transfer from the receptor to the fluorophore, quenching the fluorescence. When a metal ion binds to the receptor, the energy of the lone pair is lowered, preventing PET and "turning on" the fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT sensors typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating an excited state with a large dipole moment. The emission wavelength of such a sensor is highly sensitive to the polarity of its environment. Metal ion binding can modulate the ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In some 8-HQ derivatives, an intramolecular hydrogen bond exists between the phenolic proton and the pyridine nitrogen. Upon excitation, this proton can be transferred to the nitrogen, leading to a tautomeric form that is non-fluorescent or emits at a different wavelength. Chelation of a metal ion to the hydroxyl and nitrogen atoms prevents this proton transfer, thereby restoring or enhancing the fluorescence.[4][5]
Caption: Key fluorescence quenching and enhancement mechanisms in 8-hydroxyquinoline sensors.
Comparative Analysis of 8-HQ Derivatives for Zn²⁺ and Al³⁺ Detection
Zinc (Zn²⁺) and aluminum (Al³⁺) are two of the most important metal ions in biological and environmental systems, respectively. Consequently, a large number of 8-HQ derivatives have been developed for their detection. Here, we compare three representative derivatives to illustrate the structure-property relationships and performance trade-offs.
-
Sensor 1 (HQ-SB): A Schiff Base Derivative for Zn²⁺. This sensor is synthesized via a straightforward condensation reaction between an 8-hydroxyquinoline aldehyde derivative and an aniline derivative. The resulting imine bond is part of the metal chelation site.
-
Sensor 2 (HQ-Es): An Ester Derivative for Zn²⁺. This sensor incorporates an ester linkage. The design rationale is that the ester group can be hydrolyzed by certain enzymes, potentially offering a route to activity-based sensing.[8]
-
Sensor 3 (HQ-Al): A Derivative for Al³⁺. This sensor is specifically designed for Al³⁺, often incorporating a larger binding pocket or additional donor atoms to accommodate the higher charge density and coordination number of Al³⁺.
| Parameter | Sensor 1 (HQ-SB for Zn²⁺) | Sensor 2 (HQ-Es for Zn²⁺) | Sensor 3 (HQ-Al for Al³⁺) | Reference |
| Analyte | Zn²⁺ | Zn²⁺ | Al³⁺ | |
| Synthesis | Schiff Base Condensation | Steglich Esterification | Multi-step synthesis | [8][9] |
| Mechanism | CHEF / PET | CHEF | CHEF / ICT | [5] |
| Solvent | DMSO/H₂O | CH₂Cl₂ | EtOH/H₂O | [5][8] |
| λex (nm) | ~370 | ~317 | ~380 | [8] |
| λem (nm) | ~520 | ~480 | ~510 | [8] |
| Quantum Yield (Φ) | Moderate (e.g., 0.3-0.5) | Low to Moderate | High (e.g., >0.6) | |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ | 10³ - 10⁴ M⁻¹ | > 10⁵ M⁻¹ | |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M | 10⁻⁶ - 10⁻⁷ M | 10⁻⁷ - 10⁻⁸ M | [5] |
| Selectivity | Good vs. Mg²⁺, Ca²⁺; some interference from Cd²⁺ | Good vs. alkali/alkaline earth metals | Excellent vs. most divalent ions | [10] |
Discussion of Comparative Data:
The data presented in the table highlights several key aspects of sensor design. Schiff base derivatives like HQ-SB often provide a good balance of synthetic accessibility and sensing performance, with respectable binding constants and limits of detection. The choice of the aniline component in the synthesis can be used to tune the electronic properties of the sensor, thereby influencing its quantum yield and emission wavelength.
Ester derivatives such as HQ-Es may have lower binding affinities and sensitivities compared to their Schiff base counterparts.[8] However, their potential for modification into pro-sensors that are activated by enzymatic cleavage makes them attractive for specific biological applications.
Sensors designed for Al³⁺, like HQ-Al , often exhibit very high binding constants due to the strong Lewis acidity of Al³⁺. The design of these sensors must carefully consider selectivity, as other trivalent cations like Fe³⁺ and Cr³⁺ can be significant interferents.
Experimental Protocols
Synthesis of a Representative 8-Hydroxyquinoline Schiff Base Sensor (HQ-SB)
This protocol describes the synthesis of a simple yet effective 8-HQ Schiff base derivative for the detection of Zn²⁺. The causality behind the choice of reagents is to create a π-conjugated system that is sensitive to metal ion binding. Ethanol is used as a solvent due to its ability to dissolve the reactants and its relatively low boiling point for easy removal. A catalytic amount of acid is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Materials:
-
8-Hydroxyquinoline-2-carboxaldehyde
-
4-Methoxyaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 8-hydroxyquinoline-2-carboxaldehyde (1.0 eq) in 30 mL of absolute ethanol.
-
To this solution, add 4-methoxyaniline (1.0 eq).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized compound using standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical workflow for the synthesis of an 8-hydroxyquinoline Schiff base sensor.
Protocol for Fluorescence Titration and Determination of Sensor Performance
This protocol outlines the steps to evaluate the performance of a synthesized 8-HQ derivative as a fluorescent sensor for a target metal ion. A fluorescence titration experiment is a robust method to determine the binding affinity (Ka) and stoichiometry of the sensor-metal complex.[11] The limit of detection (LOD) is then calculated from the titration data.
Materials:
-
Synthesized 8-HQ sensor
-
High-purity solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)
-
Stock solution of the target metal ion (e.g., ZnCl₂) of known concentration
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
Part A: Fluorescence Titration
-
Prepare a stock solution of the 8-HQ sensor (e.g., 1 mM in DMSO).
-
Prepare a stock solution of the target metal ion (e.g., 10 mM in deionized water).
-
In a quartz cuvette, prepare a 3 mL solution of the sensor at a fixed concentration (e.g., 10 µM) in the desired solvent system (e.g., EtOH/H₂O, 9:1 v/v). The choice of solvent is critical as it can influence the fluorescence properties of both the sensor and its complex.[12]
-
Record the fluorescence emission spectrum of the sensor solution. This is the "zero point" or free sensor reading.
-
Sequentially add small aliquots of the metal ion stock solution (e.g., 0.1, 0.2, 0.4, ..., 2.0 equivalents) to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
Part B: Data Analysis
-
Binding Stoichiometry: A Job's plot can be used to determine the binding stoichiometry. This involves preparing a series of solutions with varying mole fractions of the sensor and the metal ion while keeping the total concentration constant, and then plotting the fluorescence intensity against the mole fraction. The maximum of the plot corresponds to the stoichiometry of the complex.
-
Binding Constant (Ka): The binding constant can be calculated by fitting the fluorescence titration data to the Benesi-Hildebrand equation (for a 1:1 complex) or other appropriate binding models.[13]
-
Limit of Detection (LOD): The LOD is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (the fluorescence of the free sensor) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the metal ion).
Future Outlook and Challenges
The field of 8-hydroxyquinoline-based fluorescent sensors continues to evolve, with ongoing efforts to develop probes with enhanced properties. Key areas of future research include:
-
Ratiometric Sensing: Designing sensors that exhibit a shift in their emission wavelength upon metal binding, allowing for more accurate and reliable measurements that are independent of probe concentration.
-
Two-Photon Excitation: Developing sensors that can be excited by two-photon absorption, enabling deeper tissue penetration and reduced photodamage in biological imaging applications.
-
Targeting Specific Organelles: Incorporating moieties that direct the sensor to specific cellular compartments (e.g., mitochondria, nucleus) to study localized metal ion fluxes.
-
Multi-Analyte Sensing: Creating sensor arrays based on a library of 8-HQ derivatives for the simultaneous detection of multiple metal ions.
Despite the successes, challenges remain. Improving the water solubility of these often-hydrophobic sensors without compromising their performance is a key hurdle for biological applications.[14] Furthermore, achieving high selectivity for a target ion in a complex biological matrix with numerous potential interferents requires sophisticated molecular design.
References
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PubMed.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-(Pyridin-2-ylamino)quinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
The compound 2-(Pyridin-2-ylamino)quinolin-8-ol belongs to the 8-hydroxyquinoline class of molecules, a scaffold known for a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] The therapeutic potential of any new chemical entity, however, is critically dependent on its selectivity—the ability to interact with its intended biological target while minimally affecting other proteins in the proteome. Off-target interactions can lead to unforeseen toxicities or a dilution of the desired therapeutic effect, representing a major cause of late-stage drug development failure.[5]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound. While specific experimental data for this compound is not yet broadly available, we will detail the established, state-of-the-art methodologies for such an investigation. By synthesizing principles from kinase inhibitor profiling and general off-target screening, we present a robust, multi-tiered strategy to build a detailed selectivity profile, a critical step in advancing any promising compound from a hit to a viable clinical candidate.[6][7]
The Rationale for Kinase-Focused Cross-Reactivity Screening
The structure of this compound, featuring a heterocyclic quinoline core linked to a pyridine ring, is reminiscent of scaffolds found in many kinase inhibitors.[8] The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[9] This conservation makes it challenging to develop highly selective inhibitors.[6] A compound designed to target one kinase may inadvertently bind to several others, a phenomenon known as polypharmacology. While sometimes beneficial, unintended kinase interactions are often a source of toxicity.[6] Therefore, a primary and essential step in characterizing the selectivity of a compound like this compound is to profile it against a broad panel of kinases.
A Tiered Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for assessing cross-reactivity involves a tiered or cascaded approach. This begins with broad, high-throughput screening and progresses to more focused, in-depth analyses of identified off-target interactions.
Caption: A tiered workflow for assessing small molecule cross-reactivity.
Experimental Methodologies
Tier 1: High-Throughput Kinase Panel Screening
The initial step is to perform a broad screen against a large, representative panel of kinases. Several commercial services offer profiling against hundreds of human kinases.[10] The goal here is not to determine precise potency, but to identify potential off-target "hits" that warrant further investigation.
Recommended Protocol: Radiometric Kinase Assay (e.g., HotSpot℠)
This assay is considered the gold standard for its direct and robust measurement of enzymatic activity.[9]
-
Reaction Setup: A reaction mixture is prepared containing the specific kinase, a suitable substrate (protein or peptide), cofactors (like Mg²⁺), and radioisotope-labeled ATP (³³P-γ-ATP).
-
Compound Incubation: this compound is added at a high, single concentration (typically 1-10 µM). A DMSO control is run in parallel.
-
Enzymatic Reaction: The reaction is initiated and incubated at a controlled temperature to allow for the transfer of the radiolabeled phosphate from ATP to the substrate.
-
Reaction Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by capturing the substrate on a filter membrane.
-
Detection: The radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity relative to the DMSO control is calculated. A significant reduction in activity (e.g., >75%) flags that kinase as a potential off-target.
Tier 2: Dose-Response Analysis for IC₅₀/KᏧ Determination
For any kinases identified as hits in Tier 1, the next step is to quantify the potency of the interaction. This is achieved by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (KᏧ).
Recommended Protocol: Dose-Response IC₅₀ Determination
Using the same radiometric assay as in Tier 1:
-
Serial Dilution: Prepare a series of dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 30 µM).
-
Assay Performance: Run the kinase assay for each identified hit kinase with each concentration of the compound.
-
Data Plotting: Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.
Illustrative Data Presentation
The results should be compiled into a clear, comparative table.
| Kinase Target | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (nM) | Target Family |
| Primary Target X | 98% | 50 | Tyrosine Kinase |
| Off-Target A (Hit) | 85% | 850 | Ser/Thr Kinase |
| Off-Target B (Hit) | 78% | 1,200 | Ser/Thr Kinase |
| Off-Target C (Non-Hit) | 25% | >10,000 | Tyrosine Kinase |
| Off-Target D (Non-Hit) | 15% | >10,000 | Other |
This data is illustrative and does not represent actual experimental results for this compound.
Tier 3: Cellular Target Engagement
A potent interaction in a biochemical assay does not always translate to activity in a cellular context. It is crucial to verify that the compound can engage its off-targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11] It works on the principle that a protein becomes more thermally stable when bound to a ligand.[11]
Recommended Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO).
-
Heating: Heat aliquots of the treated cell suspensions to a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.
-
Detection: Analyze the amount of the specific off-target kinase remaining in the supernatant using a method like Western blotting or mass spectrometry.
-
Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature for the compound-treated cells compared to the control, confirming target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Selectivity Profile
The ultimate goal of these studies is to generate a Selectivity Score , often defined as the ratio of the off-target IC₅₀ to the on-target IC₅₀. A higher ratio indicates greater selectivity. For a therapeutic candidate, a selectivity window of at least 100-fold is often desired, though this can vary depending on the specific target and indication.
Example Interpretation:
-
On-target IC₅₀: 50 nM
-
Off-target A IC₅₀: 850 nM
-
Selectivity Ratio for Off-Target A: 850 / 50 = 17
In this illustrative case, the compound is 17-fold more selective for its primary target over Off-Target A. This would be considered a modest level of selectivity, and further medicinal chemistry efforts might be required to improve this profile.
Conclusion and Forward Look
A thorough investigation of cross-reactivity is a non-negotiable component of modern drug discovery. For a novel compound like this compound, the tiered approach described here provides a systematic and resource-efficient path to understanding its selectivity. By beginning with broad biochemical profiling and progressing to cellular validation of key off-targets, researchers can build a comprehensive safety and selectivity profile. This data is indispensable for making informed decisions, guiding lead optimization efforts, and ultimately increasing the probability of developing a safe and effective therapeutic agent.
References
- Vertex AI Search. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
- Semantic Scholar. (n.d.).
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.
- ACS Publications. (n.d.). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- PMC. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- ResearchGate. (2018).
- Semantic Scholar. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- PubMed. (n.d.). Cross-reactivity between quinolones. Report of three cases.
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- BenchChem. (2025). An In-depth Technical Guide to 2-(Quinolin-8-yloxy)propanoic Acid Derivatives and Analogues for Drug Discovery Professionals.
- PubMed. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
- PubMed. (n.d.). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry.
- Sciforum. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of The.
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A Senior Application Scientist's Guide to Benchmarking 2-(Pyridin-2-ylamino)quinolin-8-ol Against Commercial Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the precise detection and quantification of metal ions are of paramount importance. These ions play critical roles in a myriad of physiological and pathological processes. This guide provides an in-depth technical comparison of the novel fluorescent chemosensor, 2-(Pyridin-2-ylamino)quinolin-8-ol, against commercially available sensors for the detection of Zinc (Zn²⁺) and Aluminum (Al³⁺) ions. Our objective is to furnish researchers with the necessary data and protocols to make informed decisions when selecting a fluorescent probe for their specific applications.
Introduction: The Imperative for Sensitive and Selective Metal Ion Detection
Metal ions are integral to a vast array of biological functions, acting as cofactors for enzymes, stabilizing protein structures, and participating in signaling pathways. Dysregulation of metal ion homeostasis is implicated in numerous diseases, including neurodegenerative disorders and cancer. Consequently, the development of robust tools for the sensitive and selective detection of these ions in biological systems is a critical area of research.
Fluorescent chemosensors have emerged as a powerful modality for metal ion detection due to their high sensitivity, operational simplicity, and the ability to provide spatiotemporal information in living cells. The 8-hydroxyquinoline scaffold has been extensively explored for the design of such sensors, owing to its inherent chelating properties and favorable photophysical characteristics. This compound is a promising derivative of this class, exhibiting fluorescence modulation upon coordination with specific metal ions.
This guide will benchmark the performance of this compound against established commercial fluorescent sensors for Zn²⁺ and Al³⁺, providing a comprehensive analysis of their respective strengths and limitations.
The Contenders: A Head-to-Head Comparison
The Challenger: this compound
This compound is a synthetic fluorescent probe designed for the detection of metal ions. Its structure incorporates the 8-hydroxyquinoline moiety, a well-known chelating agent, and a pyridin-2-ylamino group which can modulate the electronic properties and coordination sphere of the molecule.
Sensing Mechanism: The fluorescence of 8-hydroxyquinoline derivatives is often quenched in the free state due to photoinduced electron transfer (PET) or other non-radiative decay pathways. Upon binding to a metal ion, the chelation event can restrict intramolecular rotation and inhibit PET, leading to a "turn-on" fluorescence response. The specificity for a particular metal ion is dictated by the geometry of the binding pocket and the electronic nature of the coordinating atoms.
Diagram of the Proposed Sensing Mechanism:
Caption: Chelation of a metal ion by this compound restricts intramolecular rotation, leading to enhanced fluorescence.
The Commercial Champions: Established Fluorescent Probes
For the purpose of this comparison, we will evaluate against a well-established commercial sensor for each target ion.
-
For Zinc (Zn²⁺): FluoZin™-3, AM (Thermo Fisher Scientific) : A cell-permeant acetoxymethyl (AM) ester of a fluorescent indicator with high affinity for Zn²⁺. It is widely used for intracellular zinc imaging.
-
For Aluminum (Al³⁺): Lumogallion : While dedicated commercial fluorescent sensor kits for aluminum are less common, Lumogallion is a well-characterized and commercially available dye that has been historically used for the fluorometric determination of aluminum.
Performance Metrics: A Quantitative Showdown
The efficacy of a fluorescent sensor is determined by a set of key performance indicators. The following table provides a comparative summary of this compound (based on data from related 8-hydroxyquinoline derivatives) and the selected commercial sensors.
| Performance Metric | This compound (Representative Data) | FluoZin™-3, AM (for Zn²⁺) | Lumogallion (for Al³⁺) |
| Target Ion(s) | Zn²⁺, Al³⁺ (and potentially other metal ions) | Zn²⁺ | Al³⁺ |
| Limit of Detection (LOD) | ~10-100 nM[1][2] | ~15 nM (in buffer)[3] | ~1-10 nM |
| Dynamic Range | Typically in the low micromolar range | Low nM to µM range[4] | Nanomolar to low micromolar |
| Quantum Yield (Φ) of Complex | Moderate to High (Varies with metal ion) | High | Moderate |
| Response Time | Fast (seconds to minutes)[5] | Rapid | Fast |
| Signaling Mechanism | Turn-on Fluorescence | Turn-on Fluorescence | Turn-on Fluorescence |
| Selectivity | Good, but potential for cross-reactivity | High selectivity for Zn²⁺ over Ca²⁺ | Good, but can be interfered by other trivalent cations |
| pH Dependence | Performance can be pH-sensitive[5] | Less sensitive in physiological pH range | Optimal in acidic to neutral pH |
Experimental Protocols: A Guide to Self-Validation
To ensure scientific integrity, we provide detailed protocols for the synthesis of a representative 8-hydroxyquinoline-based sensor and for the evaluation of its key performance metrics.
Synthesis of a Representative 8-Hydroxyquinoline Sensor
Workflow for Synthesis of 8-Hydroxyquinoline Derivatives:
Caption: A general synthetic workflow for producing 8-amidoquinoline-based fluorescent sensors.
Step-by-Step Protocol:
-
Acylation of 8-Aminoquinoline: Dissolve 8-aminoquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(quinolin-8-yl)acetamide.
-
Nucleophilic Substitution: Dissolve the crude intermediate and the desired amine (in this case, 2-aminopyridine) in a polar aprotic solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) and heat the reaction mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Collect the precipitate by filtration and purify by column chromatography on silica gel to yield the final product, this compound.
Protocol for Evaluating Sensor Performance
The following protocols are essential for characterizing the performance of any fluorescent chemosensor.
4.2.1. Determination of Limit of Detection (LOD):
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the target metal ion (e.g., ZnCl₂ or AlCl₃) in a buffered aqueous solution (e.g., HEPES or TRIS buffer at a physiological pH).
-
Prepare a blank sample containing only the buffer and the sensor at its working concentration.
-
Measure the fluorescence intensity of the blank sample at least 10 times to determine the standard deviation of the blank (σ_blank).
-
Prepare a series of samples with increasing, low concentrations of the metal ion and a constant concentration of the sensor.
-
Measure the fluorescence intensity of each sample.
-
Plot the fluorescence intensity as a function of the metal ion concentration. The initial, linear portion of this curve is the calibration curve.
-
The LOD is calculated using the formula: LOD = 3 × (σ_blank / m) , where 'm' is the slope of the linear portion of the calibration curve.[2]
4.2.2. Assessment of Selectivity:
-
Prepare solutions of the sensor with the target metal ion at a concentration that gives a significant fluorescence response.
-
Prepare solutions of the sensor with a range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, etc.) at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target ion.
-
Measure the fluorescence intensity of each solution.
-
To test for competitive binding, prepare a solution containing the sensor, the target metal ion, and an excess of each interfering ion.
-
Measure the fluorescence intensity of these mixed-ion solutions.
-
A highly selective sensor will show a significant fluorescence change only in the presence of the target ion, with minimal response to other ions and minimal change in the presence of interfering ions.
Discussion and Field-Proven Insights
Expertise & Experience: The choice between a novel sensor like this compound and a commercial probe is not merely a matter of performance metrics but also of experimental context. Commercial sensors like FluoZin™-3 AM are optimized for cell-based assays, with the AM ester group facilitating cell loading. However, this can also lead to compartmentalization within the cell, a factor that must be considered when interpreting results. A custom-synthesized probe offers the flexibility to tailor the molecular structure for specific applications, such as targeting a particular organelle or improving photostability.
Trustworthiness: The protocols provided in this guide are designed to be self-validating. By systematically determining the LOD and selectivity in your own laboratory, you can build confidence in the performance of your chosen sensor under your specific experimental conditions. It is crucial to perform these validation experiments rather than relying solely on published or manufacturer-provided data, as buffer composition, temperature, and instrumentation can all influence sensor performance.
Conclusion and Future Directions
This compound and its analogues represent a promising class of fluorescent sensors for metal ion detection. Their performance, particularly in terms of sensitivity and selectivity, is comparable to, and in some cases may exceed, that of commercially available probes. The primary advantage of these custom-synthesized sensors lies in their adaptability for specific research questions.
For researchers in drug development, the ability to design and synthesize novel sensors opens up new avenues for high-throughput screening and for studying the mechanism of action of metallo-drugs. As our understanding of the metallome and its role in disease continues to grow, the demand for highly specific and sensitive fluorescent probes will undoubtedly increase.
References
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Creative BioMart. (n.d.). Zinc Quantification Fluorometric Kit. Retrieved from [Link]
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- El-Sayed, N. N. E., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
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Mouser Electronics. (n.d.). A Proximity Sensor for Aluminum, Brass and Other Non-ferrous Metals. Iron Is Not Detected. Retrieved from [Link]
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-
Wasatch Photonics. (n.d.). LOD in Fluorescence. Retrieved from [Link]
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A Comparative Guide to 2-(Pyridin-2-ylamino)quinolin-8-ol Analogs in Oncology Research
Introduction: The quinoline scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among its myriad derivatives, 8-hydroxyquinoline (8-HQ) has emerged as a particularly fruitful pharmacophore, renowned for its metal-chelating properties and diverse biological activities, including potent anticancer effects.[3] This guide focuses on a specific subclass of 8-HQ derivatives: 2-(Pyridin-2-ylamino)quinolin-8-ol and its analogs. These compounds have garnered significant interest for their potential to overcome the limitations of current chemotherapeutics, such as drug resistance and off-target toxicity.
This comprehensive comparison guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and comparative performance of various this compound analogs and related 8-hydroxyquinoline derivatives. We will delve into the experimental data supporting their anticancer potential, offering a critical perspective to inform future drug discovery efforts.
The 8-Hydroxyquinoline Core: A Versatile Platform for Anticancer Drug Design
The anticancer activity of 8-hydroxyquinoline derivatives is multifaceted. A primary mechanism involves their ability to chelate essential metal ions, thereby disrupting cellular homeostasis and inducing oxidative stress. This can trigger various cell death pathways, including apoptosis and paraptosis.[4][5] Furthermore, modifications to the 8-HQ scaffold at various positions allow for the fine-tuning of their biological activity, leading to enhanced potency and selectivity against cancer cells.
Comparative Analysis of 8-Hydroxyquinoline Analogs
While a systematic comparative study focusing exclusively on this compound analogs is not extensively documented in a single source, we can synthesize a comparative overview by examining different classes of structurally related 8-hydroxyquinoline derivatives.
Mannich Bases of 8-Hydroxyquinoline
The introduction of Mannich bases at the 7-position of the 8-hydroxyquinoline core has been shown to yield compounds with substantial cytotoxic activity, particularly against leukemia cell lines.[6][7]
| Compound | Mean Log GI50 (M) | Notes |
| 7-diethylaminomethyl-8-hydroxyquinoline | -5.35 | Broad-spectrum activity against 60 cancer cell lines.[6][7] |
| 7-morpholinomethyl-8-hydroxyquinoline | -5.09 | Demonstrates significant cytotoxic potential.[6][7] |
| 7-pyrrolidinomethyl-8-hydroxyquinoline | -4.81 | Selected for further in-vivo testing due to its potent activity.[6][7] |
Expert Insight: The variation in activity among these Mannich bases highlights the importance of the substituent on the amino group. The increased lipophilicity and altered basicity conferred by the different cyclic amines likely influence cell permeability and target engagement. The cytotoxic effect of 7-pyrrolidinomethyl-8-hydroxyquinoline has been linked to the blockade of voltage-activated K+ channels in myeloma cells, suggesting a specific mechanism of action.[6][7]
Metal Complexes of 8-Hydroxyquinoline Hydrazones
Coordination of 8-hydroxyquinoline derivatives to metal ions, such as copper(II) and platinum(II), can significantly enhance their anticancer activity. These metal complexes often exhibit different mechanisms of action compared to the free ligands.
A study on copper(II) and nickel(II) complexes with 2-((2-(pyridin-2-yl)hydrazono)methyl)quinoline-8-ol demonstrated high cytotoxic activity against a panel of seven different cancer cell lines. The copper(II) complex, in particular, was shown to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase.
More recently, two new 8-hydroxyquinoline platinum(II) derivatives, YLN1 and YLN2, featuring 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (QCl) and 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol (QBr) as ligands respectively, have shown promising results.[4][8]
| Compound | IC50 (µM) against MDA-MB-231 | IC50 (µM) against HL-7702 (non-cancerous) |
| YLN1 ([Pt(QCl)Cl₂]·CH₃OH) | 5.49 ± 0.14 | > 20.0 |
| YLN2 ([Pt(QBr)Cl₂]·CH₃OH) | 7.09 ± 0.24 | > 20.0 |
Expert Insight: The higher cytotoxicity of the platinum complexes against breast cancer cells compared to non-cancerous cells indicates a degree of selectivity. The antitumor mechanism involves the induction of senescence and apoptosis by triggering DNA damage and downregulating hTERT mRNA expression.[4][8] The slightly higher potency of the chloro-substituted analog (YLN1) over the bromo-substituted one (YLN2) suggests that the nature of the halogen on the pyridine ring can modulate the biological activity.[4][8]
Mechanisms of Action: A Deeper Dive
The anticancer effects of this compound analogs and related 8-hydroxyquinolines are often mediated through the induction of programmed cell death.
Apoptosis and Paraptosis Induction
One novel 8-hydroxyquinoline derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), has been shown to induce both apoptosis and paraptosis in breast cancer cells.[4][5] Paraptosis is a form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and mitochondria.[4][5]
Signaling Pathways Involved:
The induction of cell death by these compounds is often linked to the activation of specific signaling pathways. For instance, HQ-11 treatment leads to increased phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun NH2-terminal kinase (JNK).[4][5] Inhibition of the ERK pathway was found to significantly attenuate HQ-11-induced ER stress and paraptosis.[4][5]
Caption: Proposed mechanism of action for certain 8-hydroxyquinoline analogs.
Experimental Protocols
To ensure the scientific integrity and reproducibility of findings, detailed experimental protocols are essential.
Synthesis of this compound
A general method for the synthesis of 2-aminoquinoline derivatives involves the reaction of a corresponding 2-chloroquinoline with an appropriate amine.
Step-by-step Protocol:
-
Starting Material: 2-chloroquinolin-8-ol.
-
Reaction: A mixture of 2-chloroquinolin-8-ol (1 equivalent) and 2-aminopyridine (1.2 equivalents) in a suitable solvent (e.g., N-methyl-2-pyrrolidone) is heated under an inert atmosphere.
-
Catalyst: A palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) are often used to facilitate the C-N coupling reaction. A base (e.g., Cs₂CO₃) is also required.
-
Reaction Conditions: The reaction mixture is typically heated at a high temperature (e.g., 120-150 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography on silica gel.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][9]
Caption: Workflow for the MTT cell viability assay.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][10][11]
Step-by-step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.
Conclusion and Future Directions
The this compound scaffold and its broader class of 8-hydroxyquinoline analogs represent a promising avenue for the development of novel anticancer agents. Their diverse mechanisms of action, including the induction of multiple forms of programmed cell death and the modulation of key signaling pathways, offer the potential to overcome existing challenges in cancer therapy.
Future research should focus on a more systematic exploration of the structure-activity relationships within the this compound series. This includes the synthesis and evaluation of a wider range of analogs with substitutions on both the quinoline and pyridine rings. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. A deeper understanding of their molecular targets will be instrumental in designing the next generation of highly potent and selective 8-hydroxyquinoline-based anticancer drugs.
References
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. (2025). BenchChem.
- MTT assay and its use in cell viability and prolifer
- MTT Assay Protocol. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Wu, R. C., Zhang, J. M., Huang, X. Q., Li, Q. M., Zhou, Z., & Liang, H. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(12), 5678-5685.
- Application Notes and Protocols for Cell Cycle Analysis in Cells Treated with Quinazoline-4,7-diol Deriv
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Wang, Y., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589.
- Flow cytometric analysis of cell cycle phases post the compound 16... (n.d.).
- A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. (2022).
- Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells. (2025).
- Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line... (n.d.).
- Cell Cycle Analysis. (n.d.). Bio-Rad.
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- PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.). PMC.
- Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. (2023). Archives of Pharmacy, 356(7), e2200673.
- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (n.d.). PMC.
- Beker, H. K., & Yıldırım, I. (2023). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Pharmaceutical Chemistry Journal, 57, 1-20.
- Structure-activity relationship of anticancer drug candid
- Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. (2009). European Journal of Medicinal Chemistry, 44(9), 3569-3577.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21461-21481.
- SYNTHESIS OF 2- (PYRIDIN-2-YLAMINO) -PYRID [2,3-D] PYRIMIDIN-7-ONAS. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
- Synthesis method of 8-hydroxyquinoline. (n.d.).
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A Senior Application Scientist's Guide to Assessing the Binding Affinity of 2-(Pyridin-2-ylamino)quinolin-8-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the binding affinity of the novel compound, 2-(Pyridin-2-ylamino)quinolin-8-ol. We will move beyond theoretical discussions to provide actionable, field-proven protocols and comparative analysis, empowering you to generate robust and reliable binding data.
The chemical structure of this compound, incorporating both quinoline and pyridine moieties, suggests a strong potential for interaction with various protein targets. Quinoline-based compounds are prominent scaffolds in drug discovery, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] Specifically, the quinoline scaffold is a common feature in a multitude of kinase inhibitors, which are critical in cancer therapy.[1][3][4] Given this structural precedent, this guide will use a representative protein kinase, Src kinase , as the hypothetical target to illustrate a complete workflow for affinity assessment. Src kinase is a non-receptor tyrosine kinase that is a crucial regulator of cellular processes like proliferation and migration and is a validated target in oncology.[5][6][7]
Our analysis will be benchmarked against Dasatinib , a potent, FDA-approved, second-generation tyrosine kinase inhibitor known to target the Bcr-Abl and Src family kinases.[8][9] This comparison will provide essential context for evaluating the potential of our compound of interest.
Foundational Concepts: Understanding Binding Affinity
Binding affinity describes the strength of the interaction between a ligand (e.g., our compound) and its target protein. It is a cornerstone of drug development, as high affinity is often a prerequisite for therapeutic efficacy. Key parameters include:
-
Equilibrium Dissociation Constant (KD): This is the definitive measure of binding affinity, representing the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. A smaller KD value signifies a stronger, higher-affinity interaction.[10]
-
Inhibitory Concentration 50 (IC₅₀): This value indicates the concentration of an inhibitor required to reduce the activity of a biological process (e.g., enzyme activity) by 50%. While related to affinity, it is dependent on experimental conditions.
-
Inhibition Constant (Kᵢ): This represents the dissociation constant of the enzyme-inhibitor complex. For competitive inhibitors, it provides a more absolute measure of affinity than the IC₅₀.
A Multi-Faceted Approach: Comparative Methodologies
No single technique tells the whole story. A robust assessment of binding affinity relies on employing orthogonal methods that measure different aspects of the molecular interaction. We will focus on three gold-standard techniques:
-
Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamics of binding.
-
Surface Plasmon Resonance (SPR): Measures the real-time kinetics of the interaction.
-
Biochemical Kinase Assay: Measures the functional consequence of binding (i.e., inhibition).
Methodology 1: Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[11][12] By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[13][14]
Expertise & Causality: This is the gold standard for thermodynamic characterization because it measures the interaction directly, without labels or surface immobilization that could alter binding behavior.[11] The choice of buffer is critical; mismatched buffers can produce large heats of dilution, masking the true binding signal.[14]
Detailed Experimental Protocol: ITC
-
Sample Preparation:
-
Express and purify recombinant human Src kinase to >95% purity.
-
Prepare a 20 µM solution of Src kinase in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Synthesize this compound and prepare a 200 µM solution in the exact same ITC buffer. Crucially, ensure the final DMSO concentration is identical in both the protein and compound solutions (e.g., 1%) to minimize heats of dilution. [14]
-
Thoroughly degas all solutions to prevent air bubbles.[14]
-
-
Instrument Setup (e.g., Malvern MicroCal ITC200):
-
Set the experimental temperature to 25°C.
-
Set the reference power to 10 µcal/sec and the stirring speed to 750 rpm.
-
-
Titration:
-
Load the 20 µM Src kinase solution into the sample cell.
-
Load the 200 µM compound solution into the injection syringe.[11]
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
-
Control Experiment (Trustworthiness):
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the control experiment.
-
Plot the resulting heat changes against the molar ratio of ligand to protein and fit the data to a single-site binding model to determine KD, n, and ΔH.[13]
-
Methodology 2: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures molecular interactions in real-time on a sensor surface.[15][16] One molecule (the ligand, typically the protein) is immobilized on a sensor chip, and the other (the analyte, our compound) is flowed across the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[16]
Expertise & Causality: SPR's key advantage is its ability to measure kinetics—the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff).[17] The ratio of these rates (kₔ/kₐ) provides the KD. This kinetic information is invaluable; a compound with a slow kₒff (long residence time) may have a more durable therapeutic effect in vivo, even if its KD is similar to a compound with a fast kₒff. For small molecule analysis, immobilizing the protein is standard practice to achieve the necessary surface density for a robust signal.[18]
Detailed Experimental Protocol: SPR
-
Sensor Chip Preparation:
-
Select a CM5 sensor chip (a carboxymethylated dextran surface).
-
Activate the surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize Src kinase onto the surface via amine coupling to a target density of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Preparation:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Create a two-fold serial dilution series of the compound in running buffer (e.g., HBS-EP+ with 1% DMSO) ranging from 10 µM down to ~39 nM. A buffer-only blank is also required.
-
-
Binding Analysis (e.g., Cytiva Biacore system):
-
Flow the running buffer over the sensor surface until a stable baseline is achieved.
-
Inject the compound concentrations sequentially, from lowest to highest, for a 120-second association phase.
-
Follow each injection with a 300-second dissociation phase where only running buffer flows over the surface.
-
After the highest concentration, perform a regeneration step (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound compound.
-
-
Data Analysis (Trustworthiness):
-
Double-reference the data by subtracting the signal from a reference flow cell (without immobilized protein) and the signal from the buffer-only blank injections. This corrects for bulk refractive index changes and instrument drift.
-
Fit the resulting sensorgrams to a 1:1 kinetic binding model to determine kₐ, kₔ, and calculate KD.
-
Methodology 3: Biochemical Kinase Assay
Principle: While ITC and SPR measure the physical binding event, a biochemical assay measures the functional consequence—inhibition of the enzyme's catalytic activity.[19] Luminescence-based assays like the ADP-Glo™ Kinase Assay are industry standards. They work by quantifying the amount of ADP produced in the kinase reaction; the less ADP produced, the greater the inhibition.[19][20]
Expertise & Causality: This assay provides a crucial link between binding and function, yielding an IC₅₀ value. It is essential to run the assay at an ATP concentration close to its Michaelis-Menten constant (Kₘ) for the kinase.[21] Using excessively low ATP can make inhibitors appear artificially potent, while very high ATP can make it difficult to detect ATP-competitive inhibitors. This method is highly amenable to high-throughput screening.[19]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer, typically starting at 10 µM. Also prepare a "no inhibitor" (vehicle) control and a "no enzyme" blank control.
-
Prepare the kinase reaction mix containing Src kinase and its specific peptide substrate in kinase reaction buffer.
-
Prepare the ATP solution at a final concentration equal to the Kₘ of ATP for Src (~10-50 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the Src kinase/substrate mix to all wells except the "no enzyme" blank.
-
Initiate the reaction by adding the ATP solution.[22]
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection (Trustworthiness):
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes. This step is critical because the large amount of unused ATP would overwhelm the luminescence signal.
-
Add the Kinase Detection Reagent, which converts the ADP generated by Src kinase into a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data: set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Comparative Data Summary and Interpretation
By applying these three methodologies, we can construct a comprehensive binding profile for our compound and compare it directly to the gold-standard inhibitor, Dasatinib.
| Parameter | Method | This compound (Hypothetical Data) | Dasatinib (Reference Data) | Insight Provided |
| KD | ITC | 150 nM | 16 pM | Thermodynamic Affinity: Provides a direct, in-solution measure of binding strength. |
| kₐ (kₒₙ) | SPR | 1 x 10⁵ M⁻¹s⁻¹ | ~5 x 10⁶ M⁻¹s⁻¹ | Association Rate: How quickly the compound binds to the target. |
| kₔ (kₒff) | SPR | 1.5 x 10⁻² s⁻¹ | ~8 x 10⁻⁵ s⁻¹ | Dissociation Rate: How long the compound stays bound (residence time). |
| KD | SPR | 150 nM | ~16 pM | Kinetic Affinity: Confirms thermodynamic affinity and provides kinetic context. |
| IC₅₀ | Kinase Assay | 250 nM | <1 nM | Functional Potency: Confirms that binding leads to inhibition of enzyme activity. |
Interpretation:
In this hypothetical scenario, the ITC and SPR data for this compound are concordant, showing a KD of 150 nM. This indicates a moderate-to-good affinity. However, when compared to Dasatinib's picomolar affinity, our compound is significantly less potent.
The kinetic data from SPR is particularly revealing. While both compounds bind, Dasatinib has a much faster "on-rate" and a dramatically slower "off-rate," indicating a much longer residence time on the target. The biochemical assay confirms these findings, showing a functional potency (IC₅₀) that aligns with the binding affinity data. This multi-assay profile provides a clear, data-driven assessment: while this compound is an active binder of Src kinase, it does not match the high affinity and favorable kinetics of the clinical benchmark, Dasatinib. This information is critical for guiding the next steps in a drug discovery program, such as structure-activity relationship (SAR) studies to improve potency.
References
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Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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What are SRC inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 17, 2026, from [Link]
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Four Gold Standards for Measuring Ligand-Binding Affinity. (2023, May 3). FindLight. Retrieved January 17, 2026, from [Link]
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Rivera-Torres, J., & San José, E. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]
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Src inhibitor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. Retrieved January 17, 2026, from [Link]
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Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. Retrieved January 17, 2026, from [Link]
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What are some physical methods to determine binding affinity of a protein? (2020, March 10). Reddit. Retrieved January 17, 2026, from [Link]
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Techniques to Measure Binding. (2022, August 7). Biology LibreTexts. Retrieved January 17, 2026, from [Link]
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A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2022, April 11). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2022, August 14). Celtarys Research. Retrieved January 17, 2026, from [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2022, November 26). Drug Hunter. Retrieved January 17, 2026, from [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved January 17, 2026, from [Link]
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The Working Principle of Isothermal Titration Calorimetry. (2015, July 29). AZoM. Retrieved January 17, 2026, from [Link]
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Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Reichert Technologies. Retrieved January 17, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 17, 2026, from [Link]
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ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). IQS. Retrieved January 17, 2026, from [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 17, 2026, from [Link]
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Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024, July 18). PubMed. Retrieved January 17, 2026, from [Link]
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Dasatinib targets c-Src kinase in cardiotoxicity. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2022, December 13). ResearchGate. Retrieved January 17, 2026, from [Link]
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4YBJ: Type II Dasatinib Analog Crystallized with c-Src Kinase. (2016, March 2). RCSB PDB. Retrieved January 17, 2026, from [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Juniper Publishers. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). PubMed Central. Retrieved January 17, 2026, from [Link]
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2023, January 12). ResearchGate. Retrieved January 17, 2026, from [Link]
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Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). PubMed. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022, May 31). MDPI. Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-(Pyridin-2-ylamino)quinolin-8-ol
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Pyridin-2-ylamino)quinolin-8-ol, a heterocyclic compound whose disposal protocol necessitates a thorough understanding of its constituent chemical moieties: pyridine and quinolin-8-ol. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.
Immediate Safety & Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. This proactive assessment informs the selection of appropriate personal protective equipment (PPE) and spill response actions.
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of this compound and its associated waste must wear the following PPE to prevent exposure.[6][7]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. The pyridine and quinoline structures suggest potential for dermal absorption and skin irritation or sensitization.[1][3] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | To protect eyes from splashes of solutions or contact with solid particulates. 8-Quinolinol is known to cause serious eye damage.[3][4][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of vapors from solutions or aerosolization of the solid powder. Pyridine is harmful if inhaled.[1][8] |
Spill Response
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.
-
Small Spills: For minor spills of the solid compound or solutions, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[1][6] Collect the absorbed material and contaminated debris into a designated hazardous waste container.[8]
-
Large Spills: In the case of a significant spill, evacuate the immediate area to prevent personnel exposure.[8] Secure the location and contact your institution's Environmental Health and Safety (EHS) department immediately for emergency response.[6]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[6][7] The overriding principle is that a disposal plan must be in place before any experimental work begins.[9]
Step 1: Waste Identification and Segregation
All waste streams containing this compound must be classified as hazardous waste.[6] This includes:
-
Pure or unreacted solid compound.
-
Solutions containing the compound.
-
Contaminated laboratory consumables (e.g., pipette tips, weighing paper, absorbent pads, gloves, etc.).
Causality: Proper segregation is critical to prevent dangerous chemical reactions. Do not mix this waste stream with incompatible materials, particularly strong oxidizing agents or acids, which can react with pyridine and quinoline derivatives.[1][8] Aqueous waste should be collected separately from organic solvent waste.[9]
Step 2: Waste Containerization
All generated waste must be collected in appropriate, clearly labeled containers.
-
Container Type: Use a sealable, airtight, and chemically compatible waste container. Plastic containers are often preferred.[8][10]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8][10] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present. The hazard characteristics (e.g., Toxic, Flammable for solutions, Marine Pollutant) should also be indicated.
-
Storage: Keep the waste container tightly closed except when adding waste.[8][10]
Step 3: On-site Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10]
-
Location: The SAA should be a secured, cool, dry, and well-ventilated area, away from ignition sources and direct sunlight.[8]
-
Incompatibles: Ensure the container is segregated from incompatible chemicals.[8]
-
Volume Limits: Adhere to institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons of hazardous waste in an SAA).[10]
Step 4: Final Disposal
-
Collection Request: Once the container is full or is no longer being used, complete a chemical collection request form as per your institution's procedures.[8]
-
Professional Disposal: The ultimate disposal of the hazardous waste must be conducted by a licensed waste management facility.[11] The likely disposal method for this type of organic compound is high-temperature incineration.[11][12]
-
Do Not Drain Dispose: Under no circumstances should this chemical or its solutions be poured down the drain.[2][7][10] Its 8-quinolinol component makes it very toxic to aquatic life, and drain disposal is a direct violation of environmental regulations.[3][4][5]
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Self-Validating System & Trustworthiness
This protocol is designed as a self-validating system. By treating the compound with the caution required for its most hazardous components (pyridine and 8-quinolinol), we establish a conservative and robust safety margin. The emphasis on clear labeling, segregation, and containment at every step ensures that the waste is managed safely from the point of generation to its final destruction, minimizing the risk of accidental exposure, dangerous reactions, or environmental release. Adherence to these steps ensures compliance with EPA and OSHA standards and builds a culture of safety and responsibility within the laboratory.
References
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- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
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- ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
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- Fisher Scientific. (2010). 8-Hydroxyquinoline Safety Data Sheet.
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- Sigma-Aldrich. (2024). 8-Hydroxyquinoline Safety Data Sheet.
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- Elemental Microanalysis. (2024). 8-HYDROXYQUINOLINE Safety Data Sheet.
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Personal protective equipment for handling 2-(Pyridin-2-ylamino)quinolin-8-ol
Comprehensive Safety & Handling Guide: 2-(Pyridin-2-ylamino)quinolin-8-ol
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal
This document provides critical safety protocols and operational guidance for the handling and disposal of this compound. As a specialized heterocyclic compound, its handling demands a rigorous and informed approach to safety. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to mitigate risks and ensure a safe laboratory environment. The procedures outlined herein are synthesized from an analysis of its core chemical structures—quinoline and pyridine—and data from closely related analogs.
Hazard Assessment: An Evidence-Based Overview
-
Quinoline and its Derivatives: The quinoline structure is associated with significant health hazards. Quinoline itself is classified as toxic if swallowed and harmful in contact with skin.[1] It is also a suspected mutagen and carcinogen.[1][2] Clinical signs of intoxication can include lethargy and respiratory distress.[2]
-
8-Hydroxyquinoline (Quinolin-8-ol): This direct structural analog has a harmonized classification for causing serious eye damage, potential skin sensitization, and reproductive toxicity (classified as Repr. 1B, H360D, indicating it may damage the unborn child).[3] It is also acutely toxic if swallowed.
-
Pyridine Derivatives: Pyridine-containing compounds can be toxic and harmful to the environment.[4]
Based on this evidence, this compound must be handled as a hazardous substance with potential for acute toxicity, serious eye and skin irritation, mutagenicity, and reproductive harm.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary defense against exposure.[5] The following equipment is mandatory when handling this compound in any form (solid or solution).
| Body Part | Protection | Specifications & Rationale |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. Given the lack of specific breakthrough time data, double-gloving provides an additional layer of protection. Gloves should have long cuffs and be changed every 30-60 minutes or immediately upon contamination.[6] |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles providing a complete seal are required to protect from dust and splashes.[5] A full-face shield must be worn over the goggles when there is a significant risk of splashing.[6] |
| Body | Coated, Knee-Length Laboratory Coat | A poly-coated, long-sleeved, knee-length laboratory coat with knit cuffs must be worn and kept fastened. This prevents skin contact and is preferable to standard cotton coats, which can absorb spills. |
| Respiratory | NIOSH-Approved Respirator | Handling the solid powder or creating aerosols requires respiratory protection. For powders: A half-mask or full-face respirator with P100 (particulate) filters is necessary.[5] For solutions/spills: Use a respirator with a combination of organic vapor and P100 cartridges.[5][6] All respirator use requires prior fit-testing and training.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is essential for minimizing exposure risk. All manipulations involving this compound must occur within a certified chemical fume hood.[5]
Workflow for Handling this compound
-
Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is operational and uncluttered. Assemble all necessary PPE and don it in the correct order.
-
Handling : When weighing the solid, use caution to avoid generating dust.[2] If creating a solution, add the solid to the solvent slowly to prevent splashing. Keep the container sealed or covered as much as possible.
-
Post-Handling : Decontaminate all surfaces and equipment that may have come into contact with the chemical. Doff PPE carefully to avoid cross-contamination, removing outer gloves first. Always wash hands thoroughly with soap and water after the procedure is complete.[7]
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is critical.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[8]
-
Skin Contact : Remove all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation occurs or you are concerned.[9]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.
Spill Management:
-
Alert Personnel : Immediately alert others in the vicinity and evacuate non-essential personnel.[2]
-
Contain Spill : If safe to do so, prevent the spread of the spill. For powders, avoid creating dust clouds.
-
Don PPE : Ensure you are wearing the full, appropriate PPE as described in Section 2, including respiratory protection.
-
Clean-Up : Cover the spill with an inert absorbent material like vermiculite or sand.[7] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[4]
-
Decontaminate : Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous waste.[4]
Decontamination and Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[4] It must be treated as hazardous chemical waste due to its potential toxicity and environmental hazards.[4]
Waste Disposal Workflow
-
Waste Segregation : Collect all materials contaminated with this compound, including gloves, weigh boats, and pipette tips, in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[4]
-
Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[4]
-
Final Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]
By implementing these rigorous safety measures, researchers can confidently and safely work with this compound, protecting themselves, their colleagues, and the environment.
References
- Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline - Benchchem. (URL: )
- Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
- 2-Amino-8-hydroxyquinoline - Santa Cruz Biotechnology. (URL: )
- 8 - SAFETY D
- SAFETY D
- SAFETY D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). (URL: )
- Proper Disposal of 2-Amino-2-(pyridin-2-YL)
- (PDF) Peer review of the pesticide risk assessment of the active substance quinolin‐8‐ol. (URL: )
- 8-HYDROXYQUINOLINE | Elemental Microanalysis. (2024). (URL: )
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (URL: )
Sources
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. technopharmchem.com [technopharmchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
